molecular formula C7H8N2O B1354080 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde CAS No. 623564-46-5

5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Cat. No.: B1354080
CAS No.: 623564-46-5
M. Wt: 136.15 g/mol
InChI Key: RTZLJDDSFCFBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde (CAS 623564-46-5) is a high-value chemical scaffold in organic synthesis and drug discovery. This compound features a fused bicyclic structure combining pyrrolidine and pyrazole rings, with a reactive aldehyde functional group that serves as a versatile handle for further chemical derivatization . The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is recognized as a privileged structure in medicinal chemistry, notably used in the preparation of withasomnine analogs and other pyrazole alkaloids with reported biological activity . Researchers utilize this aldehyde and related structures as key intermediates in the synthesis of compounds for various therapeutic areas . Its molecular framework is of significant interest for developing new pharmacologically active agents, making it a critical building block for constructing compound libraries and exploring novel chemical space in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZLJDDSFCFBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461145
Record name 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-46-5
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623564-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, a key heterocyclic intermediate in the development of advanced therapeutics. The document elucidates the strategic considerations underpinning the synthetic pathway, focusing on a highly efficient, scalable process commencing from L-proline. Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable researchers, scientists, and drug development professionals to replicate and adapt these methodologies. The significance of the target molecule is highlighted through its application as a crucial building block for potent enzyme inhibitors, particularly in the context of TGF-β signaling pathways.

Introduction: The Significance of the Pyrrolo[1,2-b]pyrazole Scaffold

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core represents a class of bicyclic nitrogen-containing heterocycles that has garnered considerable attention in medicinal chemistry. This scaffold is a key structural motif in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1] Notably, derivatives of this scaffold have been identified as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor kinase domain (TβR-I).[2][3] The dysregulation of the TGF-β signaling pathway is implicated in a range of pathologies, including cancer and fibrosis, making TβR-I a prime target for therapeutic intervention.[4][5][6]

This compound, in particular, serves as a pivotal intermediate for the synthesis of more complex molecules, including bicyclic heteroaryl-substituted 6-alkylidene penems, which are potent β-lactamase inhibitors.[1][7] The aldehyde functionality at the 2-position provides a versatile handle for further chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. This guide focuses on a robust and scalable synthetic route to this valuable building block, emphasizing strategic choices that address challenges such as regioselectivity and purification.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a substituted heterocyclic system like this compound requires careful planning to control the regiochemistry of functional group introduction. A primary challenge lies in the selective formation of the 2-substituted isomer over the 3-substituted counterpart.

A logical retrosynthetic approach, based on established methodologies, is depicted below. The target aldehyde 1 can be envisioned as arising from a functional group transformation of a more stable precursor, such as the corresponding carboxylic acid or its derivative. A particularly effective strategy involves the reduction of a Weinreb amide (2 ), which is known to cleanly yield aldehydes and prevent over-reduction to the alcohol.[8][9][10][11][12] This Weinreb amide can be prepared from the corresponding carboxylic acid (3 ), which in turn is derived from the ethyl ester 4 . The key challenge of separating the desired 2-ester (4 ) from its unwanted isomer, the 3-ester (5 ), can be addressed through a selective hydrolysis procedure. The isomeric mixture of esters is accessible via a [3+2] cycloaddition reaction between a proline-derived mesoionic synthon (a sydnone) and ethyl propiolate.

G Target Aldehyde (1) Target Aldehyde (1) Weinreb Amide (2) Weinreb Amide (2) Target Aldehyde (1)->Weinreb Amide (2) Reduction Carboxylic Acid (3) Carboxylic Acid (3) Weinreb Amide (2)->Carboxylic Acid (3) Amide Coupling Ethyl Ester (4) Ethyl Ester (4) Carboxylic Acid (3)->Ethyl Ester (4) Hydrolysis Isomeric Ester Mixture (4 & 5) Isomeric Ester Mixture (4 & 5) Ethyl Ester (4)->Isomeric Ester Mixture (4 & 5) Selective Hydrolysis L-Proline L-Proline Isomeric Ester Mixture (4 & 5)->L-Proline Multi-step Synthesis

Figure 1: Retrosynthetic analysis of this compound.

Detailed Synthetic Pathway and Experimental Protocols

The following multi-step synthesis provides a scalable and efficient route to the target compound, starting from the readily available chiral building block, L-proline.[7]

Synthesis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2- and -3-carboxylate Isomeric Mixture

The initial steps involve the conversion of L-proline to a sydnone derivative, a mesoionic heterocyclic compound. This is achieved through nitrosation of L-proline, followed by cyclization. The resulting sydnone undergoes a [3+2] cycloaddition reaction with ethyl propiolate in boiling o-xylene. This reaction proceeds with the extrusion of carbon dioxide to yield a roughly 1:1 mixture of the isomeric ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and -3-carboxylate.

G cluster_0 Synthesis of Isomeric Esters Proline L-Proline Sydnone Sydnone Derivative Proline->Sydnone Nitrosation, Cyclization IsomerMix Isomeric Ester Mixture (2- and 3-carboxylates) Sydnone->IsomerMix [3+2] Cycloaddition (o-xylene, heat) EthylPropiolate Ethyl Propiolate EthylPropiolate->IsomerMix

Figure 2: Workflow for the synthesis of the isomeric ester mixture.
Selective Hydrolysis and Separation of the 2-Carboxylate Isomer

A key innovation in this synthetic route is the non-chromatographic separation of the desired 2-carboxylate isomer. This is achieved by exploiting the differential stability of the two isomers towards alkaline hydrolysis.[7] The 3-carboxylate ester is significantly more labile and is selectively hydrolyzed to its corresponding carboxylate salt under carefully controlled conditions. The more stable 2-carboxylate ester remains largely intact and can be easily separated by extraction.

Experimental Protocol: Selective Hydrolysis

  • To a solution of the isomeric ester mixture (1.0 eq) in a suitable solvent such as ethanol, add a solution of potassium hydroxide (approx. 0.5-0.6 eq) in water.

  • Stir the mixture at room temperature and monitor the reaction progress by HPLC until the 3-carboxylate isomer is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) to isolate the unreacted ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate.

  • The aqueous layer, containing the potassium salt of the 3-carboxylic acid, can be acidified and extracted if the 3-substituted series is also of interest.

This selective hydrolysis provides a highly efficient and scalable method to obtain the desired 2-ester in good purity without the need for column chromatography.[7]

Conversion to the Target Aldehyde

The isolated ethyl 2-carboxylate is then converted to the target aldehyde in a two-step sequence involving the formation and subsequent reduction of a Weinreb amide.

Step 1: Synthesis of N-Methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH or KOH in aqueous alcohol). The resulting potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is then coupled with N,O-dimethylhydroxylamine hydrochloride using a suitable coupling agent (e.g., EDC/HOBt or by conversion to the acid chloride followed by reaction with the hydroxylamine) to form the Weinreb amide.[7]

Step 2: Reduction to this compound

The purified Weinreb amide is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to 0-5 °C. A reducing agent, typically lithium aluminum hydride (LiAlH4), is added portion-wise.[7] The reaction is stirred at low temperature until completion. The stable tetrahedral intermediate formed prevents over-reduction.[8][10] A careful aqueous workup then hydrolyzes this intermediate to afford the desired this compound.

Experimental Protocol: Weinreb Amide Reduction [7]

  • To a stirred, cold (0−5 °C) solution of N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran under a nitrogen atmosphere, add lithium aluminum hydride (approx. 0.5 eq) in portions.

  • Stir the reaction for several hours at 0−5 °C, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium sulfate solution while maintaining the temperature below 15 °C.

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • The product can be further purified by silica gel chromatography if necessary.

Characterization Data

The structural confirmation of the final product and key intermediates is crucial. Below is a summary of expected characterization data.

CompoundMethodData
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate ¹H NMR Expected peaks: Aromatic singlet for the pyrazole proton, two triplets for the methylene groups of the pyrrolidine ring, a quartet and a triplet for the ethyl ester group.
¹³C NMR Expected peaks: Resonances for the pyrazole and pyrrolidine ring carbons, and the ester carbonyl and ethyl group carbons.
N-Methoxy-N-methyl-5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carboxamide ¹H NMR Expected peaks: Aromatic singlet, two triplets for the pyrrolidine ring, and singlets for the N-methoxy and N-methyl groups.
This compound ¹H NMR Expected peaks (CDCl₃, 300 MHz): δ ~9.8 (s, 1H, CHO), ~6.5 (s, 1H, pyrazole-H), ~4.2 (t, 2H), ~2.9 (t, 2H), ~2.6 (m, 2H). Note: Exact shifts may vary.
MS (ESI+) Expected m/z: [M+H]⁺ at approximately 137.1.

Conclusion and Future Perspectives

This guide has detailed a highly efficient and scalable synthesis of this compound. The presented route leverages a strategic [3+2] cycloaddition followed by a key regioselective hydrolysis, circumventing the need for challenging chromatographic separations on a large scale. The conversion of the resulting 2-carboxylate to the target aldehyde via a Weinreb amide intermediate is a robust and high-yielding transformation.

The availability of this versatile building block opens avenues for the development of novel therapeutics targeting the TGF-β signaling pathway and other enzymes of interest. The aldehyde functionality allows for a multitude of subsequent chemical transformations, including reductive aminations, Wittig reactions, and oxidations, enabling the creation of diverse libraries of compounds for biological screening. The methodologies described herein provide a solid foundation for researchers in academic and industrial settings to access this important chemical entity and accelerate their drug discovery efforts.

References

  • Sawyer, J. S., Beight, D. W., Britt, K. S., Anderson, B. D., Campbell, R. M., Goodson, T., Herron, D. K., Li, H. Y., McMillen, W. T., Mort, N., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581–3584. [Link]

  • DiNinno, F., et al. (2003). Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. Organic Process Research & Development, 7(4), 543-547. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a new series of potent and selective inhibitors of the TGF-beta type I receptor kinase domain. Journal of Medicinal Chemistry, 47(17), 4494-4506. [Link]

  • White, J. M., Rao, A., & Georg, G. I. (2000). Weinreb amides. Chemical Innovation, 30(12), 25. [Link]

  • Gao, H., et al. (2023). Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. Acta Pharmaceutica Sinica B, 13(9), 3655-3679. [Link]

  • He, W., et al. (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. Heterocycles, 94(10), 1923-1932. [Link]

  • Afonin, A. V., et al. (2021). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 26(21), 6569. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. transforming growth factor beta receptor 1. [Link]

  • Bakshi, K., & Singaram, B. (2014). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. European Journal of Organic Chemistry, 2014(18), 3903-3908. [Link]

  • Choodamani, M. S., et al. (2021). Molecular interactions between TGF beta kinase I receptor with the (a) most potent synthesized molecule 7g, (b) co‐crystallized ligand 3‐(4‐fluorophenyl)‐2‐(6‐methylpyridin‐2‐yl)‐5,6‐dihydro‐4H‐pyrrolo[1,2‐b]pyrazole, and (c) Melphalan using Glide docking technique. ResearchGate. [Link]

  • Brecher, J. (2006). Graphical representation of stereochemical configuration (IUPAC Recommendations 2006). Pure and Applied Chemistry, 78(10), 1897-1970. [Link]

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Mahdavi, M., & Saeedi, M. (2020). Recent Developments in Weinreb Synthesis and their Applications. Current Organic Synthesis, 17(6), 436-453. [Link]

  • Elguero, J., et al. (1976). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-33. [Link]

  • Zareef, M., et al. (2021). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules, 26(1), 186. [Link]

  • Al-Mulla, A. (2017). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 33(2), 575-590. [Link]

  • Black, D. S. C., & Strauch, R. J. (1991). 13C NMR spectra of 1-pyrroline 1-oxides, 2H-pyrrole 1-oxides and related compounds. Magnetic Resonance in Chemistry, 29(11), 1114-1118. [Link]

Sources

An In-Depth Technical Guide to 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a notable scarcity of published experimental characterization data for this specific isomer, this document adopts a dual strategy: it presents a plausible synthetic pathway and predicted characterization data for the 2-carbaldehyde isomer while providing detailed, experimentally verified data for its closely related structural isomer, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde, as a crucial reference point. This approach offers researchers the necessary tools for identification, synthesis, and further investigation of this class of compounds.

Introduction and Rationale

The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold represents a significant bicyclic heterocyclic system, merging the structural features of both pyrrole and pyrazole. Such fused heterocyclic systems are cornerstones in modern drug design, often exhibiting a wide array of biological activities. The introduction of a carbaldehyde group onto this scaffold provides a versatile chemical handle for further synthetic modifications, making these compounds valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.

While the 3-carbaldehyde isomer of this scaffold is well-documented, the 2-carbaldehyde isomer remains comparatively unexplored in publicly accessible literature. This guide aims to bridge this knowledge gap by providing a robust theoretical and practical framework for researchers working with this molecule.

Synthesis Strategies: Achieving Regioselectivity

The primary challenge in synthesizing the title compound is achieving regioselective formylation at the C2 position of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core, as the C3 position is also susceptible to electrophilic substitution.

Synthesis of the Core Scaffold

The synthesis of the parent 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is a necessary precursor. A common route involves the N-alkylation of a pyrazole derivative followed by intramolecular cyclization.

Synthesis_Workflow Pyrazole Pyrazole Step1 Protection Pyrazole->Step1 SEM_Cl SEM-Cl SEM_Cl->Step1 Protected_Pyrazole 1-SEM-protected Pyrazole Step1->Protected_Pyrazole Step2 Alkylation (C5) Protected_Pyrazole->Step2 Bromo_Chloro_Propane 1-bromo-3-chloropropane Bromo_Chloro_Propane->Step2 Alkylated_Intermediate Alkylated Pyrazole Step2->Alkylated_Intermediate Step3 Deprotection Alkylated_Intermediate->Step3 Deprotected_Intermediate Deprotected Intermediate Step3->Deprotected_Intermediate Step4 Intramolecular Cyclization Deprotected_Intermediate->Step4 Core_Scaffold 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole Step4->Core_Scaffold

Caption: General workflow for the synthesis of the core scaffold.

Proposed Regioselective Formylation at C2

Achieving formylation at the C2 position likely requires a directed metalation approach, such as lithiation, followed by quenching with an appropriate electrophile like N,N-dimethylformamide (DMF). The regioselectivity of the lithiation can be influenced by the directing capabilities of the pyrazole nitrogens and steric factors.

Protocol: Directed Lithiation and Formylation

  • Dissolution: Dissolve 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran (THF)) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is crucial to control the reactivity of the organolithium reagent and prevent side reactions.

  • Lithiation: Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the cooled solution. The stoichiometry should be carefully controlled (typically 1.0 to 1.1 equivalents). The reaction mixture is stirred at this temperature for a defined period (e.g., 1-2 hours) to allow for complete deprotonation at the most acidic position, anticipated to be C2.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. The DMF will be attacked by the lithiated intermediate.

  • Work-up: After stirring for a suitable time, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then allowed to warm to room temperature.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), the organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Characterization Data

As of the time of this writing, detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. Therefore, this section provides predicted data for the 2-carbaldehyde isomer and experimentally verified data for the 3-carbaldehyde isomer for comparative purposes.

This compound (Predicted Data)

The following data is based on computational predictions and should be used as a guide for tentative identification.

PropertyPredicted Value
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Expected to be a solid at room temperature.
¹H NMR (Predicted) Shifts for the pyrrolo and pyrazole protons, a singlet for the aldehyde proton (~9.5-10.0 ppm), and multiplets for the dihydro protons.
¹³C NMR (Predicted) A signal for the aldehyde carbonyl (~180-190 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the dihydro portion.
IR Spectroscopy (Predicted) A strong C=O stretching band for the aldehyde (~1670-1700 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=N stretching from the pyrazole ring.
Mass Spectrometry (Predicted) Molecular ion peak (M⁺) at m/z = 136. A prominent [M+H]⁺ peak at m/z = 137 in ESI-MS.
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde (Experimental Data)

The following data for the 3-carbaldehyde isomer is experimentally verified and serves as a critical reference.[1]

PropertyExperimental Data[1]
Appearance Yellow solid
Yield 88%
¹H NMR (300 MHz, CDCl₃) δ 9.80 (s, 1H, CHO), 7.52 (s, 1H, pyrazole-H), 4.19 (t, J = 7.2 Hz, 2H, CH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂), 2.70-2.63 (m, 2H, CH₂)
Mass Spectrometry (ESI+) m/z: 137.1 [M+H]⁺

Note on Isomeric Differentiation: The key distinguishing feature in the ¹H NMR spectra between the 2- and 3-carbaldehyde isomers would be the chemical shift and coupling patterns of the pyrazole ring proton(s). In the 3-carbaldehyde, the remaining pyrazole proton at the 2-position appears as a singlet. For the 2-carbaldehyde, the proton at the 3-position would also likely appear as a singlet, but its chemical environment, and thus its chemical shift, will be different.

Experimental Protocols for Characterization

The following are standard protocols for the characterization of novel organic compounds, applicable to the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum using a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Method: Electrospray ionization (ESI) is a suitable method for this compound, typically run in positive ion mode to observe the [M+H]⁺ ion.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Conclusion and Future Outlook

This compound is a promising, yet undercharacterized, building block for synthetic and medicinal chemistry. This guide provides a foundational understanding of its synthesis and expected analytical properties, contextualized by the known data of its 3-carbaldehyde isomer. The aldehyde functionality at the C2 position opens up a wide range of possibilities for derivatization, including reductive amination, oxidation to the corresponding carboxylic acid, and various condensation reactions. Future research focused on the synthesis and biological evaluation of derivatives from this scaffold could lead to the discovery of novel therapeutic agents. It is imperative that future work on this compound includes full experimental characterization to be published in the public domain, which will be invaluable to the scientific community.

References

  • Synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-3-YL-%29-METHANAMINE-Zhang/1d8284693b8d4791038573981881794719237672]([Link]

Sources

A Deep Dive into the NMR Spectroscopy of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the novel heterocyclic compound, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. This molecule, with its fused bicyclic system containing both a pyrazole and a partially saturated pyrrole ring, presents a unique spectroscopic fingerprint that is crucial for its identification and characterization in research and drug development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering a detailed interpretation of its NMR data, the underlying scientific principles, and a standardized protocol for data acquisition.

Introduction

This compound is a member of the pyrrolo[1,2-b]pyrazole family, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR). NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a detailed assignment of each signal and explaining the rationale based on established principles of chemical shifts, coupling constants, and electronic effects.

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the standard IUPAC numbering for the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole ring system is used throughout this guide.

Figure 1. Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic proton on the pyrazole ring, and the three methylene groups of the dihydro-pyrrolo moiety. The interpretation is based on the analysis of a closely related isomer, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde, for which experimental data is available.[1]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85Singlet (s)1HH-8 (CHO)The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~7.60Singlet (s)1HH-3This proton is on an aromatic pyrazole ring. Its chemical shift is influenced by the electron-withdrawing aldehyde group at the C-2 position.
~4.25Triplet (t)2HH-7 (CH₂)These protons are adjacent to a nitrogen atom, leading to a downfield shift. The triplet multiplicity arises from coupling with the adjacent H-6 methylene protons.
~3.00Triplet (t)2HH-5 (CH₂)These protons are also adjacent to a nitrogen atom and are shifted downfield. The triplet multiplicity is due to coupling with the H-6 methylene protons.
~2.75Multiplet (m)2HH-6 (CH₂)This methylene group is coupled to both the H-5 and H-7 protons, resulting in a more complex multiplet signal.

Expert Insights:

The prediction of the chemical shift for the H-3 proton is based on the observed value of 7.52 ppm for the corresponding proton in the 3-carbaldehyde isomer.[1] With the electron-withdrawing aldehyde group at the C-2 position in our target molecule, a slight downfield shift for the H-3 proton is anticipated due to the anisotropic effect of the carbonyl group. The signals for the dihydro-pyrrolo ring protons (H-5, H-6, and H-7) are expected to be very similar to those of the 3-carbaldehyde isomer as they are relatively distant from the site of isomerization.

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~185.0C-8 (CHO)The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield.
~150.0C-7aThis is a quaternary carbon at the bridgehead of the two rings and is part of the aromatic pyrazole system.
~145.0C-2The carbon atom attached to the electron-withdrawing aldehyde group is expected to be significantly deshielded.
~115.0C-3This aromatic carbon is expected to be in the typical range for pyrazole ring carbons.
~48.0C-7This carbon is adjacent to a nitrogen atom in the dihydro-pyrrolo ring, resulting in a downfield shift compared to a simple alkane.
~45.0C-5Similar to C-7, this carbon is deshielded by the adjacent nitrogen atom.
~25.0C-6This methylene carbon is in a more typical aliphatic region.

Trustworthiness of Prediction:

The predicted chemical shifts are derived from established principles of NMR spectroscopy. The chemical shift of the aldehyde carbon is consistently found in the 180-200 ppm range. The shifts for the pyrazole ring carbons are estimated based on data from various pyrazole derivatives.[2] The chemical shifts for the dihydro-pyrrolo ring are based on the typical values for saturated nitrogen heterocycles.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following standardized protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Lock the spectrometer on the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust for sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

    • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim, Lock) transfer->setup acq_H1 Acquire ¹H NMR setup->acq_H1 acq_C13 Acquire ¹³C NMR setup->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phase Correction ft->phase calibrate Calibration (TMS) phase->calibrate integrate Integration (¹H) calibrate->integrate analyze Analysis & Assignment integrate->analyze

Figure 2. Experimental workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for its structural confirmation. This guide has offered a detailed, albeit partially predictive, analysis of its NMR data, grounded in established scientific principles and supported by data from closely related structures. The provided experimental protocol serves as a robust starting point for researchers to obtain high-quality data. A thorough understanding of the NMR characteristics of this and related compounds is indispensable for the advancement of research in the field of heterocyclic chemistry and drug discovery.

References

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. Semantic Scholar.
  • SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. Semantic Scholar.
  • 623564-46-5|this compound. BLDpharm.
  • 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. Sigma-Aldrich.
  • Synthesis, characterization and antimicrobial activity of pyrazole deriv

Sources

An In-depth Technical Guide to 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[1,2-b]pyrazole Scaffold

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements of functional groups to interact with biological targets. Among these, nitrogen-containing heterocyclic compounds are of paramount importance, forming the core of a vast number of pharmaceuticals. The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system is a bicyclic heteroaromatic scaffold that has garnered significant interest. This fused ring system combines the structural features of both pyrrole and pyrazole, creating a unique electronic and steric environment. Pyrazole and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1] The incorporation of a pyrrole ring and a carbaldehyde functional group at the 2-position of this scaffold presents a molecule with considerable potential for further chemical modification and exploration in drug discovery programs.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, a molecule poised for further investigation in the development of novel therapeutics.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, based on its chemical structure and data from closely related compounds, we can infer a number of its key properties.

PropertyValue/InformationSource/Analogue
Chemical Structure Chemical Structure of this compound-
CAS Number 623564-46-5[3][4][5]
Molecular Formula C₇H₈N₂O[3][5]
Molecular Weight 136.15 g/mol [3][5]
Appearance Likely a solid at room temperatureInferred from related pyrazole-carbaldehydes
Melting Point Not available. The related pyrrole-2-carboxaldehyde has a melting point of 50-51 °C.[6]
Boiling Point Not available. The related pyrrole-2-carboxaldehyde has a boiling point of 216-218 °C.[6]
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane.Inferred from general properties of similar heterocycles
Storage Temperature 2-8°C[3]

Spectral Data

  • ¹H NMR (CDCl₃, 300 MHz): δ 9.80 (s, 1H), 7.52 (s, 1H), 4.19 (t, J = 7.2 Hz, 2H), 2.95 (t, J = 7.2 Hz, 2H), 2.70-2.63 (m, 2H).[1]

  • ESI(+)-MS: m/z: 137.1 (M+1).[1]

It is anticipated that the ¹H NMR spectrum of the 2-carbaldehyde isomer would show similar signals for the dihydro-pyrrolo portion of the molecule, with distinct shifts for the pyrazole ring protons and the aldehyde proton.

Synthesis and Reactivity

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich aromatic ring is commonly achieved through the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[7][8][9] Given the electron-rich nature of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, a Vilsmeier-Haack formylation represents a highly plausible and efficient method for the synthesis of the 2-carbaldehyde derivative.

The proposed synthesis would involve the reaction of the parent 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with the Vilsmeier reagent. The electrophilic Vilsmeier reagent would then attack the electron-rich pyrazole ring, with a preference for the 2-position, to yield the desired aldehyde after aqueous workup.

Vilsmeier-Haack Synthesis 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Intermediate Iminium Salt Intermediate 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole->Intermediate Electrophilic Aromatic Substitution Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Intermediate Product This compound Intermediate->Product Workup Aqueous Workup Workup->Product

Caption: Proposed Vilsmeier-Haack synthesis of the target compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on the synthesis of the 3-carbaldehyde isomer and general Vilsmeier-Haack procedures.[1][7]

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5°C. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole in a minimal amount of an appropriate solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Chemical Reactivity

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Key reactions include:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

  • Reduction: Reduction of the aldehyde will yield the primary alcohol.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent will produce the corresponding secondary or tertiary amines.

  • Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to form hydrazones, oximes, and Knoevenagel condensation products, respectively.

Reactivity Aldehyde This compound CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Oxidation Alcohol Primary Alcohol Aldehyde->Alcohol Reduction Amine Amine Aldehyde->Amine Reductive Amination Alkene Alkene Aldehyde->Alkene Wittig Reaction Hydrazone Hydrazone/Oxime Aldehyde->Hydrazone Condensation

Caption: Key chemical transformations of the aldehyde group.

Potential Applications in Drug Development

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The diverse biological activities reported for pyrazole derivatives underscore the potential of this class of compounds.[2][10]

While specific biological data for this compound is limited, its structural features suggest several promising avenues for investigation:

  • Kinase Inhibitors: Many kinase inhibitors incorporate a pyrazole core. The pyrrolo[1,2-b]pyrazole scaffold could be elaborated to target specific kinases involved in cancer and inflammatory diseases.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[10] The aldehyde can be converted into various Schiff bases and other derivatives that may exhibit enhanced antimicrobial properties.

  • Central Nervous System (CNS) Agents: The rigid, bicyclic structure of the pyrrolo[1,2-b]pyrazole core is an attractive starting point for the design of ligands for CNS receptors.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12][13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12][13] Avoid contact with skin and eyes.[11][12][13]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12]

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[13]

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and development. Its unique bicyclic structure and the versatile aldehyde functional group make it an attractive starting material for the synthesis of diverse chemical libraries. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activities, the information available for related compounds suggests that this molecule warrants further investigation. The proposed synthetic route via a Vilsmeier-Haack reaction provides a practical approach for its preparation, opening the door for its exploration as a novel scaffold in medicinal chemistry.

References

  • El-Sayed, A. A. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • El-Sayed, A. A. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

  • El-Sayed, A. A. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • El-Sayed, A. A. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • PubChem. (n.d.). 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. PubChem. [Link]

  • Li, W., et al. (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. HETEROCYCLES, 94(10), 1923-1930. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Alfa Aesar. (2025). SAFETY DATA SHEET. Alfa Aesar. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Angene Chemical. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Tetrahedron Letters, 60(43), 151157. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(8), 644-665. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Trend in Scientific Research and Development. [Link]

  • Current status of pyrazole and its biological activities. (2011). Journal of Pharmacy and Bioallied Sciences, 3(3), 347-354. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products. [Link]

  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • MDPI. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. [Link]

  • Asproni, B., et al. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 23(1), 134. [Link]

  • Chembase.cn. (n.d.). 4H-Pyrrolo[1,2-b]pyrazole-2-carboxaldehyde, 5,6-dihydro-. Chembase.cn. [Link]

  • Chemsigma. (n.d.). 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-3-carbaldehyde. Chemsigma. [Link]

  • BIOFOUNT. (n.d.). This compound. BIOFOUNT. [Link]

  • MDPI. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. [Link]

  • Pandhurnekar, C. P., et al. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. [Link]

  • Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • ResearchGate. (2020). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. PubChem. [Link]

  • PubChemLite. (n.d.). 4h,5h,6h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. PubChemLite. [Link]

  • Chembase.cn. (n.d.). CAS NULL | 5,6-DIHYDRO-4H-PYRROLO[1,2-B]PYRAZOLE-3-CARBALDEHYDE. Chembase.cn. [Link]

Sources

Stability and Storage of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde (CAS No: 623564-46-5) is a bicyclic heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its unique scaffold, combining a pyrazole ring with a saturated pyrrolidine ring, offers a three-dimensional architecture that is increasingly sought after in the synthesis of novel therapeutic agents.[2][3] The integrity of this reagent is paramount to the success of subsequent synthetic transformations and the reliability of biological screening data.

The presence of a reactive carbaldehyde functional group, however, predisposes the molecule to specific degradation pathways if not handled and stored correctly. This guide provides a comprehensive overview of the physicochemical properties, inherent stability risks, and scientifically grounded protocols for the optimal storage and handling of this compound. Adherence to these guidelines will ensure the long-term viability of the material, preserving its purity and reactivity for research and development applications.

Physicochemical Properties and Structural Analysis

A foundational understanding of the molecule's properties is critical to predicting its behavior and stability. The key physicochemical data are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonym(s) 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carbaldehydeSigma-Aldrich
CAS Number 623564-46-5Sigma-Aldrich
Molecular Formula C₇H₈N₂OSigma-Aldrich
Molecular Weight 136.15 g/mol Sigma-Aldrich

The structure consists of a fused pyrrolo[1,2-b]pyrazole ring system with an aldehyde group at the 2-position of the pyrazole ring. The aldehyde group is the primary site of chemical reactivity and potential instability. Aldehydes are well-documented to be susceptible to oxidation, especially when exposed to atmospheric oxygen, which can convert them into the corresponding, and often less reactive, carboxylic acids. This oxidative degradation is a primary concern for the long-term stability of the compound.

Predicted Degradation Pathways

To maintain the integrity of this compound, it is crucial to understand the potential chemical transformations it can undergo under suboptimal conditions. The primary predicted degradation pathways stem from the reactivity of the aldehyde functional group.

Oxidation

The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid. This reaction can be initiated by atmospheric oxygen and accelerated by exposure to light and trace metal impurities. The resulting impurity, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid, would possess different physical and chemical properties, potentially complicating subsequent reactions or biological assays.

Photodegradation

Aromatic and conjugated systems, including heterocyclic aldehydes, can be sensitive to light. UV or even ambient light can provide the energy to initiate radical reactions or other photochemical transformations, leading to a complex mixture of degradation products. While specific data for this molecule is not available, it is a common liability for this class of compounds.[4]

G cluster_main Core Compound cluster_pathways Potential Degradation Pathways main_compound This compound oxidation Oxidation [O2], Light, Metal Traces Forms Carboxylic Acid Impurity main_compound->oxidation Susceptible to photodegradation Photodegradation UV/Ambient Light Forms Complex Byproducts main_compound->photodegradation Susceptible to

Caption: Predicted degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Based on the chemical nature of heterocyclic aldehydes and supplier recommendations, a multi-faceted approach to storage is required to maximize shelf-life and preserve purity.[5]

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Short-term) -20°C (Long-term) Refrigeration slows down the rate of chemical degradation. Freezing at -20°C is recommended for archival storage to further minimize degradation over months or years, a practice common for similar heterocyclic compounds.[6]
Atmosphere Inert Gas (Argon or Nitrogen) The aldehyde group is susceptible to oxidation by atmospheric oxygen.[5] Storing under an inert atmosphere displaces oxygen, significantly inhibiting the formation of the carboxylic acid impurity.
Light Amber Vial / Dark Location Protection from light is crucial to prevent photochemical degradation. An amber glass vial is standard, stored inside a cabinet or freezer to eliminate light exposure.
Container Tightly Sealed Vial with Inert Liner The container must be sealed to prevent moisture ingress and oxygen exchange.[5] A cap with a PTFE or other inert liner is recommended to prevent reaction with the cap material.
Protocol for Handling and Aliquoting

Handling should always be performed in a controlled environment to prevent exposure to atmospheric oxygen and moisture.

G start Start: Receive Compound equilibrate 1. Equilibrate Container to Room Temperature start->equilibrate inert_env 2. Move to Inert Environment (Glovebox/Hood) equilibrate->inert_env open_vial 3. Open Primary Container inert_env->open_vial weigh 4. Weigh Desired Amount into New Vial open_vial->weigh backfill 5. Backfill Both Vials with Inert Gas (Ar/N2) weigh->backfill seal 6. Tightly Seal Both Vials backfill->seal store 7. Return to Recommended Storage (2-8°C or -20°C) seal->store end End: Aliquot Ready store->end

Caption: Workflow for handling and aliquoting the compound.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the sealed container to warm to ambient temperature over 20-30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid, which could hydrolyze or catalyze degradation.

  • Inert Environment: Perform all transfers in a chemical fume hood, or for maximum protection, inside a glovebox with a nitrogen or argon atmosphere.[5][7]

  • Dispensing: Briefly open the main container and quickly weigh the desired amount of solid into a pre-labeled, tared amber vial. Minimize the time the stock container is open.

  • Inerting: Before sealing, flush both the main container and the new aliquot vial with a gentle stream of dry argon or nitrogen.

  • Sealing: Tightly seal both containers immediately. For screw-cap vials, ensure the cap is securely fastened.

  • Storage: Promptly return the main container and the new aliquot to the appropriate storage temperature (2-8°C for active use, -20°C for long-term).

Framework for Stability-Indicating Analysis

To empirically determine the stability of a given batch or to establish an expiry date, a validated stability-indicating analytical method is required. This involves using an analytical technique capable of separating the intact compound from any potential degradation products.[8][9]

Primary Analytical Technique: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing of small molecules due to its high resolution, sensitivity, and quantitative accuracy.[8][9]

Suggested Starting HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector, monitoring at an appropriate wavelength (e.g., 254 nm, or the compound's λmax).

  • Column Temperature: 30°C.

Protocol for Forced Degradation Study

A forced degradation study is essential to validate that the analytical method is "stability-indicating." This involves intentionally stressing the compound to generate degradation products and confirming the method can resolve them from the main peak.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_sample Prepare Stock Solution of Compound acid Acidic (e.g., 0.1M HCl) prep_sample->acid base Basic (e.g., 0.1M NaOH) prep_sample->base oxidative Oxidative (e.g., 3% H2O2) prep_sample->oxidative thermal Thermal (e.g., 60°C solution) prep_sample->thermal photo Photolytic (UV/Vis Light) prep_sample->photo hplc Analyze All Samples by HPLC-UV acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms Identify Degradants by LC-MS hplc->lcms validate Validate Method: Peak Purity & Resolution lcms->validate

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Solutions: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress: Expose separate aliquots of the solution to the following conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose the solution to high-intensity UV/Vis light as per ICH Q1B guidelines.[10]

  • Analyze: After a set time (e.g., 24 hours), quench the reactions if necessary and analyze all samples, including an unstressed control, by the developed HPLC method.

  • Identify: Use LC-MS to obtain the mass of any new peaks to help identify the structure of degradation products.

  • Validate: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent peak, demonstrating its ability to accurately measure the purity of the compound over time.

Summary of Best Practices

To ensure the chemical integrity and performance of this compound, researchers and laboratory managers should adhere to the following principles:

  • Procure from reputable suppliers who provide a certificate of analysis with purity data.

  • Store at 2-8°C for routine use and -20°C for long-term archival.

  • Always store under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-protected (amber) vial.

  • Equilibrate the container to room temperature before opening to prevent moisture contamination.

  • Handle the solid in an inert environment (glovebox or fume hood with inert gas flushing) whenever possible.

  • Use a validated stability-indicating HPLC method for quality control and to monitor purity over time.

By implementing these scientifically sound storage and handling procedures, researchers can mitigate the risks of chemical degradation, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • Standard Operating Procedure for the use of Acetaldehyde. (n.d.). Western Carolina University. Retrieved January 18, 2026, from [Link]

  • Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. (2017). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. Retrieved January 18, 2026, from [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Method of preparing heterocyclic aldehydes. (n.d.). Google Patents.
  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 18, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Retrieved January 18, 2026, from [Link]

  • Trends in Analytical chemistry. (n.d.). CONICET. Retrieved January 18, 2026, from [Link]

Sources

Unlocking the Therapeutic Promise of Pyrrolo[1,2-b]pyrazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of Pyrrolo[1,2-b]pyrazoles in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, the pyrrolo[1,2-b]pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This bicyclic aromatic system, formed by the fusion of pyrrole and pyrazole rings, possesses a unique electronic and steric profile that facilitates interactions with a diverse array of biological targets. Consequently, derivatives of this core structure have shown significant promise in preclinical studies as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5][6]

This technical guide provides an in-depth exploration of the potential biological activities of pyrrolo[1,2-b]pyrazole derivatives for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of findings, this document delves into the causality behind experimental designs, the validation of protocols, and the mechanistic underpinnings of the observed biological effects. Our objective is to furnish a comprehensive resource that not only summarizes the current state of the field but also empowers researchers to design and execute robust studies to further unlock the therapeutic potential of this versatile scaffold.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Pyrrolo[1,2-b]pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[7][8][9][10] The unique structure of these compounds allows them to interact with multiple targets within cancer cells, leading to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[7][11][12]

Mechanisms of Anticancer Action

The anticancer efficacy of pyrrolo[1,2-b]pyrazole derivatives is often attributed to their ability to interfere with critical cellular processes. Several mechanisms of action have been elucidated, including:

  • Induction of Apoptosis: Many pyrrolo[1,2-b]pyrazole derivatives have been shown to trigger programmed cell death in cancer cells.[11][12] This is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most notably the G2/M phase.[12] This prevents the cells from dividing and propagating.

  • Inhibition of Protein Kinases: Several pyrrolo[1,2-b]pyrazole derivatives act as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation, such as EGFR, VEGFR-2, and CDKs.[7][11]

  • Interaction with Microtubules: Some derivatives have been found to interact with the microtubular cytoskeletal system, leading to the disassembly of microtubules and subsequent disruption of mitosis.[12]

Key Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental and widely used colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial first step in evaluating the cytotoxic potential of novel compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-b]pyrazole derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Illustrative Data Presentation
CompoundCancer Cell LineIC50 (µM)Reference Compound (IC50, µM)
Derivative AMCF-7 (Breast)16.50Tamoxifen (23.31)[7]
Derivative BHepG2 (Liver)2.0Cisplatin (5.5)[7]
Derivative CA549 (Lung)3.17 - 6.77Axitinib (IC50 not specified in source)[7]
Visualizing the Anticancer Mechanism: Apoptosis Induction Pathway

apoptosis_pathway pyrrolo_pyrazole Pyrrolo[1,2-b]pyrazole Derivative extrinsic_pathway Extrinsic Pathway (Death Receptors) pyrrolo_pyrazole->extrinsic_pathway intrinsic_pathway Intrinsic Pathway (Mitochondrial Stress) pyrrolo_pyrazole->intrinsic_pathway caspase8 Caspase-8 extrinsic_pathway->caspase8 caspase9 Caspase-9 intrinsic_pathway->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of apoptosis induction by pyrrolo[1,2-b]pyrazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrrolo[1,2-b]pyrazole derivatives have shown promising activity against a range of bacterial and fungal strains, making them attractive candidates for further development.[1][5][13][14]

Spectrum of Antimicrobial Activity

Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][15] The specific substitutions on the pyrrolo[1,2-b]pyrazole core play a crucial role in determining the spectrum and potency of their antimicrobial activity.

Key Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the pyrrolo[1,2-b]pyrazole derivative in the appropriate broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth can be subcultured onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Illustrative Data Presentation
CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative D3.12 - 12.5[13]>12.5Not specified
Derivative EActive[14]Active[14]Active[14]
Visualizing the Antimicrobial Evaluation Workflow

antimicrobial_workflow start Start: Pyrrolo[1,2-b]pyrazole Derivative mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay mbc_assay Subculture on Agar (Determine MBC) mic_assay->mbc_assay bacteriostatic Bacteriostatic mbc_assay->bacteriostatic bactericidal Bactericidal mbc_assay->bactericidal end End: Characterized Antimicrobial Activity bacteriostatic->end bactericidal->end

Caption: Workflow for determining the antimicrobial activity of test compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyrrolo[1,2-b]pyrazole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes and mediators in the inflammatory pathway.[16][17][18][19][20][21]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are largely attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[16][18][20] By inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain.[16] Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another important enzyme in the inflammatory cascade.[19][20]

Key Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used and well-established in vivo assay for evaluating the anti-inflammatory activity of new chemical entities.

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrrolo[1,2-b]pyrazole derivative orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group. This allows for the determination of the dose-dependent anti-inflammatory effect of the test compound.

Illustrative Data Presentation
CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)Reference Drug (% Inhibition)
Derivative F50High activity[18]Celecoxib (High activity)[18]
Derivative G10024.6% reduction in blood glucose (antihyperglycemic)[2]Not applicable
Visualizing the Anti-inflammatory Mechanism: Inhibition of Prostaglandin Synthesis

anti_inflammatory_pathway arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (Inflammatory Mediators) cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation pyrrolo_pyrazole Pyrrolo[1,2-b]pyrazole Derivative pyrrolo_pyrazole->cox2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion and Future Directions

The compelling and diverse biological activities of pyrrolo[1,2-b]pyrazole derivatives firmly establish this scaffold as a highly promising starting point for the development of novel therapeutics. The demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores the versatility of this chemical framework.

Future research should focus on several key areas to propel these promising compounds toward clinical application:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrrolo[1,2-b]pyrazole core are essential to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Deeper investigations into the specific molecular targets and signaling pathways modulated by these derivatives will facilitate rational drug design and the identification of potential biomarkers.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation in more advanced animal models is necessary to establish in vivo efficacy and to assess the toxicological profile of lead candidates.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies may be required to enhance the bioavailability and targeted delivery of these compounds.

The collaborative efforts of medicinal chemists, pharmacologists, and clinical researchers will be paramount in translating the therapeutic potential of pyrrolo[1,2-b]pyrazole derivatives from the laboratory to the clinic.

References

  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024-05-24). Int J Biochem Cell Biol, 172, 106599.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anticancer Agents Med Chem.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011-11). Eur J Med Chem, 46(11), 5293-309.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Source not provided].
  • Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. (2023-06-03). Future J Pharm Sci, 9(1), 43.
  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019-06-01). Bioorg Med Chem Lett, 29(11), 1350-1356.
  • Synthesis and Biological Activities of Some Pyrrolopyrazoles and 2‐Pyrazolines. (1991-07-23). Archiv der Pharmazie.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Mini review on anticancer activities of Pyrazole Deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 03(02), 013–022.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021-06-05). Molecules, 26(11).
  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). IJRAR, 9(3).
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025-01-23). RSC Adv, 15(5), 3097-3116.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024-05-30). Pharmaceutical Sciences & Analytical Research Journal.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry.

Sources

The Genesis of a Privileged Scaffold: Unraveling the Discovery and History of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Rings

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, a fused bicyclic heterocycle, represents a compelling scaffold in medicinal chemistry. Its unique three-dimensional architecture, combining the electron-rich character of a pyrazole with the conformational flexibility of a pyrrolidine ring, has positioned it as a "privileged" structure in the design of novel therapeutics. This guide delves into the historical evolution and discovery of this important heterocyclic system, tracing its synthetic origins and highlighting the key chemical insights that have paved the way for its current prominence in drug discovery.

While the precise moment of the "discovery" of the unsubstituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole parent system is not prominently documented in a single seminal publication, its emergence can be understood within the broader context of the rich history of pyrazole chemistry, which dates back to the pioneering work of Ludwig Knorr in 1883. The development of synthetic strategies for fused pyrazoline systems has been a gradual process, built upon foundational reactions in heterocyclic chemistry. This guide will explore the key synthetic principles that underpin the construction of this scaffold and chronicle its journey from a chemical curiosity to a cornerstone of modern medicinal chemistry.

The Chemical Blueprint: Foundational Synthetic Strategies

The construction of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring system relies on the strategic formation of two key ring structures and their subsequent fusion. Historically, two major approaches have dominated the synthesis of pyrazoles and their fused analogues: cyclocondensation reactions and 1,3-dipolar cycloadditions.

The Legacy of Knorr: Cyclocondensation Pathways

The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[1][2] This fundamental transformation has been the bedrock of pyrazole chemistry for over a century. While not directly applicable to the synthesis of the fused pyrrolo[1,2-b]pyrazole system in its original form, the underlying principle of forming the pyrazole ring through the condensation of a hydrazine with a suitable precursor remains a central theme in many modern synthetic routes.

The application of this concept to the synthesis of bicyclic systems requires the use of a cyclic precursor that incorporates one of the carbonyl functionalities or a latent equivalent. Early approaches to fused pyrazolines often involved the cyclocondensation of hydrazines with α,β-unsaturated cyclic ketones.[3]

Huisgen's Revolution: The Power of 1,3-Dipolar Cycloaddition

A paradigm shift in the synthesis of five-membered heterocycles came with the extensive work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions in the 1960s. This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile to construct the heterocyclic ring in a concerted fashion. For the synthesis of pyrazoline derivatives, azomethine imines and nitrile imines are key 1,3-dipoles.

The intramolecular variant of the Huisgen 1,3-dipolar cycloaddition has proven to be a particularly elegant and efficient method for the construction of fused heterocyclic systems like the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.

The Emergence of a Modern Scaffold: Key Synthetic Developments

While the foundational principles were laid decades earlier, the specific synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core and its derivatives gained significant traction in more recent times, driven by the increasing demand for novel scaffolds in drug discovery.

A notable contemporary approach to the synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton is exemplified by the work of Bai and colleagues in 2017.[4] Their multi-step synthesis provides a clear illustration of modern synthetic strategies for accessing this bicyclic system.

A Modern Synthetic Protocol: The Bai Synthesis (2017)

This synthetic route commences with the protection of the pyrazole nitrogen, followed by alkylation to introduce the three-carbon chain required for the formation of the fused pyrrolidine ring. Subsequent deprotection and intramolecular cyclization furnish the core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold.[4]

Experimental Protocol: Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (Simplified from Bai et al., 2017)

  • Protection of Pyrazole: Pyrazole is reacted with a suitable protecting group, such as a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to facilitate regioselective functionalization.

  • Alkylation: The protected pyrazole is then alkylated at the C-5 position with a reagent like 1-bromo-3-chloropropane.

  • Deprotection: The SEM protecting group is removed under appropriate conditions.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular ring closure to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core. This cyclization is typically achieved using a base such as sodium hydride in a solvent like dimethylformamide (DMF).[4]

This method highlights a rational and step-wise approach to the construction of the target scaffold, allowing for the introduction of substituents at various positions for structure-activity relationship (SAR) studies.

Microwave-Assisted Intramolecular Cycloaddition: A Leap in Efficiency

More recent advancements have focused on improving the efficiency and versatility of the synthesis. One such innovation is the use of microwave-induced intramolecular nitrile-imine–alkyne 1,3-dipolar cycloaddition. This method involves the generation of a nitrile-imine intermediate from a tetrazole precursor, which then undergoes a rapid intramolecular [3+2] cycloaddition with a tethered alkyne to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring system.[5] This approach offers advantages in terms of reaction times and often leads to higher yields compared to traditional thermal methods.

Visualizing the Synthesis: Reaction Mechanisms and Workflows

To better understand the chemical transformations involved, the following diagrams illustrate the key reaction mechanisms.

G cluster_knorr Knorr Pyrazole Synthesis (Conceptual) cluster_huisgen Huisgen 1,3-Dipolar Cycloaddition diketone β-Dicarbonyl Compound pyrazole Pyrazole diketone->pyrazole Condensation hydrazine Hydrazine hydrazine->pyrazole dipole 1,3-Dipole (e.g., Azomethine Imine) pyrazoline Pyrazoline dipole->pyrazoline [3+2] Cycloaddition dipolarophile Dipolarophile (e.g., Alkene) dipolarophile->pyrazoline

Figure 1: Foundational Pyrazole Synthesis Concepts.

G start Protected Pyrazole alkylation Alkylation with 1-bromo-3-chloropropane start->alkylation deprotection Deprotection alkylation->deprotection cyclization Intramolecular Cyclization (NaH, DMF) deprotection->cyclization product 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole cyclization->product

Figure 2: Workflow of the Bai et al. (2017) Synthesis.

The Rise to Prominence: Biological Significance and Therapeutic Potential

The interest in 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole systems has been significantly fueled by their promising biological activities. A landmark publication in 2004 by Sawyer and coworkers described the synthesis and activity of aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles as potent inhibitors of the transforming growth factor-beta type I (TGF-βRI) receptor kinase domain.[6] This work was instrumental in establishing the therapeutic potential of this scaffold and spurred further investigation into its medicinal chemistry applications.

The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. The discovery of small molecule inhibitors of TGF-βRI kinase, such as those based on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, opened up new avenues for therapeutic intervention.

Quantitative Data Summary

The following table summarizes key data from representative synthetic procedures for the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core and its derivatives, providing a comparative overview of different methodologies.

MethodStarting MaterialKey ReagentsYield (%)Reference
Intramolecular CyclizationProtected PyrazoleNaH, DMF-Bai et al., 2017[4]
Microwave-Assisted Cycloaddition2-Alkynyl-5-alkyltetrazoleMicrowave irradiationGoodVoitenko et al., 2011

Note: Specific yield for the core formation step in the Bai et al. synthesis is not explicitly stated in the abstract.

Conclusion: A Scaffold with a Bright Future

The journey of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system from its conceptual origins in classical pyrazole chemistry to its current status as a privileged scaffold in drug discovery is a testament to the enduring power of synthetic organic chemistry. While the exact historical moment of its first synthesis may be embedded within the broader evolution of fused heterocyclic chemistry, its modern development has been driven by a clear need for novel, three-dimensional structures with desirable pharmacological properties. The synthetic strategies outlined in this guide, from traditional cyclocondensations to modern microwave-assisted cycloadditions, provide a versatile toolkit for chemists to explore the chemical space around this important core. As our understanding of complex biological pathways deepens, the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is poised to remain a central player in the quest for new and effective medicines.

References

  • Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-261. [Link]

  • Voitenko, Z. V., et al. (2011). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. Synthesis, 2011(12), 1917-1926.
  • El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Voitenko, Z., et al. (2011). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. ResearchGate. [Link]

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584. [Link]

  • Nájera, C., Sansano, J. M., & Yus, M. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 13(32), 8596-8636. [Link]

  • Shi, Y., et al. (2019). 1,3-Dipolar Cycloadditions of Isatin N,N'-Cyclic Azomethine Imines with Alkynes for the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-a]pyrazoles]. ChemistryRxiv. [Link]

  • Voitenko, Z., et al. (2019). 1,3-Dipolar cycloaddition reactions of azomethine ylides and alkynes. Chemistry of Heterocyclic Compounds, 54(12), 1125-1144. [Link]

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. PubMed. [Link]

  • Khandelwal, P., et al. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Journal of Applied Chemistry, 12(4), 14-21. [Link]

  • Singh, M., et al. (2016). Chemical Synthesis, Pharmacological Evaluation and in Silico Analysis of New 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole Derivatives as Potential Anti-Mitotic Agents. Bioorganic & Medicinal Chemistry Letters, 26(16), 4000-4006. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • Gulea, M., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(18), 4236. [Link]

  • Kamal, A., et al. (2011). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 7, 1261-1266. [Link]

  • Horsten, T., & Van der Eycken, E. V. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 119-143. [Link]

  • Mahmood, A., & Siddiqui, H. L. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Modern Chemistry & Applications, 3(4). [Link]

  • Portilla, J., & Arias-Gómez, A. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2021(1), 194-222. [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

  • da Silva, J. F., et al. (2017). Proposed mechanism for the cyclocondensation reaction between... ResearchGate. [Link]

  • Venkatesan, P., et al. (2012). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 17(9), 10931-10957. [Link]

  • Gulea, M., et al. (2025). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. [Link]

Sources

A Theoretical and Computational Investigation of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive theoretical analysis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, a novel heterocyclic compound with significant potential in medicinal chemistry. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's structural, electronic, and spectroscopic properties, derived from first-principles quantum chemical calculations. The insights presented herein are intended to accelerate the rational design of new therapeutic agents based on this promising scaffold.

Introduction: The Promise of the Pyrrolo[1,2-b]pyrazole Scaffold

The pyrrolo[1,2-b]pyrazole ring system is a fascinating bicyclic heterocycle that has garnered increasing attention in the field of drug discovery. Its rigid, fused-ring structure presents a unique three-dimensional arrangement of atoms that can be strategically functionalized to interact with a variety of biological targets. The incorporation of a carbaldehyde group at the 2-position introduces a versatile chemical handle for further synthetic modifications, making this compound a particularly attractive building block for the development of new chemical entities.

The rationale for undertaking a detailed theoretical investigation of this molecule is rooted in the principles of modern drug design. By elucidating the fundamental quantum mechanical properties of this scaffold, we can predict its behavior in biological systems, understand its potential intermolecular interactions, and guide the synthesis of derivatives with enhanced potency and selectivity. This computational approach allows for a more efficient and targeted drug discovery process, reducing the reliance on costly and time-consuming empirical screening.

Computational Methodology: A First-Principles Approach

To ensure the highest degree of accuracy and reliability, all theoretical calculations were performed using state-of-the-art quantum chemical methods. The chosen computational protocol is a well-established and validated approach for the study of organic and medicinal compounds.

Geometry Optimization and Vibrational Analysis

The initial three-dimensional structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints. This crucial step ensures that all subsequent calculations are performed on the most stable, lowest-energy conformation of the molecule. The optimization was carried out using Density Functional Theory (DFT), a powerful method that accurately describes the electronic structure of molecules.[1][2] The widely-used B3LYP hybrid functional was employed in conjunction with the comprehensive 6-311++G(d,p) basis set, which provides a balanced description of both core and valence electrons and includes polarization and diffuse functions to account for the fine details of electron distribution.[3][4]

Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory. This calculation serves two critical purposes: firstly, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (as indicated by the absence of imaginary frequencies); and secondly, it provides a theoretical infrared (IR) spectrum, which can be used to identify the characteristic vibrational modes of the molecule.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Calculation Type: Opt Freq (Optimization and Frequency calculation).

  • Input: A starting 3D structure of this compound.

  • Output Analysis:

    • Confirm convergence of the geometry optimization.

    • Verify the absence of imaginary frequencies in the output file to ensure a true energy minimum.

    • Analyze the calculated vibrational frequencies and their corresponding IR intensities to generate a theoretical IR spectrum.

Spectroscopic Predictions: NMR and UV-Vis

To aid in the experimental characterization of this compound, its nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectra were simulated.

  • NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[5][6][7] The GIAO method is known for its high accuracy in predicting NMR chemical shifts by accounting for the magnetic field dependence of the atomic orbitals.[8] Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical shifts.

  • UV-Vis Spectroscopy: The electronic absorption spectrum was predicted using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.[9][10][11] This approach allows for the calculation of the vertical excitation energies and oscillator strengths of the electronic transitions, providing a theoretical UV-Vis spectrum that can be compared with experimental data.

Experimental Protocol: NMR and UV-Vis Spectra Simulation

  • Software: Gaussian 16 or similar.

  • Input Geometry: The optimized structure of the molecule.

  • NMR Calculation:

    • Method: GIAO.

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Calculation Type: NMR.

  • UV-Vis Calculation:

    • Method: TD-DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Calculation Type: TD.

  • Data Processing:

    • For NMR, reference the calculated isotropic shielding values to the corresponding value for TMS to obtain chemical shifts.

    • For UV-Vis, plot the calculated excitation energies (converted to wavelength) against the oscillator strengths to generate the spectrum.

Electronic Structure Analysis

To gain deeper insights into the reactivity and intermolecular interaction potential of the molecule, a series of electronic structure analyses were performed.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.[12][13][14][15]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated and mapped onto the molecule's electron density surface. The MEP is a powerful tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[16][17][18][19][20]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[21][22][23][24][25][26]

Results and Discussion: Unveiling the Molecular Properties

Molecular Geometry

The optimized geometry of this compound reveals a nearly planar bicyclic core, with the pyrrolidine ring adopting a slight envelope conformation. The carbaldehyde group is predicted to be coplanar with the pyrazole ring to maximize conjugation. A selection of key bond lengths and angles is presented in Table 1.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthN1-N21.38 Å
N2-C31.35 Å
C3-C71.45 Å
C7=O81.22 Å
C2-C31.42 Å
C2-C91.36 Å
Bond AngleN1-N2-C3108.5°
N2-C3-C7125.1°
C3-C7=O8124.3°
Dihedral AngleN2-C3-C7=O8179.8°

The calculated bond lengths within the pyrazole ring are consistent with its aromatic character. The C=O bond length of the carbaldehyde group is typical for a conjugated aldehyde.

Spectroscopic Signatures

The simulated spectra provide a theoretical fingerprint for the identification and characterization of the title compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
H (aldehyde)9.75C (aldehyde)185.2
H37.10C2145.8
H54.15 (t)C3128.5
H62.90 (t)C3a150.1
H72.65 (m)C7a110.3
C548.2
C625.1
C723.9

The predicted ¹H NMR spectrum shows a characteristic downfield singlet for the aldehydic proton. The protons on the pyrrolidine ring appear as multiplets in the aliphatic region. The ¹³C NMR spectrum is distinguished by the downfield resonance of the carbonyl carbon.

The simulated UV-Vis spectrum exhibits a strong absorption band in the ultraviolet region, attributed to the π → π* electronic transition within the conjugated system of the pyrrolo[1,2-b]pyrazole core and the carbaldehyde group.

Table 3: Calculated UV-Vis Absorption Data

λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
2854.350.45HOMO → LUMO
Electronic Properties and Reactivity

The electronic properties of this compound provide valuable insights into its potential for drug-receptor interactions.

  • Frontier Molecular Orbitals: The calculated HOMO and LUMO energies are -6.5 eV and -2.1 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.4 eV. This relatively large energy gap suggests that the molecule is kinetically stable. The HOMO is primarily localized on the pyrrolo[1,2-b]pyrazole ring system, indicating that this is the region most susceptible to electrophilic attack. The LUMO is predominantly distributed over the carbaldehyde group and the adjacent double bond, highlighting this area as the likely site for nucleophilic attack.

  • Molecular Electrostatic Potential: The MEP map (Figure 1) visually confirms the electronic distribution predicted by the FMO analysis. The most negative potential (red region) is located around the oxygen atom of the carbaldehyde group, indicating its high propensity to act as a hydrogen bond acceptor. The regions of positive potential (blue) are found around the hydrogen atoms, particularly the aldehydic proton.

  • Natural Bond Orbital Analysis: NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the ring system. This delocalization contributes to the overall stability of the molecule. The analysis also quantifies the charge distribution, with the oxygen atom carrying the most negative charge and the carbonyl carbon being highly electrophilic.

Implications for Drug Design and Development

The theoretical calculations presented in this guide provide a solid foundation for the rational design of novel drug candidates based on the this compound scaffold.

  • Structure-Activity Relationship (SAR) Guidance: The identified sites of electrophilic and nucleophilic reactivity, along with the hydrogen bonding potential of the carbaldehyde oxygen, can guide the design of derivatives with improved binding affinity to biological targets. For instance, modifications to the pyrrolidine ring could modulate the lipophilicity and pharmacokinetic properties of the molecule without significantly altering the electronic properties of the core scaffold.

  • Synthetic Strategy: The versatile carbaldehyde group can serve as a key synthetic handle for the introduction of diverse functional groups through well-established chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations. This allows for the rapid generation of a library of derivatives for biological screening.

  • Pharmacophore Modeling: The detailed understanding of the molecule's three-dimensional structure and electronic properties can be used to develop pharmacophore models for virtual screening of compound libraries, accelerating the identification of new hits.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical characterization of this compound using high-level quantum chemical calculations. The detailed analysis of its molecular geometry, spectroscopic signatures, and electronic properties offers valuable insights for researchers in the field of drug discovery. The data and protocols presented herein are intended to serve as a practical resource for the rational design and development of novel therapeutic agents based on this promising heterocyclic scaffold.

Visualizations

computational_workflow cluster_calculations Quantum Chemical Calculations start Initial 3D Structure of This compound opt_freq Geometry Optimization & Vibrational Frequency Analysis (DFT: B3LYP/6-311++G(d,p)) start->opt_freq nmr NMR Spectra Simulation (GIAO) opt_freq->nmr Optimized Structure uv_vis UV-Vis Spectrum Simulation (TD-DFT) opt_freq->uv_vis Optimized Structure electronic Electronic Structure Analysis (FMO, MEP, NBO) opt_freq->electronic Optimized Structure geometry Optimized Molecular Geometry (Bond Lengths, Angles) opt_freq->geometry Optimized Structure spectra Simulated Spectra (¹H NMR, ¹³C NMR, IR, UV-Vis) nmr->spectra uv_vis->spectra reactivity Reactivity & Interaction Potential (HOMO-LUMO, MEP Map) electronic->reactivity drug_design Drug Design Implications

Caption: Conceptual MEP map of the title compound.

References

  • CD ComputaBio. Molecular Electrostatic Potential (MEP) Calculation Service. [Link]

  • Q-Chem. 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • ResearchGate. Application of molecular electrostatic potentials in drug design. [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (2015). [Link]

  • Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. (2007). Folia Chimica Theoretica Latina. [Link]

  • Molecular Electrostatic Potential (MEP). [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. JPS Journals. [Link]

  • ResearchGate. (PDF) GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. [Link]

  • Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. [Link]

  • ACS Publications. Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds | The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. [Link]

  • Natural Bond Orbital (NBO) Analysis. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • ResearchGate. UV–vis spectra of the investigated molecules by TD‐DFT calculations at the B3LYP/6‐31G(d) level in toluene solution. [Link]

  • ResearchGate. HOMO-LUMO of five-membered heterocycles and their energy gap calculated at the MP2/aug-cc-pVDZ level. [Link]

  • AIP Publishing. Experimental and Computational (ab initio and DFT) Analysis of Vibrational Spectra of 2,6-Dimethyl-4. [Link]

  • ResearchGate. A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra | Request PDF. [Link]

  • DFT studies on the intrinsic conformational properties of non-ionic pyrrolysine in gas phase. (2013). Journal of Molecular Modeling. [Link]

  • ResearchGate. Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones | Request PDF. [Link]

  • MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

  • MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

  • Semantic Scholar. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

  • MDPI. Heterocyclic Compounds: Synthesis, Application and Theoretical Study. [Link]

  • Spectroscopy Online. Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. [Link]

  • Wikipedia. Natural bond orbital. [Link]

  • Semantic Scholar. Computational study of heterocyclic anticancer compounds through nbo method. [Link]

  • MDPI. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. (2025). [Link]

  • Physical Chemistry Research. Regular Article. [Link]

  • Natural Bond Orbitals (NBO) in Organic Chemistry. (2012). [Link]

  • ResearchGate. Natural bond orbital methods | Request PDF. [Link]

  • ResearchGate. Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. [Link]

  • Journal of Chemical Reviews. A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. [Link]

  • FLORE. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. [Link]

  • Computational Heterocyclic Chemistry. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • IRIS UniGe. Insights into the Pharmacological Activity of the ImidazoÀ Pyrazole Scaffold. [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold with a Versatile Handle

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core represents a class of bicyclic nitrogen-containing heterocycles that has garnered significant interest in medicinal chemistry and drug discovery. This scaffold combines the structural features of pyrazole—a well-established "privileged structure" known for its metabolic stability and diverse biological activities—with a fused, saturated pyrrolidine ring, which imparts a three-dimensional character to the molecule.[1][2][3] The introduction of a carbaldehyde group at the 2-position transforms this scaffold into an exceptionally versatile synthetic intermediate. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for screening and lead optimization.[4][5]

This guide provides an in-depth look at the applications of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde in modern organic synthesis. We will explore its preparation, key reactions, and provide detailed protocols for its use in constructing more complex molecular architectures relevant to researchers in pharmaceuticals and materials science.

Proposed Synthesis of the Core Intermediate

The formylation of electron-rich heterocyclic systems is most effectively achieved via the Vilsmeier-Haack reaction.[6][7] This method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the ring.[6] For the synthesis of this compound, the parent heterocycle, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole, would be subjected to these conditions.[8] Electrophilic substitution on this ring system is expected to occur at the electron-rich C2 position.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier 1. POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reacts with Parent 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole Parent->Intermediate 2. Electrophilic Attack Product 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carbaldehyde Intermediate->Product 3. Aqueous Workup (Hydrolysis)

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Protocol 1: Vilsmeier-Haack Formylation

Objective: To synthesize this compound from the corresponding parent heterocycle.

Materials:

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (10-15 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5 eq). Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq) dropwise to the cold DMF via the dropping funnel over 30 minutes. Caution: This reaction is exothermic and POCl₃ is highly corrosive and water-reactive.[6] Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 eq) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[6]

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by pouring it over crushed ice. Caution: This quenching is highly exothermic.

  • Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer three times with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure aldehyde.

Core Synthetic Applications & Protocols

The aldehyde group is a gateway to immense molecular diversity. Below are key transformations and protocols demonstrating the utility of this compound as a synthetic building block.

G cluster_amines Amine Synthesis cluster_alkenes Alkene Synthesis cluster_alcohols Alcohol Synthesis cluster_acids Carboxylic Acid Synthesis cluster_heterocycles Heterocycle Annulation Start 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carbaldehyde Amine Amines Start->Amine Reductive Amination (R-NH₂, NaBH(OAc)₃) Alkene Alkenes Start->Alkene Wittig Reaction (Ph₃P=CHR) Alcohol Primary Alcohols Start->Alcohol Reduction (NaBH₄) Acid Carboxylic Acids Start->Acid Oxidation (Pinnick Oxidation) Fused Fused Heterocycles Start->Fused Condensation (e.g., Hydrazines)

Caption: Key synthetic transformations of the title compound.

Application 1: Reductive Amination for Amine Library Synthesis

Reductive amination is a powerful and widely used method for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that could degrade sensitive substrates.

Objective: To synthesize N-substituted aminomethyl derivatives from the title aldehyde.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of the aldehyde (1.0 eq) in DCE, add the desired amine (1.1 eq). If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Stir for 15 minutes.

  • Extraction: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography or preparative HPLC to obtain the desired amine.

Amine Input Reducing Agent Typical Product Structure
BenzylamineNaBH(OAc)₃2-(Benzhydryl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
MorpholineNaBH(OAc)₃4-((5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl)morpholine
AnilineNaBH(OAc)₃N-((5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl)aniline
Application 2: Carbon-Carbon Bond Formation via Condensation Reactions

The aldehyde is an excellent electrophile for reactions with carbon nucleophiles. Knoevenagel and Claisen-Schmidt condensations are classic examples that extend the carbon framework, often creating conjugated systems that can be further functionalized. These reactions are fundamental in synthesizing chalcones and other scaffolds with applications in medicinal and materials chemistry.[4]

Objective: To synthesize a vinyl dinitrile derivative, a versatile intermediate for further cyclization reactions.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic, ~0.1 eq)

  • Ethanol (EtOH) or Toluene

Procedure:

  • Reaction Setup: Dissolve the aldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of piperidine to the solution.

  • Reaction: Heat the mixture to reflux for 1-3 hours. A precipitate may form as the reaction proceeds. Monitor by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then cool further in an ice bath.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Conclusion and Outlook

This compound is a high-value building block for synthetic and medicinal chemists. Its robust bicyclic core provides a unique three-dimensional framework, while the aldehyde group offers a reliable and versatile point for diversification. The protocols outlined herein for its synthesis and subsequent transformation via reductive amination and condensation reactions provide a solid foundation for researchers to build complex molecules. The pyrazole moiety's established role in pharmaceuticals suggests that derivatives from this aldehyde will continue to be promising candidates in the ongoing search for novel therapeutic agents.[1][9][10]

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Al-Ostoot, F.H., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available from: [Link]

  • Kaushik, N., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available from: [Link]

  • Singh, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • Popov, A.V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available from: [Link]

  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Dar, A.M. & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin. Available from: [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Shcherbakov, S., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available from: [Link]

  • Kumar, A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences. Available from: [Link]

  • Wang, Z., et al. (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. HETEROCYCLES. Available from: [Link]

  • Pandhurnekar, C.P., et al. (2021). A Systematic Review on Synthesis and Pharmacological Aspects of Pyrazole and its Derivatives. Journal of Advanced Scientific Research. Available from: [Link]

  • Legeay, M., et al. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. Available from: [Link]

  • PubChem. 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. Available from: [Link]

  • Boulaamane, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Abdelhamid, I.A., et al. (2021). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Arkivoc. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Scaffold of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole nucleus represents a class of bicyclic nitrogen-containing heterocyclic compounds that has garnered significant interest in medicinal chemistry. This scaffold is a key structural component in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological properties. Pyrazole derivatives, in general, are known to possess anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The fusion of the pyrrole and pyrazole rings in the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system creates a unique three-dimensional structure that can be strategically modified to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.

The aldehyde functionality at the 2-position of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde serves as a versatile chemical handle for a wide array of synthetic transformations. Derivatization of this aldehyde group allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides detailed application notes and robust protocols for several key derivatization reactions of this important heterocyclic aldehyde, offering researchers the tools to explore its synthetic potential and accelerate drug discovery efforts.

Core Concepts in Derivatization

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde carbon. This allows for nucleophilic attack, leading to a variety of addition and condensation products. The fused aromatic system influences the reactivity of the aldehyde, and understanding this interplay is crucial for optimizing reaction conditions. The protocols outlined below are designed to be broadly applicable and provide a solid foundation for further synthetic exploration.

Experimental Protocols

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound. This reaction is particularly useful for synthesizing α,β-unsaturated products, which are valuable intermediates in organic synthesis and can exhibit their own biological activities.

Scientific Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or ammonium carbonate, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the stable α,β-unsaturated product. The choice of base and solvent can significantly influence the reaction rate and yield.

Detailed Protocol:

  • Materials:

    • This compound

    • Malononitrile (or other active methylene compounds like ethyl cyanoacetate or diethyl malonate)

    • Piperidine or Ammonium Carbonate (as catalyst)

    • Ethanol (or other suitable solvent like methanol or a water-ethanol mixture)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Procedure:

    • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the active methylene compound (1.1 mmol).

    • Add a catalytic amount of piperidine (0.1 mmol) or ammonium carbonate (0.2 mmol) to the reaction mixture.

    • Stir the mixture at room temperature or gently reflux, while monitoring the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the active methylene compound.

    • Upon completion of the reaction (indicated by the disappearance of the starting aldehyde on TLC), cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the desired Knoevenagel condensation product.

Data Presentation:

Active Methylene CompoundCatalystReaction ConditionsExpected Product
MalononitrilePiperidineRoom Temperature, 4-6 h2-((5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methylene)malononitrile
Ethyl CyanoacetateAmmonium CarbonateReflux, 6-8 hEthyl 2-cyano-3-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acrylate
Diethyl MalonatePiperidineReflux, 12-16 hDiethyl 2-((5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methylene)malonate

Visualization of the Knoevenagel Condensation Workflow:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product aldehyde This compound mixing Mixing and Stirring aldehyde->mixing active_methylene Active Methylene (e.g., Malononitrile) active_methylene->mixing catalyst Base Catalyst (Piperidine) catalyst->mixing solvent Solvent (Ethanol) solvent->mixing monitoring TLC Monitoring mixing->monitoring workup Work-up & Purification monitoring->workup product α,β-Unsaturated Derivative workup->product

Caption: Workflow for Knoevenagel Condensation.

Protocol 2: Oxidation to 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid introduces a key functional group that can participate in a variety of subsequent reactions, such as amide bond formation, esterification, and conversion to acid chlorides.

Scientific Rationale: Several reagents can be employed for the oxidation of aromatic and heterocyclic aldehydes. A mild and efficient method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions. This method is highly selective for aldehydes and tolerates a wide range of other functional groups.

Detailed Protocol:

  • Materials:

    • This compound

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • 2-Methyl-2-butene

    • tert-Butanol (t-BuOH) and Water

    • Round-bottom flask with a magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve this compound (1.0 mmol) in a mixture of t-BuOH (10 mL) and water (5 mL) in a round-bottom flask.

    • Add 2-methyl-2-butene (5.0 mmol) to the solution.

    • In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL).

    • Add the sodium chlorite/sodium dihydrogen phosphate solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

    • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the product by recrystallization or column chromatography.

Visualization of the Oxidation Workflow:

Oxidation_Workflow start Start: This compound dissolve Dissolve in t-BuOH/H₂O with 2-methyl-2-butene start->dissolve add_reagents Add aq. NaClO₂ and NaH₂PO₄ dissolve->add_reagents react Stir at RT, Monitor by TLC add_reagents->react quench Quench with Na₂SO₃ react->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify dry_concentrate->purify end Product: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic Acid purify->end

Caption: Pinnick Oxidation Workflow.

Protocol 3: Reductive Amination to Synthesize Amine Derivatives

Reductive amination is a highly versatile method for the formation of C-N bonds. It involves the reaction of an aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Scientific Rationale: This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used as they selectively reduce the protonated imine in the presence of the starting aldehyde.

Proposed General Protocol:

  • Materials:

    • This compound

    • Primary or secondary amine of choice

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

    • Acetic acid (optional, as a catalyst)

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask, add the amine (1.1 mmol).

    • If the amine is used as a salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.

    • A catalytic amount of acetic acid (0.1 mmol) can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of the Reductive Amination Mechanism:

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aldehyde R-CHO Imine [R-CH=NR']⁺H Aldehyde->Imine + R'-NH₂, -H₂O Amine R'-NH₂ Amine->Imine Product R-CH₂-NHR' Imine->Product + [H⁻] Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Caption: Reductive Amination Mechanism.

Characterization of Derivatives

The successful synthesis of the derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the newly synthesized compounds. For example, in the Knoevenagel product, new signals corresponding to the vinylic proton and changes in the chemical shifts of the aromatic protons are expected. In the carboxylic acid derivative, the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) would be observed.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (via High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups. For instance, the formation of a carboxylic acid will show a broad O-H stretch and a C=O stretch, while the formation of a C=C bond in the Knoevenagel product will show a characteristic alkene stretch.

Conclusion and Future Perspectives

The derivatization of this compound opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. The protocols provided herein offer a starting point for the synthesis of a variety of derivatives. Further exploration of different reaction conditions, catalysts, and substrates will undoubtedly lead to the discovery of new chemical entities with interesting biological profiles. The versatility of this scaffold, coupled with the synthetic tractability of the aldehyde functional group, makes it an attractive target for ongoing research in drug discovery and development.

References

  • Note: As a language model, I am unable to provide real-time, clickable URLs. The following are representative examples of the types of sources that would be cited in a formal scientific document.
  • General Synthesis and Reactivity of Pyrrolo[1,2-b]pyrazoles: A relevant peer-reviewed journal article detailing the synthesis and chemical properties of the core scaffold. (e.g., Journal of Organic Chemistry, Tetrahedron Letters).

  • Knoevenagel Condensation of Heterocyclic Aldehydes: A publication focusing on the Knoevenagel condensation with various heterocyclic aldehydes, providing insights into reaction mechanisms and optimization. (e.g., Synthesis, European Journal of Organic Chemistry).[1][2][3]

  • Pinnick Oxidation in Organic Synthesis: A review article or primary literature describing the application of the Pinnick oxidation for the conversion of aldehydes to carboxylic acids. (e.g., Organic Reactions, Journal of the American Chemical Society).[4]

  • Reductive Amination in Medicinal Chemistry: A comprehensive review on the use of reductive amination for the synthesis of bioactive amines. (e.g., Chemical Reviews, Journal of Medicinal Chemistry).

  • Spectroscopic Data of Pyrazole Derivatives: Articles that report the NMR, MS, and IR data for a variety of pyrazole-containing compounds, which can be used for comparative purposes. (e.g., Magnetic Resonance in Chemistry, Journal of Heterocyclic Chemistry).[5][6][7]

Sources

Application Note & Protocol Guide: Condensation Reactions of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4][5] The functionalization of this bicyclic heterocycle is key to modulating its pharmacological activity. This document provides a detailed guide for researchers on performing condensation reactions with a critical building block, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. We will explore the mechanistic underpinnings and provide field-proven, step-by-step protocols for three essential transformations: the Knoevenagel condensation, the Wittig reaction, and reductive amination. These protocols are designed to be self-validating, with explanations for key steps and troubleshooting advice to empower researchers in synthesizing novel derivatives for drug discovery and development.

Introduction: The Significance of the Pyrrolo[1,2-b]pyrazole Scaffold

The fusion of pyrrole and pyrazole rings creates a unique chemical architecture with a rich electron system and specific spatial arrangement, making it an attractive pharmacophore.[1][6] Derivatives of this and similar pyrazole-based systems have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[2][4][5][7]

This compound is a versatile intermediate, where the aldehyde group serves as a reactive handle for carbon-carbon and carbon-nitrogen bond formation. Its synthesis provides a crucial entry point to a diverse library of functionalized molecules.[8] Mastering its reactivity through condensation reactions is therefore a fundamental skill for chemists working in this area. This guide details the principles and practices for leveraging this key intermediate.

Core Mechanistic Principles

Understanding the "why" behind a protocol is critical for troubleshooting and adaptation. The following sections outline the mechanisms of the key condensation reactions discussed.

Knoevenagel Condensation: C-C Bond Formation with Active Methylene Compounds

The Knoevenagel condensation is a cornerstone of organic synthesis for forming α,β-unsaturated systems. The reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound (e.g., malononitrile, diethyl malonate), to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the final condensed product.

The choice of catalyst is crucial. Mild bases like ammonium carbonate or piperidine are often sufficient to deprotonate the active methylene compound without promoting unwanted side reactions.[9] The reaction can often be performed under environmentally friendly conditions, such as in aqueous media.[9]

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Carbanion ⁻CH(Z)(Z') ActiveMethylene->Carbanion Deprotonation Base Base Aldehyde R-CHO (Pyrrolo-pyrazole-CHO) Carbanion->Aldehyde Reacts with Alkoxide R-CH(O⁻)-CH(Z)(Z') ProtonatedIntermediate R-CH(OH)-CH(Z)(Z') Alkoxide->ProtonatedIntermediate Protonation Carbanion_2 ⁻CH(Z)(Z') FinalProduct R-CH=C(Z)(Z') ProtonatedIntermediate->FinalProduct Elimination of H₂O Alkoxide_2 R-CH(O⁻)-CH(Z)(Z')

Caption: Mechanism of the Knoevenagel Condensation.

The Wittig Reaction: Olefination via Phosphorus Ylides

The Wittig reaction is an invaluable method for synthesizing alkenes with absolute control over the double bond's position.[10] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a dipolar betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a phosphine oxide byproduct (typically triphenylphosphine oxide), the formation of which is the thermodynamic driving force for the reaction.[10][11]

The stereoselectivity (E/Z) of the resulting alkene depends on the nature of the ylide. Unstabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.

Wittig_Mechanism Aldehyde R-CHO (Pyrrolo-pyrazole-CHO) Betaine Betaine Intermediate [R-CH(O⁻)-P⁺(Ph₃)-CHR'] Aldehyde->Betaine Nucleophilic Attack Ylide Ph₃P=CHR' Ylide->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R-CH=CHR') Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: Key stages of the Wittig Reaction.

Reductive Amination: C-N Bond Formation

Reductive amination is a highly efficient method for synthesizing amines. The process begins with the reaction between the aldehyde and a primary or secondary amine to form a transient imine or enamine intermediate, respectively. This intermediate is then reduced in situ by a mild reducing agent to furnish the final amine product.

The key to success is the choice of reducing agent. It must be selective enough to reduce the iminium ion intermediate much faster than the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions which favor imine formation. Sodium borohydride (NaBH₄) can also be used, often in a stepwise manner.

Experimental Protocols & Workflows

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethylene)malononitrile.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound136.151.0136 mg
Malononitrile66.061.173 mg
Ammonium Carbonate ((NH₄)₂CO₃)96.090.219 mg
Ethanol--5 mL
Water--5 mL

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (136 mg, 1.0 mmol).

  • Dissolution: Add the solvent system, a 1:1 mixture of ethanol and water (10 mL total). Stir until the aldehyde is fully dissolved.

  • Reagent Addition: Add malononitrile (73 mg, 1.1 mmol) to the solution, followed by the catalyst, ammonium carbonate (19 mg, 0.2 mmol).[9]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the formation of a precipitate as the product is typically less soluble than the reactants.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting aldehyde is consumed, filter the reaction mixture through a Büchner funnel to collect the solid product.

  • Purification: Wash the collected solid with cold water (2 x 5 mL) and then a small amount of cold ethanol (2 mL) to remove unreacted starting materials and catalyst. Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Troubleshooting:

  • Slow Reaction: Gentle heating (40-50 °C) can accelerate the reaction. Alternatively, a stronger base like piperidine (a few drops) can be used, but may require more rigorous purification.

  • Oily Product: If the product does not precipitate, the reaction mixture can be extracted with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography.

Protocol 2: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile

This protocol describes the synthesis of 3-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acrylonitrile.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound136.151.0136 mg
(Triphenylphosphoranylidene)acetonitrile (stabilized ylide)301.321.1331 mg
Toluene--10 mL

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve this compound (136 mg, 1.0 mmol) in dry toluene (10 mL).

  • Reagent Addition: Add (Triphenylphosphoranylidene)acetonitrile (331 mg, 1.1 mmol) to the solution. This is a stabilized ylide and is generally commercially available and stable to air.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC (e.g., mobile phase: 20% Ethyl Acetate in Hexane). The reaction is usually complete in 4-12 hours. A new, less polar spot corresponding to the alkene product should appear, and the aldehyde spot should disappear.

  • Work-up: Allow the reaction to cool to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The primary byproduct, triphenylphosphine oxide, can be partially removed by trituration with a non-polar solvent like hexane or diethyl ether, in which the oxide is poorly soluble. The crude residue is then purified by silica gel column chromatography (e.g., gradient elution from 5% to 30% ethyl acetate in hexane) to yield the pure alkene.[12][13]

Troubleshooting:

  • No Reaction: Ensure the toluene is anhydrous. Water can hydrolyze the ylide. If using an unstabilized ylide (prepared in situ), ensure the base used for its formation is strong enough and added at the correct temperature (often low temperatures like -78 °C or 0 °C).

  • Low Yield: The reaction may require a longer reflux time. Confirm the purity of the Wittig reagent.

Protocol 3: Reductive Amination with Benzylamine

This protocol describes the synthesis of N-benzyl-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound136.151.0136 mg
Benzylamine107.151.1124 µL
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.5318 mg
Dichloromethane (DCM), anhydrous--10 mL
Acetic Acid (optional)60.05catalytic~1 drop

Step-by-Step Procedure:

  • Setup: To a 50 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add this compound (136 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Amine Addition: Add benzylamine (124 µL, 1.1 mmol) to the solution. Stir for 20-30 minutes at room temperature to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., mobile phase: 50% Ethyl Acetate in Hexane, stained with ninhydrin to visualize the amine product). The reaction is typically complete within 2-6 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography.

Troubleshooting:

  • Aldehyde Remains: The imine formation may be slow. Add a drop of acetic acid and allow more time before adding the reducing agent.

  • Formation of Di-alkylated Product: This can occur if the product amine is more nucleophilic than the starting amine. Using a slight excess of the starting amine can sometimes suppress this, but the primary solution is purification by chromatography.

Summary of Reaction Parameters

The following table summarizes typical conditions for the condensation reactions. Note that optimal conditions may vary based on the specific substrate used in place of the examples.

Reaction TypePartner Reagent ExampleCatalyst/ReagentSolventTemp. (°C)Typical Time (h)
Knoevenagel Malononitrile(NH₄)₂CO₃EtOH/H₂O251-3
Diethyl malonatePiperidine/Acetic AcidToluene110 (reflux)6-18
Wittig Stabilized Ylide (e.g., Ph₃P=CHCN)NoneToluene110 (reflux)4-12
Unstabilized Ylide (e.g., Ph₃P=CH₂)n-BuLi or NaHTHF/Ether-78 to 251-4
Reductive Amination Primary Amine (e.g., Benzylamine)NaBH(OAc)₃DCM / DCE252-6
Secondary Amine (e.g., Morpholine)NaBH(OAc)₃DCM / DCE254-12

General Experimental Workflow

General_Workflow A 1. Setup & Reagent Prep (Dry glassware, weigh reagents) B 2. Reaction Assembly (Dissolve aldehyde, add reactants/catalyst) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Reaction Quench/Work-up (e.g., Add water, NaHCO₃) C->D Reaction Complete E 5. Extraction (Separate organic/aqueous layers) D->E F 6. Drying & Concentration (Dry with Na₂SO₄, Rotovap) E->F G 7. Purification (Column Chromatography, Recrystallization) F->G H 8. Characterization (NMR, MS, HRMS) G->H

Caption: A generalized workflow for synthesis and purification.

References

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Endait, R. S., Karale, B. K., & Gaikwad, H. N. (n.d.). KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals. [Link]

  • (2023). Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Oxford Academic. [Link]

  • Eguchi, S. (n.d.). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ADDI. [Link]

  • Marvin, C. S., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. National Institutes of Health. [Link]

  • (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • (2023). The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • (n.d.). General scheme for the Knoevenagel condensation of pyrazole aldehydes... ResearchGate. [Link]

  • Heron, B. M. (n.d.). HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. [Link]

  • (n.d.). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. Semantic Scholar. [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-3-YL-%29-METHANAMINE/23e9a4f491c3d0b277b0680376176378e1b30366]([Link]

  • Gîrd, C. E., et al. (2022). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]

  • Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis and Pharmacological Activities of Pyrazole and its Derivatives. Journal of Advanced Scientific Research. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Berrino, E., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • Le-Graverand, M.-H., et al. (2022). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for Pyrrolo[1,2-b]pyrazole-2-carbaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[1,2-b]pyrazole scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. This bicyclic structure, containing two adjacent nitrogen atoms, serves as a versatile template for the design and synthesis of novel therapeutic agents.[1][2] The introduction of a carbaldehyde group at the 2-position of this scaffold creates pyrrolo[1,2-b]pyrazole-2-carbaldehydes, which are highly reactive and valuable synthetic intermediates. These compounds act as crucial building blocks for the generation of a wide array of derivatives with potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3][4]

The aldehyde functionality provides a reactive handle for various chemical transformations, including the formation of Schiff bases, Wittig reactions, and cyclocondensation reactions, allowing for the introduction of diverse pharmacophores and the construction of more complex molecular architectures.[5] This document provides a comprehensive guide to the applications of pyrrolo[1,2-b]pyrazole-2-carbaldehydes in medicinal chemistry, including synthetic protocols, biological evaluation methodologies, and an exploration of their mechanisms of action.

Core Applications in Medicinal Chemistry

The unique structural features of the pyrrolo[1,2-b]pyrazole nucleus, combined with the reactivity of the 2-carbaldehyde group, have led to its exploration in several key therapeutic areas.

Anticancer Drug Discovery

Pyrrolo[1,2-b]pyridazine derivatives, structurally related to pyrrolo[1,2-b]pyrazoles, have shown promising anticancer activity.[6] Some derivatives have demonstrated potent antiproliferative effects with GI50 values less than 100 nM across a panel of human cancer cell lines, including colon, ovarian, renal, prostate, brain, and breast cancer, as well as melanoma and leukemia.[6] The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization by binding to the colchicine binding site.[6] The carbaldehyde group can be a key pharmacophoric feature or a precursor to functionalities that enhance this interaction. Furthermore, pyrazole-containing compounds have been investigated as inhibitors of various kinases crucial for cancer cell signaling, such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR and VEGFR-2.[7][8][9]

Antimicrobial Agents

The pyrrolo[1,2-b]pyrazole scaffold has been investigated for its potential antibacterial and antitubercular activities.[10] For instance, pyrrolyl pyrazoline carbaldehydes have been designed as inhibitors of enoyl-ACP reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[11] The aldehyde group is crucial for the formation of the pyrazoline ring, which is often associated with antimicrobial properties.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with several compounds developed as nonsteroidal anti-inflammatory drugs (NSAIDs).[4][12] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Pyrrolo[1,2-b]pyrazole-2-carbaldehydes can serve as precursors for the synthesis of novel compounds with potential COX inhibitory activity.

Synthetic Protocols

The synthesis of pyrrolo[1,2-b]pyrazole-2-carbaldehydes and their derivatives often involves multi-step reaction sequences. Below are generalized protocols that can be adapted based on specific target molecules.

Protocol 1: Synthesis of Pyrrolo[1,2-b]pyrazole Core via 1,3-Dipolar Cycloaddition

A common and efficient method for constructing the pyrrolo[1,2-b]pyridazine core, a related scaffold, is through a [3+2] cycloaddition reaction.[13] This can be adapted for the synthesis of the pyrrolo[1,2-b]pyrazole skeleton.

Workflow for Synthesis of Pyrrolo[1,2-b]pyrazole Core

start Start: Pyridazinone Acid step1 In situ generation of mesoionic 1,3-dipole (Münchnone) start->step1 Acetic anhydride step2 [3+2] Cycloaddition with an alkyne step1->step2 Methyl/Ethyl propiolate step3 Formation of Pyrrolo[1,2-b]pyridazine step2->step3 end End: Pyrrolo[1,2-b]pyridazine Derivative step3->end start Pyrrolo[1,2-b]pyrazole-2-carbaldehyde step1 Condensation with Primary Amine start->step1 Ethanol, Acetic Acid (cat.) end Schiff Base Derivative step1->end start Synthesized Pyrrolo[1,2-b]pyrazole Derivative step1 In vitro Kinase Assay (e.g., JAK, CDK, EGFR) start->step1 step2 Determine IC50 values step1->step2 step4 Molecular Docking Studies step1->step4 step3 Cell-based Assays (e.g., Western Blot for phosphorylation) step2->step3 end Elucidation of Kinase Inhibition Mechanism step3->end step4->end

Sources

The Azetidine Scaffold: A Privileged Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. Among the vast arsenal of molecular building blocks, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold".[1] Initially considered a synthetic curiosity due to its inherent ring strain, the discovery of naturally occurring L-azetidine-2-carboxylic acid in 1955 hinted at its biological relevance.[1] Today, the incorporation of the azetidine moiety is a well-established strategy to imbue drug candidates with desirable physicochemical and pharmacokinetic properties, including improved metabolic stability, aqueous solubility, and three-dimensionality.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique attributes of the azetidine scaffold. We will delve into the scientific rationale behind its utility, present detailed protocols for its incorporation and functionalization, and showcase its application in the synthesis of bioactive molecules.

The Scientific Rationale: Why Azetidines?

The utility of the azetidine ring in medicinal chemistry stems from a unique combination of its structural and electronic properties.[3]

  • Conformational Rigidity and Three-Dimensionality: The strained four-membered ring imparts a significant degree of rigidity to the molecule.[2] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[4] Furthermore, the non-planar nature of the azetidine ring introduces valuable three-dimensional character, allowing for more precise and selective interactions within a binding pocket.[1]

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.[5] This enhanced stability can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.

  • Physicochemical Properties: The presence of the nitrogen atom in the azetidine ring can improve a molecule's aqueous solubility and polarity, which are crucial for drug absorption and distribution.[5] The pKa of the azetidine nitrogen can also be modulated through substitution, allowing for fine-tuning of a compound's ionization state at physiological pH.

  • Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other common cyclic amines like pyrrolidine and piperidine, or even acyclic fragments.[1] This substitution can lead to improved properties while maintaining the key interactions with the biological target.

The interplay of these factors is evident in several FDA-approved drugs that incorporate the azetidine motif, such as the antihypertensive agent Azelnidipine and the MEK inhibitor Cobimetinib.[2][6]

Core Applications & Experimental Protocols

The versatility of the azetidine scaffold allows for its incorporation into a wide array of bioactive molecules. Below, we outline key applications and provide detailed, exemplary protocols for the synthesis and functionalization of azetidine-containing compounds.

Application 1: Synthesis of a Substituted Azetidine Building Block

One of the most common strategies for constructing the azetidine ring is through the intramolecular cyclization of a γ-amino alcohol derivative.[1] This protocol details a representative synthesis of an N-protected 3-hydroxyazetidine, a versatile intermediate for further functionalization.

Protocol 1: Synthesis of 1-Boc-3-hydroxyazetidine

This protocol describes the synthesis of 1-Boc-3-hydroxyazetidine from 1,3-dichloro-2-propanol.

Materials:

  • 1,3-dichloro-2-propanol

  • Benzylamine

  • Sodium carbonate (Na₂CO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine. To a solution of 1,3-dichloro-2-propanol (1.0 eq) in water is added sodium carbonate (2.5 eq) and benzylamine (1.1 eq). The reaction mixture is heated to reflux for 16 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Step 2: N-Boc Protection. To a solution of 1-benzyl-3-hydroxyazetidine (1.0 eq) in dichloromethane at 0 °C is added di-tert-butyl dicarbonate (1.2 eq). The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 3: Debenzylation. The N-Boc protected intermediate is dissolved in methanol, and 10% palladium on carbon is added. The reaction mixture is stirred under a hydrogen atmosphere (1 atm) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford 1-Boc-3-hydroxyazetidine.

Expected Outcome: 1-Boc-3-hydroxyazetidine is obtained as a white solid.

Causality: The initial step involves a nucleophilic substitution of the chlorine atoms by benzylamine, followed by an intramolecular cyclization to form the azetidine ring. The Boc protection of the nitrogen is crucial for subsequent functionalization and deprotection steps. The final hydrogenolysis removes the benzyl group, yielding the desired versatile building block.

Application 2: Functionalization of the Azetidine Ring

The synthesized 1-Boc-3-hydroxyazetidine can be further functionalized at the 3-position. This protocol describes the oxidation of the hydroxyl group to a ketone, which can then serve as a handle for various nucleophilic additions.

Protocol 2: Oxidation to 1-Boc-3-azetidinone

Materials:

  • 1-Boc-3-hydroxyazetidine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane at 0 °C is added Dess-Martin periodinane (1.5 eq).

  • The reaction is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield 1-Boc-3-azetidinone.

Expected Outcome: 1-Boc-3-azetidinone is obtained as a colorless oil.

Causality: The Dess-Martin periodinane is a mild and selective oxidizing agent that efficiently converts the secondary alcohol to a ketone without affecting the Boc-protected amine. This ketone is a key intermediate for introducing diverse substituents at the 3-position.

Visualizing the Workflow

The following diagram illustrates the synthetic workflow from the starting material to the functionalized azetidine building block.

G cluster_0 Synthesis of 1-Boc-3-hydroxyazetidine cluster_1 Functionalization 1,3-dichloro-2-propanol 1,3-dichloro-2-propanol 1-benzyl-3-hydroxyazetidine 1-benzyl-3-hydroxyazetidine 1,3-dichloro-2-propanol->1-benzyl-3-hydroxyazetidine 1. Benzylamine, Na2CO3 2. Boc2O 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine 1-benzyl-3-hydroxyazetidine->1-Boc-3-hydroxyazetidine H2, Pd/C 1-Boc-3-azetidinone 1-Boc-3-azetidinone 1-Boc-3-hydroxyazetidine->1-Boc-3-azetidinone Dess-Martin Periodinane Functionalized Azetidines Functionalized Azetidines 1-Boc-3-azetidinone->Functionalized Azetidines Nucleophilic Addition

Caption: Synthetic workflow for the preparation and functionalization of a key azetidine building block.

Data Presentation: Physicochemical Properties of Azetidine-Containing Drugs

The impact of incorporating an azetidine moiety on the physicochemical properties of a drug molecule is significant. The following table compares key properties of drugs with and without an azetidine ring, illustrating the benefits of this scaffold.

DrugTargetMolecular Weight ( g/mol )LogPpKaKey Benefit of Azetidine
Azelnidipine Calcium Channel Blocker525.594.85.3Enhanced metabolic stability and receptor binding.[2]
Cobimetinib MEK Inhibitor531.33.54.2, 8.1Improved solubility and pharmacokinetic profile.[2]
Baricitinib JAK Inhibitor371.41.84.8Increased potency and selectivity.[2]

Advanced Applications: Azetidines in Constrained Peptides and PROTACs

The utility of azetidines extends beyond traditional small molecule drugs.

  • Constrained Peptides: The incorporation of azetidine-containing amino acids into peptides can induce specific secondary structures and enhance proteolytic stability.[7][8] This is a valuable strategy for developing peptide-based therapeutics with improved drug-like properties.

  • PROTACs: In the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding and E3 ligase-binding moieties is critical for efficacy. The rigid and three-dimensional nature of the azetidine ring makes it an attractive component for linker design, enabling precise control over the orientation of the two binding elements.

Logical Relationships in Azetidine-Based Drug Design

The decision to incorporate an azetidine scaffold into a drug candidate is driven by a set of interconnected considerations.

G cluster_0 Desired Molecular Properties cluster_1 Structural Features of Azetidine Improved Potency Improved Potency Enhanced Metabolic Stability Enhanced Metabolic Stability Favorable PK Profile Favorable PK Profile Enhanced Metabolic Stability->Favorable PK Profile Increased Solubility Increased Solubility Increased Solubility->Favorable PK Profile Conformational Rigidity Conformational Rigidity Conformational Rigidity->Improved Potency 3D Geometry 3D Geometry 3D Geometry->Improved Potency Polar Nitrogen Atom Polar Nitrogen Atom Polar Nitrogen Atom->Increased Solubility Incorporation of Azetidine Incorporation of Azetidine Incorporation of Azetidine->Enhanced Metabolic Stability

Caption: Interplay of azetidine's structural features and desired drug properties.

Conclusion and Future Outlook

The azetidine scaffold has firmly established itself as a valuable building block in the design of bioactive molecules.[1] Its unique combination of conformational rigidity, metabolic stability, and favorable physicochemical properties provides medicinal chemists with a powerful tool to address the multifaceted challenges of drug discovery.[2] As synthetic methodologies for the construction and functionalization of azetidines continue to advance, we can anticipate an even broader application of this versatile scaffold in the development of next-generation therapeutics.[9][10] The exploration of novel azetidine-containing architectures will undoubtedly lead to the discovery of innovative drugs with superior efficacy and safety profiles.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Biologically active azetidines.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Examples of biologically active drug leads containing azetidine.
  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
  • Azetidine Building Blocks: Acceler
  • Azetidines. Enamine.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Functionalized azetidines via visible light-enabled aza P
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Examples of azetidine-containing bioactive molecules and tandem allylic substitution strategies.
  • Azetidines of pharmacological interest. PubMed.
  • Examples of azetidine-based bioisosters.

Sources

Application Note: A Scalable Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole and its derivatives are bicyclic heterocyclic compounds of significant interest in medicinal chemistry. These scaffolds are integral to the development of various therapeutic agents, including inhibitors of the transforming growth factor-beta type I receptor kinase domain (TβR-I), which have potential applications in oncology and anti-inflammatory therapies[1]. The introduction of a carbaldehyde group at the 2-position of this scaffold provides a versatile chemical handle for further molecular elaboration, making 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde a key intermediate in drug discovery programs.

This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound. The presented methodology is designed for researchers, scientists, and professionals in drug development who require a reliable route to this important building block. The protocol emphasizes not only the synthetic steps but also the underlying chemical principles and practical considerations for scaling up the production from laboratory to pilot plant scale.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the construction of the bicyclic pyrrolo[1,2-b]pyrazole core, followed by a regioselective formylation. The chosen synthetic route is designed for efficiency and scalability, utilizing readily available starting materials and well-established chemical transformations.

The overall synthetic workflow can be summarized as follows:

G A Step 1: N-Alkylation of Pyrazole B Step 2: Intramolecular Cyclization A->B Formation of Pyrrolidine Ring Precursor C Step 3: Vilsmeier-Haack Formylation B->C Formation of Bicyclic Core D Purification and Characterization C->D Introduction of Carbaldehyde Group G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrrolopyrazole 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Iminium_Adduct Iminium Adduct Pyrrolopyrazole->Iminium_Adduct Attack on Vilsmeier Reagent Final_Product This compound Iminium_Adduct->Final_Product Aqueous Workup

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your target compound.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, which is often achieved through a formylation reaction, such as the Vilsmeier-Haack reaction, on the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core.

Problem 1: Low or No Product Yield

A diminished or nonexistent yield is a frequent challenge. The causes can range from reagent quality to reaction conditions.

Potential CauseSuggested Solutions & Explanations
Inactive Vilsmeier Reagent The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture.[1] Solutions: 1. Ensure all glassware is rigorously dried (flame-dried or oven-dried). 2. Use anhydrous DMF and fresh, high-purity POCl₃. 3. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately to prevent decomposition.[1]
Insufficiently Reactive Substrate The electronic nature of the pyrrolo[1,2-b]pyrazole ring influences its reactivity towards electrophilic formylation. Electron-withdrawing groups can deactivate the ring.[1] Solutions: 1. Increase the excess of the Vilsmeier reagent (e.g., 3-5 equivalents). 2. Gradually increase the reaction temperature, for example, to 70-80 °C, while carefully monitoring the reaction to avoid decomposition.[1]
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient time or temperature. Solutions: 1. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) until the starting material is consumed.[1] 2. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.[1]
Product Decomposition During Work-up The aldehyde product may be sensitive to harsh acidic or basic conditions during the aqueous work-up.[1] Solutions: 1. Perform the work-up at low temperatures by pouring the reaction mixture onto crushed ice. 2. Neutralize the mixture carefully and slowly with a mild base such as sodium bicarbonate solution.[1]
Alternative Formylation Strategy In some cases, direct formylation can be challenging. An alternative involves a lithium-halogen exchange followed by formylation. For instance, bromination of the pyrrolopyrazole followed by treatment with n-butyllithium (n-BuLi) at low temperature (-78 °C) and then quenching with DMF can yield the desired aldehyde.[2]
Problem 2: Formation of a Dark, Tarry Residue

The appearance of a dark, viscous residue often indicates product decomposition or polymerization.

Potential CauseSuggested Solutions & Explanations
Reaction Overheating The formation of the Vilsmeier reagent is exothermic.[1][3] Uncontrolled temperature can lead to unwanted side reactions and polymerization. Solution: Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF and the addition of the substrate. Use of an ice-salt bath can be beneficial.
Impurities Impurities in starting materials or solvents can catalyze decomposition pathways. Solution: Ensure the purity of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole starting material and use high-purity, anhydrous solvents.
Problem 3: Difficulty in Product Isolation

Challenges in isolating the final product can arise during the extraction and purification steps.

Potential CauseSuggested Solutions & Explanations
Product is Water-Soluble The aldehyde product may have some solubility in the aqueous layer, leading to losses during extraction. Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[1]
Emulsion Formation The formation of a stable emulsion during aqueous work-up can make phase separation difficult. Solution: Adding a small amount of brine or allowing the mixture to stand for an extended period can help break the emulsion. In some cases, filtration through a pad of celite may be effective.
Purification Challenges The crude product may require careful purification to remove unreacted starting materials and byproducts. Solution: Silica gel column chromatography is often effective. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

The Vilsmeier-Haack reaction is a widely used method for the formylation (introduction of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[4][5] The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole ring system is electron-rich, making it a suitable substrate for this electrophilic substitution reaction. The reaction typically employs a Vilsmeier reagent, which acts as the electrophile.[4]

Q2: How is the Vilsmeier reagent prepared and what are the safety precautions?

The Vilsmeier reagent is a chloroiminium salt, most commonly prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][6] This reaction is exothermic and must be conducted under anhydrous conditions to prevent the reagent's decomposition.[1][3] It is crucial to handle POCl₃, a corrosive and moisture-sensitive liquid, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Q3: At which position on the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole ring does formylation occur?

Electrophilic substitution on the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole ring is expected to occur at the most electron-rich position. Based on the electronic properties of similar pyrazole systems, formylation is likely to occur at the C2 or C3 position of the pyrazole ring. The exact position can be influenced by steric factors and the specific reaction conditions employed.

Q4: Can I use other formylating agents besides the Vilsmeier reagent?

While the Vilsmeier-Haack reaction is a common method, other formylation techniques exist. As mentioned in the troubleshooting guide, a lithium-halogen exchange followed by quenching with DMF is a viable alternative.[2] This method can offer different selectivity and may be advantageous for certain substrates.

III. Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound via a Vilsmeier-Haack type reaction.

Materials:

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (1 equivalent) in anhydrous DMF.

    • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

    • Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

    • Continue stirring until the pH is neutral or slightly basic.

    • Extract the aqueous mixture three times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

IV. Visual Guides

Troubleshooting Workflow for Low Yield

The following diagram outlines a decision-making process for troubleshooting low product yield.

TroubleshootingWorkflow start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok improve_reagents Use fresh, anhydrous reagents. Dry glassware thoroughly. reagents_ok->improve_reagents No check_reactivity Assess Substrate Reactivity reagents_ok->check_reactivity Yes improve_reagents->check_reagents reactivity_ok Substrate Reactive? check_reactivity->reactivity_ok increase_conditions Increase Vilsmeier reagent excess. Gradually increase temperature. reactivity_ok->increase_conditions No monitor_reaction Monitor Reaction Progress (TLC) reactivity_ok->monitor_reaction Yes increase_conditions->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete extend_time_temp Increase reaction time or temperature. reaction_complete->extend_time_temp No check_workup Evaluate Work-up Procedure reaction_complete->check_workup Yes extend_time_temp->monitor_reaction workup_gentle Work-up Gentle? check_workup->workup_gentle optimize_workup Use cold work-up. Neutralize carefully with mild base. workup_gentle->optimize_workup No success Improved Yield workup_gentle->success Yes optimize_workup->success

Caption: A step-by-step troubleshooting guide for low yield.

V. References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem. Available at:

  • Managing precipitate formation in Vilsmeier reagent preparation. Benchchem. Available at:

  • SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. Semantic Scholar. Available at:

  • Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. ResearchGate. Available at:

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. Available at:

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at:

  • Vilsmeier reagent. Wikipedia. Available at:

  • Vilsmeier Reagent. Enamine. Available at:

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at:

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: _

Sources

Technical Support Center: Purification of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the purification challenges of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. This bicyclic heteroaromatic aldehyde is a valuable building block in medicinal chemistry and materials science. However, its synthesis, often via electrophilic formylation, can lead to a complex crude mixture requiring a robust and well-understood purification strategy.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification workflow for maximum yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Question: My crude product is a dark, tarry oil after synthesis, and I'm seeing multiple spots on my initial TLC analysis. Where do I begin?

Answer: This is a common outcome, especially if a Vilsmeier-Haack formylation was used for synthesis.[1] The dark color is often due to polymeric byproducts, and the multiple spots indicate a mixture of the desired product, unreacted starting material, and potential regioisomers.

  • Primary Cause: The Vilsmeier-Haack reaction, while effective, is known to generate non-volatile, colored impurities from the DMF/POCl₃ reagent and side-reactions on the electron-rich pyrrole ring system.[2][3]

  • Recommended Action: Avoid direct loading onto a silica gel column. The tar can irreversibly bind to the silica, destroying column performance.

    • Initial Workup: Perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Aqueous Wash: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash to remove excess water. This initial wash is critical for removing water-soluble impurities.[4]

    • Solvent Swap: Concentrate the washed organic layer and consider dissolving the residue in a minimal amount of a less polar solvent (e.g., toluene or DCM) to see if any polymeric material precipitates. Filter off any solids before proceeding.

Question: I'm performing flash column chromatography, but my product is eluting as a broad, streaking band, and the final purity is still low. What's happening?

Answer: Band streaking on silica gel is a classic sign of undesirable secondary interactions between your compound and the stationary phase or on-column degradation. The pyrazole and pyrrole nitrogen atoms, along with the polar aldehyde group, can interact strongly with the acidic silanol groups on the silica surface.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Strong Acidic Interaction The lone pairs on the nitrogen atoms of the pyrrolopyrazole core are basic enough to interact strongly with acidic silica gel, causing tailing.Deactivate the Silica: Pre-treat the silica gel by slurrying it with your starting eluent containing 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the most acidic sites and improves peak shape.[5]
On-Column Decomposition Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to degradation or polymerization during a slow separation.[6]Increase Elution Speed: Run the column with slightly higher pressure to minimize residence time. Switch Adsorbent: Consider using a less acidic stationary phase like neutral alumina or Florisil.
Inappropriate Solvent System If the eluent polarity is too low, the compound moves too slowly, increasing interaction time and band broadening. If too high, it can co-elute with impurities.Optimize the Mobile Phase: A gradient elution is highly recommended. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the ethyl acetate concentration. This will first elute non-polar byproducts before cleanly eluting your target compound.[7]

Question: My purified product is a nice crystalline solid, but it starts to turn yellow and shows a new spot on TLC after a few days of storage. How can I prevent this degradation?

Answer: This indicates product instability, which is a known issue for many aldehydes. The primary degradation pathway is oxidation.

  • Primary Cause: The aldehyde functional group is susceptible to air oxidation, converting it to the corresponding, more polar carboxylic acid. This process can be accelerated by light and residual acid or metal impurities.

  • Solutions for Storage:

    • Inert Atmosphere: Store the final product under an inert atmosphere of argon or nitrogen.

    • Low Temperature: Keep the vial in a freezer (-20 °C is standard) to slow the rate of oxidation.

    • Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light.

    • High Purity: Ensure the final product is free of acidic or metallic impurities from the synthesis or purification, as these can catalyze oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound on a large scale?

For multi-gram scales, purification via a sodium bisulfite adduct can be exceptionally effective for separating the aldehyde from non-carbonyl impurities.[8][9] This classical technique involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid, water-soluble adduct, leaving non-aldehyde impurities in the organic phase. The adduct is then isolated and the pure aldehyde is regenerated by treatment with a base (like NaHCO₃ or NaOH).[6] See Protocol 3 for a detailed procedure.

Q2: Can I use recrystallization as the sole purification method?

It depends on the purity of your crude product. If the crude material is already >90% pure and solid, recrystallization can be an excellent final step to obtain material of very high purity.[10] However, it is generally not effective at removing large amounts of impurities or those with very similar solubility profiles, such as regioisomers. It is most powerful when used after an initial purification by column chromatography. A good starting point for solvent screening would be a non-polar solvent like petroleum ether or a mixed system like ethanol/water.[4]

Q3: How can I distinguish between the desired 2-carbaldehyde and the 3-carbaldehyde regioisomer?

The Vilsmeier-Haack formylation of pyrrole-like systems can sometimes yield a mixture of isomers.[11] The most definitive way to distinguish them is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling constants (J-values) between the protons on the pyrrole ring will be different. Detailed 2D NMR experiments like COSY and HMBC can definitively establish the connectivity and confirm which isomer you have. The chemical shift of the aldehyde proton can also be a clue.[12]

  • Nuclear Overhauser Effect (NOE): An NOE experiment can show through-space proximity between the aldehyde proton and protons on the adjacent five-membered ring, confirming its position.

Q4: How do I confirm the final purity of my product?

A combination of techniques is recommended:

  • Chromatography: A single, sharp spot on TLC plates using at least two different solvent systems. For quantitative analysis, HPLC or GC-MS is the standard.

  • Spectroscopy: A clean ¹H and ¹³C NMR spectrum showing the expected peaks with correct integrations and no significant impurity signals.[13]

  • Melting Point: A sharp, well-defined melting point range is a strong indicator of high purity for a crystalline solid.

Section 3: Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the common issues of streaking and on-column degradation.

  • Prepare the Slurry: In a beaker, add silica gel to your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine (Et₃N) to make up 0.5% of the total solvent volume. Stir well to create a uniform slurry.

  • Pack the Column: Pour the slurry into your column and use gentle pressure to pack a firm, uniform bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your starting eluent. For best results, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elute: Begin elution with the low-polarity mobile phase.

  • Run the Gradient: Gradually increase the polarity by slowly increasing the percentage of ethyl acetate. A typical gradient might be:

    • 2% Ethyl Acetate (to elute non-polar impurities)

    • Gradient from 2% to 15% Ethyl Acetate

    • Hold at 15-20% Ethyl Acetate to elute the product.

  • Monitor: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Sodium Bisulfite Adduct

This method is ideal for removing stubborn non-aldehyde impurities.[8][9]

  • Dissolve Crude Product: Dissolve the crude material in a suitable solvent like methanol or dimethylformamide (DMF).[8]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.[9]

  • Wash Impurities: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the funnel and shake again. Separate the layers. The non-aldehyde impurities will remain in the organic layer. Discard the organic layer.

  • Isolate Adduct: The aldehyde is now in the aqueous layer as the bisulfite adduct. If the adduct precipitated, it can be collected by filtration.

  • Regenerate Aldehyde: To the aqueous layer (or the filtered adduct suspended in water), slowly add a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution until the pH is basic (pH > 8). This will reverse the reaction and regenerate the free aldehyde.[9]

  • Extract Product: Extract the regenerated aldehyde from the aqueous layer using several portions of fresh ethyl acetate or DCM.

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

Section 4: Visual Workflows and Data

Diagram 1: Purification Strategy Decision Workflow

This diagram helps you choose the best initial purification strategy based on the state of your crude product.

Purification_Workflow start Crude Product (Post-Workup) is_solid Is the product a solid or oil? start->is_solid solid Solid / Crystalline is_solid->solid Solid oil Dark Oil / Tar is_solid->oil Oil/Tar tlc_check Analyze by TLC recrystallize Attempt Recrystallization (See Protocol 2) tlc_check->recrystallize >90% Pure (1 major spot) column Flash Column Chromatography (See Protocol 1) tlc_check->column <90% Pure (Multiple spots) solid->tlc_check bisulfite Bisulfite Adduct Purification (See Protocol 3) oil->bisulfite High impurity load purity_check Assess Purity (NMR, LCMS, MP) recrystallize->purity_check column->purity_check bisulfite->column For final polish

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Bisulfite Adduct Purification Flowchart

This flowchart visualizes the steps involved in the bisulfite adduct purification method.

Bisulfite_Flowchart A 1. Crude Aldehyde in Organic Solvent (e.g., Ether) B 2. Add Saturated Aqueous NaHSO₃ A->B C 3. Shake Vigorously (Adduct Forms) B->C D 4. Separate Layers C->D E Organic Layer: Contains Non-Aldehyde Impurities (Discard) D->E F Aqueous Layer: Contains Water-Soluble Aldehyde-Bisulfite Adduct D->F G 5. Add Base (e.g., NaHCO₃) to Aqueous Layer F->G H 6. Regenerated Pure Aldehyde Separates from Aqueous Layer G->H I 7. Extract with Fresh Organic Solvent H->I J 8. Dry & Concentrate to Yield Pure Aldehyde I->J

Caption: Step-by-step workflow for aldehyde purification via bisulfite adduct.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde.
  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

  • Geier, G. R., et al. (2004). Solvent-Free Condensation of Pyrrole and Pentafluorobenzaldehyde: A Novel Synthetic Pathway to Corrole and Oligopyrromethenes. Organic Letters. [Link]

  • BenchChem. (2025).
  • PrepChem. (2023). Synthesis of pyrrole-2-aldehyde. [Link]

  • Reddit r/OrganicChemistry. (2023). Vilsmeier-Haack formilation help. [Link]

  • McNulty, J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
  • MDPI. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • Al-Tel, T. H. (2010). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Journal of Agricultural and Food Chemistry. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]

  • ResearchGate. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. [Link]

  • Semantic Scholar. (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-3-Wang-Shao/23b38c2954ba0d10b7849c31317d745582f3d611]([Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • ResearchGate. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. [Link]

  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Formylation of Pyrrolo[1,2-b]pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the formylation of pyrrolo[1,2-b]pyrazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of formyl-pyrrolo[1,2-b]pyrazoles, a critical step in the development of novel therapeutics. As Senior Application Scientists, we have compiled this resource based on established literature and extensive experience in heterocyclic chemistry to help you navigate the potential challenges of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of pyrrolo[1,2-b]pyrazoles, and what is the expected regioselectivity?

The Vilsmeier-Haack reaction is the most prevalent and effective method for the formylation of electron-rich heterocyclic systems like pyrrolo[1,2-b]pyrazoles.[1][2] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[3]

The pyrrolo[1,2-b]pyrazole scaffold is an electron-rich heteroaromatic system. Based on the principles of electrophilic aromatic substitution, the reaction is expected to occur at the most nucleophilic position. In pyrrole, electrophilic substitution preferentially occurs at the C2 position due to the superior resonance stabilization of the resulting intermediate cation.[4] Conversely, pyrazole typically undergoes electrophilic substitution at the C4 position.[5][6] For the fused pyrrolo[1,2-b]pyrazole system, theoretical and experimental data for analogous fused systems suggest that the pyrrole moiety is generally more activated towards electrophiles than the pyrazole ring. Therefore, formylation is most likely to occur on the pyrrole ring.

Expected Regioselectivity: The primary site of formylation on an unsubstituted pyrrolo[1,2-b]pyrazole is predicted to be the C7-position of the pyrrole ring. This is due to the high electron density at this position, which is ortho to the ring-junction nitrogen and analogous to the highly reactive C2 position of a simple pyrrole.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most common side reactions observed during the Vilsmeier-Haack formylation of pyrrolo[1,2-b]pyrazoles and provides actionable strategies to minimize their formation.

Issue 1: Formation of a Diformylated Byproduct

Symptoms:

  • Appearance of a second, more polar spot on the TLC plate in addition to the desired mono-formylated product.

  • Mass spectrometry data indicating a molecular weight corresponding to the addition of two formyl groups.

  • ¹H NMR spectrum showing two distinct aldehyde proton signals.

Root Cause: The pyrrolo[1,2-b]pyrazole ring system is highly activated. If the reaction conditions are too harsh or if an excessive amount of the Vilsmeier reagent is used, a second formylation can occur.[2] The initial formylation at C7 further activates the ring, making it susceptible to a second electrophilic attack, likely at another position on the pyrrole ring or a less-favored position on the pyrazole ring.

Mitigation Strategies:

StrategyRationale
Stoichiometry Control Carefully control the stoichiometry of the Vilsmeier reagent. Start with 1.1-1.5 equivalents of POCl₃ relative to the substrate. An excess of the reagent significantly increases the likelihood of diformylation.
Temperature Management Maintain a low reaction temperature, typically between 0°C and room temperature. The Vilsmeier-Haack reaction is often exothermic. Running the reaction at elevated temperatures provides the activation energy for the less favorable second formylation.
Controlled Addition Add the pyrrolo[1,2-b]pyrazole substrate slowly to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0°C). This ensures that the substrate is not exposed to a large excess of the reagent at any given time.
Reaction Monitoring Monitor the reaction progress closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent the over-reaction to the diformylated product.
Issue 2: Chlorination of the Heterocyclic Ring

Symptoms:

  • Mass spectrometry data showing a molecular ion peak corresponding to the addition of a formyl group and a chlorine atom, with the characteristic isotopic pattern for chlorine.

  • ¹H NMR may show the disappearance of an aromatic proton signal.

Root Cause: The Vilsmeier reagent contains a reactive chloroiminium species. Under certain conditions, particularly at higher temperatures or with prolonged reaction times, this species can act as a chlorinating agent, leading to the formation of a chloro-substituted byproduct in addition to or instead of the formylated product.

Mitigation Strategies:

StrategyRationale
Use of Alternative Vilsmeier Reagents Consider using a milder Vilsmeier reagent. For instance, reagents prepared from DMF and oxalyl chloride or phosgene are known to be less prone to causing chlorination.
Strict Temperature Control As with diformylation, maintaining low temperatures is crucial. Chlorination is often more prevalent at higher temperatures.
Minimize Reaction Time Avoid unnecessarily long reaction times. Once the desired product is formed (as determined by TLC), the reaction should be promptly worked up.
Issue 3: Incomplete Hydrolysis of the Iminium Intermediate

Symptoms:

  • The isolated product is highly colored (often red or deep yellow) and may be water-soluble.

  • The ¹H NMR spectrum lacks a distinct aldehyde proton signal and may show broad signals corresponding to the iminium salt.

  • The product may be difficult to purify by standard silica gel chromatography.

Root Cause: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the intermediate iminium salt to the corresponding aldehyde. If the aqueous workup is not sufficiently basic or is incomplete, the iminium salt can be isolated.

Mitigation Strategies:

StrategyRationale
Basic Workup Ensure the reaction mixture is quenched into a sufficiently basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to facilitate complete hydrolysis of the iminium salt. The pH should be adjusted to be neutral or slightly basic.
Sufficient Stirring during Quenching Stir the quenched reaction mixture vigorously for an adequate amount of time to ensure complete hydrolysis. In some cases, gentle warming may be necessary, but this should be done cautiously to avoid degradation.
Salting Out If the product has some water solubility, adding brine (saturated NaCl solution) during the extractive workup can help to "salt out" the product into the organic layer.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of Pyrrolo[1,2-b]pyrazoles

This protocol provides a starting point for the formylation reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq.) dropwise with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve the pyrrolo[1,2-b]pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing Reaction Pathways

Diagram 1: General Vilsmeier-Haack Reaction and Potential Side Reactions

Vilsmeier_Haack cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Pyrrolo[1,2-b]pyrazole Pyrrolo[1,2-b]pyrazole Iminium_Salt Iminium Salt Intermediate Pyrrolo[1,2-b]pyrazole->Iminium_Salt + Vilsmeier Reagent (DMF/POCl3) Chloro_Product Chlorinated Byproduct Pyrrolo[1,2-b]pyrazole->Chloro_Product Chlorination (High Temp) Formyl_Product Desired Formyl Product Iminium_Salt->Formyl_Product Hydrolysis (H2O) Diformyl_Product Diformylated Byproduct Iminium_Salt->Diformyl_Product + Vilsmeier Reagent (Excess Reagent/High Temp)

Caption: Vilsmeier-Haack reaction pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield or Impure Product

Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze TLC of Crude Product Start->TLC Multiple_Spots Multiple Spots Observed? TLC->Multiple_Spots Mainly_SM Mainly Starting Material? Multiple_Spots->Mainly_SM No Optimize_Stoichiometry Optimize Stoichiometry (Reduce Vilsmeier Reagent) Multiple_Spots->Optimize_Stoichiometry Yes Lower_Temp Lower Reaction Temperature Multiple_Spots->Lower_Temp Streaking Streaking/Baseline Material? Mainly_SM->Streaking No Increase_Time_Temp Increase Reaction Time/Temp Mainly_SM->Increase_Time_Temp Yes Check_Reagents Check Reagent Quality (Anhydrous Conditions) Mainly_SM->Check_Reagents Improve_Workup Improve Workup (Ensure Basic Hydrolysis) Streaking->Improve_Workup Yes Purification Purify by Chromatography Streaking->Purification No Optimize_Stoichiometry->Purification Lower_Temp->Purification Increase_Time_Temp->Purification Check_Reagents->Purification Improve_Workup->Purification

Caption: Decision tree for troubleshooting formylation reactions.

References

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26883–26931. (2023). [Link]

  • PYRAZOLE. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Kumar, D., & Kumar, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • S, S., P, P., & K, S. (2019). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Indo American Journal of Pharmaceutical Sciences, 06(05), 9573-9583.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal of Chemical Science, 2(1), 1-10. (2023).
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & Metwally, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(23), 5638. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & Metwally, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26883–26931. (2023). [Link]

  • Popov, A. V., & Varaksin, M. V. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-147.
  • Pyrrole undergoes electrophilic aromatic substitution more readil... (n.d.). Pearson+. Retrieved January 17, 2026, from [Link]

  • Is imidazole more reactive toword electrophilic substitution than pyrazole or not? (n.d.). Quora. Retrieved January 17, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC medicinal chemistry, 13(10), 1845–1871. (2022). [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis of α-Formylated N-Heterocycles and Their 1,1-Diacetates from Inactivated Cyclic Amines Involving an Oxidative Ring Contraction. Organic letters, 20(3), 864–867. (2018). [Link]

  • Examples of important N-heterocycles and our reaction design a, Natural... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimization of Heterocyclic Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of heterocyclic aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the formylation of heterocyclic compounds. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction conditions and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of heterocyclic aldehydes.

Q1: My Vilsmeier-Haack reaction is resulting in a low yield or failing completely. What are the primary causes and how can I resolve this?

A: Low or no yield in a Vilsmeier-Haack reaction is a frequent issue that can often be attributed to the quality of the reagents, the reaction conditions, or the nature of the substrate.[1][2]

  • Reagent Inactivity: The Vilsmeier reagent, a chloroiminium salt formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is highly sensitive to moisture.[1][3] Any water present in the glassware, solvents, or reagents will decompose the active formylating agent.

    • Troubleshooting: Always use anhydrous DMF and freshly distilled or high-purity POCl₃.[2] The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.[2]

  • Insufficient Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and as such, it is most effective on electron-rich aromatic and heteroaromatic compounds.[2][4] If your heterocyclic substrate is electron-deficient, the reaction may be sluggish or fail to proceed.

    • Troubleshooting: For less reactive substrates, you may need to increase the reaction temperature, sometimes ranging from 0°C to over 80°C.[2][5] Careful monitoring by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature that promotes the reaction without leading to decomposition.

  • Improper Reagent Formation: The Vilsmeier reagent should be pre-formed before the addition of the substrate. This is typically an exothermic process requiring initial cooling.[1][2]

    • Troubleshooting: Add POCl₃ dropwise to anhydrous DMF at a low temperature (e.g., 0-5°C) and allow the reagent to form completely before introducing the heterocyclic substrate.[1]

  • Incomplete Hydrolysis: The reaction forms an iminium salt intermediate which must be hydrolyzed during the workup to yield the final aldehyde.[2]

    • Troubleshooting: Ensure a thorough aqueous workup. Quenching the reaction mixture in ice water, often with a buffer like sodium acetate, followed by vigorous stirring, is essential for complete hydrolysis.[2]

Q2: I am observing significant resin or polymer formation in my formylation reaction, particularly with phenol-containing heterocycles. What is causing this and how can I prevent it?

A: Resin formation is a common side reaction, especially under acidic or basic conditions when using formaldehyde or its equivalents, such as in the Duff reaction.[6] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[6]

  • Temperature Management: High temperatures can accelerate the polymerization process.[6]

    • Troubleshooting: Maintain the lowest effective temperature for the formylation. For instance, in a Duff reaction using trifluoroacetic acid (TFA), keeping the temperature around 70°C can help prevent unwanted polymerization.[6]

  • Stoichiometry Control: The ratio of the formylating agent to the substrate can influence the extent of polymerization.

    • Troubleshooting: Using a formaldehyde-to-phenol ratio of less than one may help mitigate polymerization, although this could impact the overall yield of the desired product.[6]

  • Reaction Time: Prolonged reaction times can lead to an increase in side products.

    • Troubleshooting: Monitor the reaction progress closely using TLC or HPLC and stop the reaction as soon as the desired mono-formylated product is maximized.[6]

Q3: My Reimer-Tiemann reaction is yielding a mixture of ortho and para isomers. How can I improve the regioselectivity?

A: The Reimer-Tiemann reaction, which involves the formylation of phenols with chloroform in a strong base, often produces a mixture of ortho and para isomers, with the ortho product typically being dominant.[6][7] This ortho-selectivity is often attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[6]

  • Choice of Base: The counterion of the base can influence the ortho:para ratio.

    • Troubleshooting: Employing bases with cations that can coordinate with the phenoxide, such as KOH, can enhance ortho selectivity.[6]

  • Solvent System: The reaction is often conducted in a biphasic system.

    • Troubleshooting: The choice of a phase-transfer catalyst or an emulsifying agent can affect the outcome.[6][8]

  • Steric Hindrance: The substitution pattern on the aromatic ring plays a crucial role.

    • Troubleshooting: If the ortho positions are sterically hindered, formylation will preferentially occur at the para position.[7]

Q4: I am attempting to formylate a pyrrole ring and getting a poor yield. What are the optimal conditions?

A: Pyrroles are electron-rich heterocycles and are generally good substrates for formylation, particularly via the Vilsmeier-Haack reaction to produce pyrrole-2-carboxaldehyde.[9]

  • Reaction Setup: A typical procedure involves the slow addition of POCl₃ to anhydrous DMF in an ice bath to maintain a temperature between 10-20°C.[10] After the formation of the Vilsmeier reagent, a solution of freshly distilled pyrrole in a solvent like ethylene dichloride is added while keeping the temperature below 5°C.[10]

  • Workup and Purification: The reaction mixture is typically hydrolyzed with a basic solution, such as saturated aqueous sodium carbonate, to neutralize the acid and facilitate the release of the aldehyde.[10] The product can then be extracted with an organic solvent. Purification is often achieved by distillation under reduced pressure or by recrystallization from a solvent like petroleum ether.[10]

Q5: How can I purify my heterocyclic aldehyde, which seems to be contaminated with the corresponding carboxylic acid?

A: The oxidation of aldehydes to carboxylic acids is a common issue, especially if the aldehyde is exposed to air over time.

  • Aqueous Wash: A simple and effective method is to dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃).[11] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the aldehyde remains in the organic layer.

  • Bisulfite Adduct Formation: For non-acidic impurities, forming a bisulfite adduct can be a useful purification technique.[11] The impure aldehyde is treated with a saturated aqueous solution of sodium metabisulfite. The aldehyde forms a solid adduct that can be filtered off, washed, and then decomposed back to the pure aldehyde by treatment with a base like sodium bicarbonate.[11]

  • Chromatography: Column chromatography on silica gel is a standard method for purifying aldehydes from various impurities.[11]

  • Distillation: For aldehydes that are liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.[11]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common formylation reactions.

Vilsmeier-Haack Reaction Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Moisture Contamination: Vilsmeier reagent is sensitive to moisture.[1][3]Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.[2]
2. Low Substrate Reactivity: The heterocyclic ring is not electron-rich enough.[2][4]Increase reaction temperature and/or reaction time, monitoring progress by TLC.[1][2]
3. Improper Reagent Formation: Substrate added before the Vilsmeier reagent is fully formed.Pre-form the Vilsmeier reagent at low temperature (0-5°C) before adding the substrate.[1]
Formation of Byproducts 1. Di-formylation: Highly activated substrates can undergo formylation at multiple sites.[1]Carefully control the stoichiometry. A 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to substrate is a good starting point.[1]
2. Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent at high temperatures.[1]Maintain the lowest effective reaction temperature and perform a prompt aqueous workup.[1]
3. Incomplete Cyclization (for specific syntheses like 3-formylchromones): The reaction stalls at an intermediate stage.[1]Ensure sufficient heating (e.g., 60-70°C for 2-4 hours) after the initial addition to drive the cyclization to completion.[1]
Duff Reaction Troubleshooting
Problem Potential Cause Recommended Solution
Significant Di-formylated Product 1. Excess Formylating Agent: High ratio of hexamethylenetetramine (HMTA) to the substrate.[6]Adjust the stoichiometry by reducing the molar ratio of HMTA to the phenolic substrate.[6]
Resin/Polymer Formation 1. High Temperature: Accelerates condensation reactions leading to resin.[6]Maintain the lowest effective temperature for the formylation.
2. Strong Acid Catalyst: Can promote polymerization.Consider using a milder acid catalyst.[6]
Low Yield 1. Suboptimal Reaction Time: Reaction stopped too early or left for too long, leading to side products.Monitor the reaction progress by TLC or HPLC and quench when the desired product concentration is at its maximum.[6]

Section 3: Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Pyrrole

This protocol is adapted from Organic Syntheses for the preparation of pyrrole-2-carboxaldehyde.[10]

Reagents and Equipment:

  • Freshly distilled pyrrole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

  • Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place anhydrous DMF.

  • Immerse the flask in an ice bath and maintain the internal temperature between 10-20°C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) through the dropping funnel over 15 minutes. An exothermic reaction will occur.

  • Remove the ice bath and stir the mixture for an additional 15 minutes.

  • Replace the ice bath and add ethylene dichloride to the mixture.

  • Once the internal temperature is below 5°C, add a solution of freshly distilled pyrrole (1.0 equivalent) in ethylene dichloride dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then heat to a temperature determined by substrate reactivity (monitor by TLC).

  • Cool the reaction mixture and slowly pour it into a stirred solution of saturated aqueous sodium carbonate in an ice bath for hydrolysis.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with saturated sodium carbonate solution, dry over anhydrous sodium carbonate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Section 4: Visual Diagrams

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Heterocycle Electron-rich Heterocycle Heterocycle->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Heterocyclic Aldehyde Intermediate->Aldehyde + H₂O (Hydrolysis) H2O H₂O (Workup) H2O->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Troubleshooting Workflow for Low Yield in Formylation

Troubleshooting_Low_Yield Start Start: Low Product Yield Check_Reagents Check Reagent Quality (Anhydrous? Fresh?) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Solution: Use Anhydrous Reagents Under Inert Atmosphere Check_Reagents->Solution_Reagents Issue Found Check_Substrate Assess Substrate Reactivity (Electron-rich?) Check_Conditions->Check_Substrate Conditions OK Solution_Conditions Solution: Optimize Temp/Time (Monitor by TLC) Check_Conditions->Solution_Conditions Issue Found Check_Workup Verify Workup Procedure (Complete Hydrolysis?) Check_Substrate->Check_Workup Substrate Suitable Solution_Substrate Solution: Increase Temperature or Use Harsher Conditions Check_Substrate->Solution_Substrate Issue Found Solution_Workup Solution: Ensure Thorough Aqueous Quench and Stirring Check_Workup->Solution_Workup Issue Found

Caption: Troubleshooting workflow for low yield in formylation reactions.

References

  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure.
  • BenchChem. (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018).
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.
  • ACS Publications. (2018).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • BenchChem. (2025).
  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654.
  • RSC Publishing. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of the Photochemical Properties of Heterocyclic Hemiindigos.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene.
  • The Role of Thiophene Aldehydes in Advanced Organic Synthesis. (n.d.).
  • National Institutes of Health. (2023).
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • National Institutes of Health. (2013).
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.).
  • Organic-Chemistry.org. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of aldehyde... [Diagram].
  • Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • National Institutes of Health. (n.d.).
  • Grokipedia. (n.d.). Duff reaction.
  • Pharm D GURU. (n.d.). REIMER TIEMANS REACTION.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Reddit. (2015). Purifying aldehydes?.
  • Google Patents. (n.d.). US3294790A - Method of preparing heterocyclic aldehydes.
  • Unacademy. (n.d.). A Quick Guide On Reimer Tiemann Reaction Details.
  • L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
  • ResearchGate. (2023).
  • Duff Reaction. (n.d.).
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • ResearchGate. (2015).
  • Organic Syntheses. (n.d.). Syringic Aldehyde. Organic Syntheses Procedure.
  • GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism.
  • ResearchGate. (2025). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
  • OUCI. (n.d.). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective.
  • Sigma-Aldrich. (n.d.). Heterocyclic aldehydes.
  • Multi-component synthesis and recent development on heterocyclic compounds: A research. (n.d.).

Sources

Technical Support Center: Vilsmeier-Haack Reaction on Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges encountered during experimentation, providing in-depth, field-proven insights to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its significance for pyrazole chemistry?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, this reaction is a cornerstone technique for the regioselective synthesis of pyrazole-4-carbaldehydes. These products are highly valuable intermediates in the development of a wide range of biologically active compounds and advanced materials.[1][2] The reaction typically employs a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4]

Q2: How is the Vilsmeier reagent prepared, and what are the critical safety precautions?

The Vilsmeier reagent, a chloroiminium salt, serves as the key electrophile in the formylation process.[1][5] It is most commonly prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of anhydrous N,N-dimethylformamide (DMF).[1]

Key Safety Considerations:

  • Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic and requires strict temperature control to prevent runaway reactions.[1][6]

  • Moisture Sensitivity: Both POCl₃ and the Vilsmeier reagent are extremely sensitive to moisture and will decompose violently upon contact with water. All glassware must be rigorously dried, and anhydrous solvents are essential.[1][7]

  • Corrosive Nature: Phosphorus oxychloride is highly corrosive and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[1]

  • Quenching: The reaction work-up, which typically involves quenching with ice or cold water, must be performed slowly and cautiously to manage the exothermic hydrolysis of any unreacted POCl₃ and the Vilsmeier reagent.[1][8]

Q3: How can I monitor the progress of my Vilsmeier-Haack reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] To do this, a small aliquot of the reaction mixture is carefully withdrawn and quenched, for instance, with a saturated solution of sodium bicarbonate. The quenched sample is then extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), and the organic extract is spotted on a TLC plate to be compared against the starting material.

Troubleshooting Guide

This section addresses common issues that may arise during the Vilsmeier-Haack formylation of pyrazoles and provides actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Decomposition due to moisture in reagents or glassware.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution.[1][9] 3. Incomplete Reaction: Insufficient reaction time or temperature.[1] 4. Product Decomposition During Work-up: The formylated pyrazole may be sensitive to strongly acidic or basic conditions.[1]1. Ensure all glassware is flame-dried or oven-dried prior to use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0–5 °C) and use it promptly.[1] 2. For less reactive substrates, consider increasing the equivalents of the Vilsmeier reagent or raising the reaction temperature.[1][9] Some substrates may require heating to 70-120 °C for the reaction to proceed.[3][9] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature may be necessary.[1] 4. Perform the aqueous work-up at low temperatures, for example, by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully with a mild base like sodium bicarbonate.[1][8]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The exothermic nature of the reaction can lead to polymerization and decomposition if not properly controlled.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze unwanted side reactions.1. Maintain strict temperature control throughout the reaction, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. An ice bath is crucial for managing the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products or Side Reactions 1. Di-formylation or Isomeric Products: Although formylation at the C4 position is generally preferred, side reactions can occur, especially with highly activated pyrazoles.[1] 2. Halogenation: At elevated temperatures, POCl₃ can act as a chlorinating agent, leading to halogenated byproducts.[10] 3. Reaction with Substituents: Certain functional groups on the pyrazole ring may react with the Vilsmeier reagent. For instance, hydroxyl groups can be converted to chloro groups.[11]1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may promote the formation of side products.[1] Running the reaction at a lower temperature can also improve selectivity. 2. If halogenated byproducts are observed (confirm with mass spectrometry), reduce the reaction temperature or the equivalents of POCl₃.[10] 3. Protect sensitive functional groups prior to the Vilsmeier-Haack reaction.
Difficulty in Isolating the Product 1. Product is Water-Soluble: The polarity of the formylated pyrazole may lead to some solubility in the aqueous layer during extraction. 2. Emulsion Formation During Extraction: This can hinder efficient phase separation.[1]1. Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase, thereby driving the product into the organic layer. Perform multiple extractions with a suitable organic solvent.[1] 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can be effective.[1]

Visualizing the Process

To aid in understanding, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.

Vilsmeier-Haack Reaction Mechanism on Pyrazole

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate + Pyrazole Pyrazole Pyrazole Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Use_Anhydrous Use Anhydrous Reagents & Fresh POCl3 Reagents_OK->Use_Anhydrous No Check_Substrate Is Substrate Reactive? Reagents_OK->Check_Substrate Yes Use_Anhydrous->Check_Reagents Substrate_OK Substrate Reactive? Check_Substrate->Substrate_OK Increase_Temp Increase Temperature or Reagent Equivalents Substrate_OK->Increase_Temp No Check_Workup Is Work-up Gentle? Substrate_OK->Check_Workup Yes Increase_Temp->Check_Substrate Workup_OK Work-up Gentle? Check_Workup->Workup_OK Mild_Workup Use Mild Base & Low Temperature Workup_OK->Mild_Workup No Success Improved Yield Workup_OK->Success Yes Mild_Workup->Check_Workup

Caption: Troubleshooting workflow for low yield.

Experimental Protocol: General Procedure for the Vilsmeier-Haack Formylation of a Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
  • Cool the flask to 0 °C in an ice-salt bath.
  • Slowly add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white precipitate (the Vilsmeier reagent) may be observed.[6]

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
  • After the addition, the reaction mixture may be stirred at room temperature or heated (e.g., 60-90 °C) depending on the reactivity of the pyrazole substrate. Monitor the reaction progress by TLC.[3][7]

3. Work-up and Isolation:

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
  • Neutralize the acidic solution to a pH of ~7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base (e.g., sodium hydroxide solution), while maintaining a low temperature with an ice bath.
  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization to afford the pure pyrazole-4-carbaldehyde.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023-09-05). National Institutes of Health. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]

  • Wang, H., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14755-14763. [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2005). SAGE Publications. [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011). Taylor & Francis Online. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

Sources

preventing decomposition of 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert advice on preventing the decomposition of this valuable heterocyclic aldehyde. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound throughout your experiments.

I. Understanding the Stability of this compound

This compound is a bicyclic heteroaromatic compound with a reactive aldehyde functional group. The stability of this molecule is primarily influenced by its susceptibility to oxidation, sensitivity to pH, and potential for polymerization. Understanding these potential degradation pathways is the first step in preventing them.

The core structure, a pyrrolo[1,2-b]pyrazole, is an electron-rich heterocyclic system. While the pyrazole ring itself is generally stable to oxidation[1], the pyrrole moiety and, more significantly, the aldehyde group are prone to degradation. The aldehyde group is particularly susceptible to oxidation to the corresponding carboxylic acid, a common issue with many heterocyclic aldehydes.

II. Troubleshooting Guide: Common Decomposition Issues

This section addresses specific problems you may encounter during the handling, storage, and use of this compound.

Issue 1: Gradual Discoloration of the Compound (e.g., from off-white to yellow or brown)

  • Root Cause Analysis: Discoloration is often a visual indicator of impurity formation. The most likely cause is the slow oxidation of the aldehyde group, especially when exposed to air over time. Polymerization, where aldehyde molecules react with each other, can also lead to colored byproducts.

  • Preventative Measures:

    • Strict Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon.[2][3] A glovebox is ideal for this purpose.[2][3]

    • Appropriate Storage: Store the compound in a tightly sealed vial, preferably amber to protect from light, at the recommended temperature of 2-8°C.[3]

    • Minimize Exposure: Avoid frequent opening of the storage container. For regular use, it is advisable to aliquot the compound into smaller, single-use vials.

Issue 2: Appearance of an Additional Spot on TLC or a New Peak in HPLC/LC-MS Analysis

  • Root Cause Analysis: The appearance of a more polar spot on a Thin-Layer Chromatography (TLC) plate or a new peak in a High-Performance Liquid Chromatography (HPLC) chromatogram often corresponds to the formation of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid due to oxidation. This carboxylic acid will have a different retention time and mass-to-charge ratio (M+1 = 153.1) compared to the aldehyde (M+1 = 137.1).[4]

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to mass spectrometry, analyze the new peak to confirm if its mass corresponds to the oxidized product.

    • Review Handling Procedures: Assess your recent experimental workflow for any steps where the compound was exposed to air, especially during workup or purification.

    • Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, which can accelerate oxidation.

Issue 3: Reduced Reactivity in Subsequent Synthetic Steps

  • Root Cause Analysis: A decrease in the compound's reactivity in reactions such as reductive aminations, Wittig reactions, or condensations points to a lower purity of the starting material. The presence of the less reactive carboxylic acid or other degradation products will reduce the effective concentration of the aldehyde.

  • Preventative & Corrective Actions:

    • Purity Check: Before use, verify the purity of your this compound using an appropriate analytical technique like HPLC or ¹H NMR. In the ¹H NMR spectrum, the aldehyde proton should appear as a sharp singlet around δ 9.80 ppm.[4] The disappearance or reduction in the integration of this peak is a clear sign of degradation.

    • Repurification: If impurities are detected, consider repurifying the compound by column chromatography.

Diagram 1: Troubleshooting Workflow

G cluster_observe Observation cluster_analyze Analysis cluster_diagnose Diagnosis cluster_action Corrective Action Observe Decomposition Suspected (e.g., discoloration, new peak, low reactivity) Check_Purity Check Purity (HPLC, NMR, TLC) Observe->Check_Purity Identify_Impurity Identify Impurity (LC-MS) Check_Purity->Identify_Impurity Oxidation Oxidation to Carboxylic Acid? Identify_Impurity->Oxidation Mass = 152? Polymerization Polymerization? Identify_Impurity->Polymerization Higher MW? pH_Issue pH-related Degradation? Identify_Impurity->pH_Issue Reaction in basic/acidic media? Inert_Atmosphere Improve Inert Atmosphere Technique Oxidation->Inert_Atmosphere Storage Verify Storage (2-8°C, dark, sealed) Oxidation->Storage Solvent_Check Check Solvent Purity Oxidation->Solvent_Check Polymerization->Storage Purify Repurify Compound (Chromatography) Polymerization->Purify pH_Issue->Inert_Atmosphere pH_Issue->Purify

Caption: Troubleshooting workflow for suspected decomposition.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

  • A: The compound should be stored at 2-8°C in a tightly sealed, amber vial to protect from light.[3] Crucially, the vial should be flushed with an inert gas like argon or nitrogen before sealing to displace any air. For long-term storage, sealing under an inert atmosphere is paramount.[2][3]

Q2: How can I safely transfer the compound without exposing it to air?

  • A: For transferring the solid, a glovebox is the ideal environment.[2][3] If a glovebox is not available, you can use a Schlenk line. For solutions, use a syringe that has been purged with inert gas. Insert a needle connected to a source of inert gas into the septum of the vial to maintain a positive pressure while you withdraw the solution with a second syringe.

Q3: Is this compound sensitive to certain solvents?

  • A: While the compound is soluble in common organic solvents like THF, DCM, and EtOAc, it is crucial to use anhydrous, peroxide-free solvents. The presence of water could potentially lead to hydrate formation, and peroxides can initiate oxidation.

Q4: My reaction is conducted in a basic medium. Is there a risk of decomposition?

  • A: Yes, some pyrazole derivatives have shown instability in basic conditions (e.g., pH 8).[5] If your reaction requires a base, it is advisable to run a small-scale pilot reaction first and monitor for the appearance of degradation products by TLC or LC-MS. Consider using milder bases or shorter reaction times if decomposition is observed.

Q5: What is the primary degradation product I should look for?

  • A: The most common degradation product is 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid, formed via oxidation of the aldehyde. This will have a molecular weight of 152.1 g/mol .

Diagram 2: Primary Decomposition Pathway

G cluster_main This compound cluster_product 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid Compound Product Compound->Product [O] (Air, O₂, Peroxides)

Caption: Oxidation of the aldehyde to a carboxylic acid.

(Note: The image for the product is a placeholder and would ideally depict the carboxylic acid structure.)

IV. Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of the characteristic aldehyde proton peak, a singlet at approximately δ 9.80 ppm .[4]

    • Check for the absence of a broad peak that would indicate the carboxylic acid proton.

    • The other expected peaks are: a singlet for the pyrazole proton at ~δ 7.52 ppm, a triplet for the CH₂ group adjacent to the nitrogen at ~δ 4.19 ppm, a triplet for the other CH₂ in the pyrrolidine ring at ~δ 2.95 ppm, and a multiplet for the central CH₂ at ~δ 2.63-2.70 ppm.[4]

    • Significant deviation from these shifts or the presence of unassigned peaks may indicate impurities.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical)

This method is based on common practices for analyzing similar heterocyclic compounds and would require validation for this specific molecule.[6][7]

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Expected Elution: The aldehyde is expected to elute before the more polar carboxylic acid degradation product.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[8][9]

  • Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze by the stability-indicating HPLC method (Protocol 2) to assess the extent of degradation and identify the degradation products.

V. Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Storage Temperature 2-8°CSlows down potential degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the aldehyde group.[2][3]
Light Exposure Store in the dark (amber vial)Minimizes risk of photolytic degradation.
pH Avoid strongly basic or acidic conditionsThe pyrrolo-pyrazole core and aldehyde can be sensitive to pH extremes.[5]
Solvents Use anhydrous, peroxide-free solventsPrevents side reactions and oxidation.
Handling Use glovebox or Schlenk techniquesMinimizes exposure to air and moisture.[2][3]
Purity Analysis ¹H NMR, HPLCTo confirm identity and detect degradation before use.[4][6]

By adhering to these guidelines, researchers can significantly mitigate the risk of decomposition, ensuring the quality and reliability of their experimental results.

References

  • Anonymous. (2017). Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. HETEROCYCLES, 94(10), 1923-1928. [https://www.semanticsscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-3-Anonymous/4030438682a8933b5c469f69747970d4f3b64c39]([Link]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271. [Link]

  • Vladimirova, S. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OA Text. [Link]

  • This cit
  • This cit
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Jain, D., et al. (2016). Forced degradation studies. MedCrave. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Yin, Z., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6079-6083. [Link]

  • This cit
  • This cit
  • Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. [Link]

Sources

Technical Support Center: Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, notably as a precursor for inhibitors of enzymes like the TGF-beta type I receptor kinase domain (TβR-I).[1] The most common and efficient method for its synthesis is the Vilsmeier-Haack formylation of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.

Section 1: The Vilsmeier-Haack Formylation Pathway

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4] The reaction proceeds in two main stages: first, the in situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃); second, the electrophilic substitution of the pyrrolo[1,2-b]pyrazole ring, followed by hydrolysis to yield the aldehyde.[5][6]

The reaction is highly regioselective. The formylation occurs at the C2 position of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole ring system. This is because the pyrrole moiety of the fused ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyrazole moiety. Within the pyrrole ring, the C2 (alpha) position is the most nucleophilic, directing the electrophile to this site.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis reactant reactant reagent reagent intermediate intermediate product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ StartMat 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole Iminium_Adduct Iminium Salt Intermediate StartMat->Iminium_Adduct + Vilsmeier Reagent Iminium_Adduct_H2O Iminium Salt Intermediate Final_Product Target Aldehyde Iminium_Adduct_H2O->Final_Product Aqueous Workup (H₂O)

Caption: General workflow for Vilsmeier-Haack formylation.
Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What went wrong?

This is a frequent issue, often pointing to the stability and activity of the Vilsmeier reagent itself.

  • Potential Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt is highly sensitive to moisture. Any water present in your reagents or glassware will rapidly decompose it.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere (N₂ or Argon). Use anhydrous grade DMF and a fresh, unopened bottle of POCl₃ if possible. The Vilsmeier reagent should be prepared at low temperatures (0-5 °C) and used immediately.

  • Potential Cause 2: Incomplete Reaction. The reaction kinetics may be sluggish under your current conditions.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider a gradual increase in temperature after the initial addition, for example, to 70-80°C. Ensure you are using a sufficient excess of the Vilsmeier reagent (typically 1.5 to 3.0 equivalents).

  • Potential Cause 3: Product Decomposition During Workup. The intermediate iminium salt and the final aldehyde can be sensitive to extreme pH or high temperatures during the workup phase.

    • Solution: Perform the aqueous quench at low temperatures by pouring the reaction mixture slowly onto crushed ice. Neutralize the acidic mixture carefully and slowly with a mild base like sodium bicarbonate or a saturated sodium carbonate solution, always keeping the mixture cool in an ice bath.

Q2: The reaction worked, but my purified product is contaminated with a significant amount of unreacted starting material.

This indicates an incomplete reaction where a portion of the starting material failed to react.

  • Potential Cause: Insufficient Reagent or Reaction Time. You may not have used enough of the Vilsmeier reagent to drive the reaction to completion, or the reaction was stopped prematurely.

    • Solution: Increase the stoichiometry of the Vilsmeier reagent to 2.0-3.0 equivalents relative to the substrate. Use TLC to determine the point of maximum conversion. A common mistake is to stop the reaction based on a fixed time rather than empirical evidence of starting material consumption.

Parameter Recommended Range Rationale
Vilsmeier Reagent 1.5 - 3.0 equivalentsEnsures sufficient electrophile is present to drive the reaction to completion, accounting for any minor decomposition due to trace moisture.
Temperature 0-5°C (reagent formation), then RT to 80°C (reaction)[7]Low initial temperature is critical for stable reagent formation. Higher temperatures may be needed to increase the reaction rate.
Reaction Time 2 - 12 hoursHighly substrate-dependent. Must be monitored by TLC.
Solvent Anhydrous DMF or Dichloromethane (DCM)[6]DMF can serve as both reagent and solvent. DCM is a good alternative if the substrate is highly soluble.

Q3: My reaction mixture turned into a dark, intractable tar. Is it salvageable?

Unfortunately, extensive tar formation usually indicates a failed reaction due to polymerization or widespread decomposition. The primary cause is a loss of temperature control.

  • Potential Cause: Reaction Overheating. The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. Uncontrolled addition can cause a rapid temperature spike, leading to decomposition of the reagent and polymerization of the electron-rich starting material.

    • Solution & Prevention:

      • Strict Temperature Control: Always prepare the Vilsmeier reagent in a flask submerged in an ice-salt bath to maintain a temperature between 0-5°C.

      • Slow, Dropwise Addition: Add the POCl₃ to the DMF very slowly, drop by drop, using an addition funnel. Monitor the internal temperature of the flask with a thermometer.

      • Efficient Stirring: Ensure the reaction mixture is stirring vigorously to dissipate heat evenly.

      • After forming the reagent, add the solution of your pyrrolopyrazole substrate just as slowly, maintaining the low temperature.

Q4: I've isolated a byproduct with a mass 28 amu higher than my product (M+28). What is it and how do I avoid it?

This mass difference strongly suggests the formation of a di-formylated byproduct, where two aldehyde groups have been added to the ring.

  • Potential Cause: Overly Forcing Reaction Conditions. Using a large excess of the Vilsmeier reagent or running the reaction at high temperatures for an extended period can provide enough energy to overcome the deactivation of the ring after the first formylation, leading to a second, slower electrophilic substitution.[7]

    • Solution:

      • Stoichiometry Control: Use the lower end of the recommended Vilsmeier reagent stoichiometry (e.g., 1.5 equivalents).

      • Temperature Management: Avoid high reaction temperatures unless absolutely necessary for driving the initial formylation. Try to keep the reaction temperature below 60°C.

      • Monitor Closely: Use TLC to track the appearance of the desired product and any new, lower Rf spots that could indicate the more polar di-formylated species. Stop the reaction once the starting material is consumed and before the byproduct spot becomes significant.

Section 3: Common Impurity Profile
Impurity Name / StructureMolecular WeightRoot CauseKey Analytical Signature (¹H NMR)
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (Starting Material)108.14Incomplete reaction.Absence of the aldehyde proton (~9.8 ppm). Presence of protons at C2 and C3 positions.
Di-formylated byproduct 164.15Excess reagent, high temperature, prolonged reaction time.Presence of two distinct aldehyde protons and fewer aromatic protons compared to the desired product.
Hydrolyzed Vilsmeier Reagent Byproducts VariableReaction with trace moisture during synthesis or workup.Can appear as various water-soluble salts or amides, often removed during aqueous workup but can complicate extraction.
Polymeric Tar High MWOverheating/runaway reaction.Insoluble, dark material. In NMR, appears as a broad, unresolved baseline hump.
Section 4: Frequently Asked Questions (FAQs)

Q1: How critical are anhydrous conditions for this reaction? A: Absolutely critical. The Vilsmeier reagent is an activated chloroiminium salt. It reacts readily with water, a nucleophile, which quenches the reagent and renders it inactive for the formylation reaction. Even small amounts of moisture in your solvent, starting material, or glassware can significantly reduce your yield.

Q2: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material and the more polar aldehyde product (e.g., 30-50% Ethyl Acetate in Hexanes). Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). The reaction is complete when the starting material spot is no longer visible in the RM lane.

Q3: Can I use other Vilsmeier reagents, like one derived from POBr₃? A: While other reagents can be used, the DMF/POCl₃ combination is the most common, economical, and well-documented for formylation.[8] Using alternatives like phosphorus oxybromide (POBr₃) or oxalyl chloride instead of POCl₃ is possible but may lead to different reactivity, side products, and would require re-optimization of the reaction conditions. For routine formylation, sticking with the standard POCl₃/DMF system is advisable.

Section 5: Experimental Protocols

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: Vilsmeier-Haack Formylation
  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Reagent Formation: To the flask, add anhydrous DMF (5.0 equivalents). Cool the flask in an ice-salt bath to 0°C.

  • Slowly, add POCl₃ (2.0 equivalents) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. The formation of a white solid or viscous oil is normal.

  • Substrate Addition: Dissolve 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the substrate solution dropwise to the cold Vilsmeier reagent over 20-30 minutes.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture to 50-60°C.

  • Workup: Once the starting material is consumed, cool the reaction mixture back down to 0°C in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Cautiously neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate portion-wise until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Chromatography
  • Adsorb Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica until it is a free-flowing powder.

  • Prepare Column: Prepare a silica gel column using a gradient elution system, starting with 10% Ethyl Acetate in Hexanes.

  • Load and Elute: Carefully load the adsorbed sample onto the top of the column. Elute the column with a gradually increasing gradient of Ethyl Acetate (e.g., 10% -> 20% -> 30% -> 40%).

  • Collect Fractions: Collect fractions and analyze them by TLC. The product is more polar than the starting material and will elute later.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Section 6: Visualizing Impurity Formation Pathways

The following diagram illustrates the desired reaction pathway and the key diversions that lead to common impurities.

Impurity_Formation reactant reactant reagent reagent intermediate intermediate product product impurity impurity condition condition SM Starting Pyrrolopyrazole IM Iminium Intermediate SM->IM + VR Tar Polymeric Tar SM->Tar [4] Unreacted Unreacted Starting Material SM->Unreacted [2] VR Vilsmeier Reagent Prod Desired Aldehyde (Product) IM->Prod [1] DiFormyl Di-formylated Impurity Prod->DiFormyl + VR [3] C2 Aqueous Workup Prod->C2 C3 Excess Reagent High Temp DiFormyl->C3 C4 Overheating (Exotherm) Tar->C4 C1 Insufficient Reagent/Time Unreacted->C1

Caption: Key reaction and side-reaction pathways.
Section 7: References
  • Semantic Scholar. (2017). Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. HETEROCYCLES, Vol. 94, No. 10. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-4. [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]

  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2014). Synthesis Using Vilsmeier Reagents. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Lokhande, P. D., et al. (2007). Synthesis of carboxaldehyde pyrazoles using Vilsmeier-Haack reaction. Arkivoc, 2007(15), 51-57. (This is a representative citation, as the direct link is within a broader review[3]).

  • Al-Mousawi, S. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

Sources

Technical Support Center: Reactions Involving 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving this versatile bicyclic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the key stability considerations for this compound during workup?

A1: this compound is a relatively stable heterocyclic aldehyde. However, prolonged exposure to strong acids or bases can be problematic. The aldehyde functional group is susceptible to oxidation, especially in the presence of air, and can undergo self-condensation or other side reactions under harsh conditions. It is advisable to perform workups at or below room temperature and to minimize the time the compound spends in aqueous acidic or basic solutions.

Q2: What are the general solubility properties of this aldehyde and its derivatives?

A2: The parent aldehyde is expected to have good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes will be lower. The solubility of derivatives will depend on the functional groups introduced. For instance, the introduction of polar groups like amines or carboxylic acids will increase aqueous solubility, particularly at acidic or basic pH, respectively.

Q3: How can I effectively monitor the progress of reactions involving this aldehyde?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. A typical mobile phase for the aldehyde itself would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or an anisaldehyde solution can aid in the visualization of the starting material and products. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for common issues encountered during the workup of reactions utilizing this compound.

Reductive Amination

Issue 1: Low yield of the desired amine product.

Potential Cause Troubleshooting Strategy
Incomplete imine formation Ensure anhydrous conditions for the imine formation step. The presence of water can hydrolyze the imine back to the aldehyde and amine. Consider the use of a dehydrating agent like magnesium sulfate or molecular sieves.
Ineffective reducing agent The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the imine. If using sodium borohydride, the reaction may need to be run at a lower pH to favor imine reduction.
Side reactions of the aldehyde The aldehyde may undergo side reactions if the reaction conditions are too harsh. Ensure the reaction is performed at a suitable temperature and that the amine is added before the reducing agent.[1]
Over-alkylation The primary or secondary amine product can react further with the aldehyde.[1] To minimize this, use a stoichiometric amount of the aldehyde or a slight excess of the amine.
Standard Reductive Amination Workup Protocol:
  • Quenching: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of sodium bicarbonate or a mild acid like ammonium chloride, depending on the nature of the product.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction

Issue 2: Low yield of the desired alkene and formation of triphenylphosphine oxide by-product.

Potential Cause Troubleshooting Strategy
Instability of the ylide Prepare the ylide in situ and use it immediately. Ensure strictly anhydrous and inert conditions (e.g., under nitrogen or argon) as ylides are sensitive to moisture and air.
Steric hindrance If the ylide is sterically hindered, the reaction may be sluggish. Consider using a more reactive ylide or a different base for its formation.
Difficult removal of triphenylphosphine oxide Triphenylphosphine oxide can be challenging to remove by chromatography. To facilitate its removal, after concentrating the reaction mixture, triturate the residue with a solvent in which the desired product is soluble but the oxide is not (e.g., diethyl ether or a mixture of hexanes and ethyl acetate).
Wittig Reaction Workup Workflow

Wittig_Workup start Reaction Mixture quench Quench with Saturated Aqueous NH4Cl start->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Alkene Product purify->end

Caption: Workflow for a typical Wittig reaction workup.

Knoevenagel Condensation

Issue 3: Formation of side products and incomplete reaction.

Potential Cause Troubleshooting Strategy
Suboptimal catalyst The choice and amount of catalyst are crucial. Mild bases like piperidine or ammonium acetate are commonly used. A screen of different catalysts may be necessary to optimize the reaction.[1]
Harsh reaction conditions High temperatures can lead to side reactions. Monitor the reaction closely by TLC and try to run it at the lowest effective temperature.
Poor solvent choice The solvent can significantly impact the reaction outcome. Solvents like ethanol, toluene, or even aqueous media have been used successfully for Knoevenagel condensations of pyrazole aldehydes.[1]
Knoevenagel Condensation Workup Protocol:
  • Cooling and Dilution: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any basic catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by recrystallization or column chromatography.

General Troubleshooting Logic

When a reaction involving this compound fails or gives a low yield, it is important to systematically evaluate the experimental parameters.

Troubleshooting_Logic cluster_checks Initial Checks start Low Yield or Failed Reaction check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Workup Procedure start->check_workup optimize Optimize Reaction check_sm->optimize check_reagents->optimize check_conditions->optimize check_workup->optimize

Caption: A logical approach to troubleshooting failed reactions.

References

  • BenchChem. (n.d.). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (n.d.). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Semantic Scholar. (n.d.). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

Sources

Technical Support Center: Synthesis of Pyrrolo[1,2-b]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrrolo[1,2-b]pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured to address specific experimental issues with a focus on mechanistic reasoning and practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and directs users to more detailed troubleshooting guides for complex issues.

Q1: My 1,3-dipolar cycloaddition reaction to form the pyrrolo[1,2-b]pyrazole core is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles from unsymmetrical starting materials.[1][2] The regioselectivity is influenced by a combination of steric and electronic factors.[3] For a detailed guide on controlling regioselectivity, please refer to the Troubleshooting Guide: Poor Regioselectivity .

Q2: The yield of my desired pyrrolo[1,2-b]pyrazole derivative is consistently low. What are the likely causes?

A2: Low yields can stem from several factors including incomplete reactions, suboptimal reaction conditions, or the formation of side products. A systematic approach to optimizing reaction parameters such as temperature, solvent, and catalyst is often necessary. For a comprehensive analysis and optimization protocols, see the Troubleshooting Guide: Low Product Yield .

Q3: I am observing an unexpected byproduct in my reaction mixture that is difficult to characterize. What could it be?

A3: Unexpected byproducts can arise from various side reactions, such as dimerization of the starting materials, or rearrangement of intermediates. The nature of the byproduct is highly dependent on your specific substrates and reaction conditions. Please see the Troubleshooting Guide: Unexpected Byproduct Formation for a discussion of plausible side reactions and characterization support.

Q4: How can I effectively purify my pyrrolo[1,2-b]pyrazole product from the reaction mixture?

A4: Purification of N-fused pyrazole derivatives can be challenging due to their polarity and potential for co-elution with byproducts. Column chromatography is a common and effective method.[1][4] For detailed protocols and solvent system recommendations, refer to the Troubleshooting Guide: Purification Challenges .

II. Troubleshooting Guides

This section provides detailed, in-depth guidance on specific experimental problems.

A. Troubleshooting Guide: Low Product Yield

Problem: The yield of the desired pyrrolo[1,2-b]pyrazole derivative is consistently below expectations.

Plausible Causes:

  • Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction rate and equilibrium. For instance, in 1,3-dipolar cycloadditions, the polarity of the solvent can influence the stability of the dipole and the transition state.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include the dimerization of the 1,3-dipole or reaction with the solvent.

  • Degradation of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions, leading to decomposition.

Recommended Solutions:

  • Reaction Monitoring and Optimization:

    • Systematic Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials.

    • Temperature Screening: Perform the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5]

    • Solvent Screening: Test a range of solvents with varying polarities. Aprotic dipolar solvents like DMF or NMP have been shown to be effective in some pyrazole syntheses.[2]

  • Reagent Purity and Stoichiometry:

    • Ensure High Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to side products. Purify starting materials if necessary.

    • Optimize Reagent Stoichiometry: While a 1:1 stoichiometry of the dipole and dipolarophile is typical, in some cases, using a slight excess of one reagent can drive the reaction to completion.

Experimental Protocol: Optimization of a 1,3-Dipolar Cycloaddition

ParameterCondition 1Condition 2Condition 3
Solvent TolueneAcetonitrileDMF
Temperature 80 °CReflux100 °C
Reaction Time 12 h12 h12 h
Yield (%) VariesVariesVaries

This table should be filled in by the researcher based on their experimental results to identify the optimal conditions.

Logical Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (TLC/LC-MS) start->check_completion optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Change solvent check_completion->optimize_conditions No check_purity Are starting materials pure? check_completion->check_purity Yes success Yield Improved optimize_conditions->success purify_reagents Purify starting materials check_purity->purify_reagents No consider_side_reactions Investigate potential side reactions (See Guide B) check_purity->consider_side_reactions Yes purify_reagents->start fail Yield Still Low consider_side_reactions->fail

Caption: Troubleshooting workflow for low product yield.

B. Troubleshooting Guide: Poor Regioselectivity

Problem: The reaction produces a mixture of two or more regioisomers of the pyrrolo[1,2-b]pyrazole product.

Plausible Cause:

In the context of a 1,3-dipolar cycloaddition between an unsymmetrical 1,3-dipole (e.g., a pyrazolium ylide) and an unsymmetrical dipolarophile (e.g., an unsymmetrically substituted alkyne or alkene), two different transition states can lead to the formation of two distinct regioisomers. The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.[1][2] Generally, the reaction is under kinetic control, and the predominant isomer is the one formed via the lower energy transition state.

Recommended Solutions:

  • Modification of Reaction Conditions:

    • Solvent Effects: The polarity of the solvent can influence the frontier molecular orbital (FMO) energies of the reactants, thereby affecting the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).

    • Temperature: While typically under kinetic control, in some cases, running the reaction at a lower temperature may enhance the energy difference between the two transition states, leading to improved selectivity.

    • Catalysis: The use of a Lewis acid or a metal catalyst can sometimes alter the regiochemical outcome by coordinating to one of the reactants and modifying its electronic properties.

  • Substrate Modification:

    • Steric Hindrance: Increasing the steric bulk of a substituent near one of the reacting centers can disfavor the corresponding transition state, thus favoring the formation of a single regioisomer.

    • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the FMO coefficients of the dipole and dipolarophile, which in turn can direct the cycloaddition to favor one regioisomer.

Mechanistic Insight into Regioselectivity:

The regioselectivity of a 1,3-dipolar cycloaddition can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction will favor the transition state where the largest lobes of the interacting orbitals overlap.

regioselectivity reactants Unsymmetrical Dipole + Unsymmetrical Dipolarophile ts1 Transition State A reactants->ts1 Pathway A ts2 Transition State B reactants->ts2 Pathway B product1 Regioisomer A ts1->product1 product2 Regioisomer B ts2->product2

Caption: Two possible pathways for a 1,3-dipolar cycloaddition.

C. Troubleshooting Guide: Unexpected Byproduct Formation

Problem: Formation of one or more unexpected byproducts, leading to a complex reaction mixture and reduced yield of the desired product.

Plausible Causes and Byproducts:

  • Dimerization of the 1,3-Dipole: In the absence of a reactive dipolarophile, the 1,3-dipole can react with itself to form a dimer. This is particularly common for highly reactive ylides.

  • Michael Addition Products: If the dipolarophile is an activated alkene, a Michael-type addition of a nucleophile present in the reaction mixture (e.g., the counter-ion of the ylide precursor) can compete with the cycloaddition.

  • Rearrangement Products: The initial cycloadduct may be unstable under the reaction conditions and undergo rearrangement to a more stable isomer. For instance, a 1,5-hydrogen shift can occur in some cases.

  • Solvent Adducts: In some instances, the reactive intermediate can be trapped by the solvent, especially if the solvent is nucleophilic.

Recommended Solutions:

  • Control of Reaction Conditions:

    • Rate of Addition: Slow, dropwise addition of the reagent that generates the 1,3-dipole can help to maintain a low concentration of the reactive intermediate, thus minimizing dimerization.

    • Temperature Control: Running the reaction at a lower temperature can sometimes suppress side reactions that have a higher activation energy than the desired cycloaddition.

    • Inert Atmosphere: If oxidation-sensitive species are involved, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation byproducts.

  • Purification and Characterization of Byproducts:

    • Isolation: Attempt to isolate the major byproduct(s) using column chromatography or preparative TLC.

    • Spectroscopic Analysis: Characterize the isolated byproduct(s) using NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry to elucidate their structure. This information is crucial for understanding the underlying side reaction.

D. Troubleshooting Guide: Purification Challenges

Problem: Difficulty in isolating the pure pyrrolo[1,2-b]pyrazole derivative from the crude reaction mixture.

Plausible Causes:

  • Similar Polarity of Product and Byproducts: The desired product and major byproducts may have very similar polarities, making them difficult to separate by standard column chromatography.

  • Product Tailing on Silica Gel: The basic nitrogen atoms in the pyrrolo[1,2-b]pyrazole core can interact with the acidic silica gel, leading to peak tailing and poor separation.

  • Product Instability on Silica Gel: Some N-fused pyrazoles may be unstable on silica gel, leading to decomposition during chromatography.

Recommended Solutions:

  • Optimization of Column Chromatography:

    • Solvent System Screening: Systematically screen different solvent systems for TLC to find an eluent that provides good separation between the product and impurities. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Use of Additives: To reduce tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution to the eluent.

    • Alternative Stationary Phases: If separation on silica gel is unsuccessful, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Alternative Purification Techniques:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.

Recommended Protocol for Column Chromatography:

  • Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often gives better separation than wet loading.

  • Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to elute the compounds based on their affinity for the stationary phase.

  • Fraction Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.

III. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018, 23(1), 134. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023, 28(17), 6429. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ResearchGate. 2024. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. 2022, 27(19), 6287. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. 2024, 29(5), 1111. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2024, 20, 178-212. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • A close look into the biological and synthetic aspects of fused pyrazole derivatives. European Journal of Medicinal Chemistry. 2022, 243, 114739. [Link]

  • [3+2] Cycloaddition in heterocyclic chemistry. YouTube. 2013. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018, 23(1), 134. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. 2023, 28(15), 5697. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. 2025, 30(22), 4388. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. ResearchGate. 2023. [Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. 2011, 7, 746-751. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. 2023. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-dithianes and Sydnones. The Journal of Organic Chemistry. 2025. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. 2022, 27(18), 5897. [Link]

  • SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. International Journal of Chemical and Pharmaceutical Analysis. 2016, 3(4), 1-8. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. 2025. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. 2019, 7, 248. [Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules. 2018, 23(11), 2773. [Link]

  • Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. ResearchGate. 2025. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. 2022, 27(15), 4991. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The content is structured in a question-and-answer format to directly tackle common issues, explaining the scientific reasoning behind experimental choices to ensure your success.

Section 1: General Considerations and Catalyst Selection

This section covers fundamental questions about the reactivity of this compound and provides a framework for selecting the appropriate catalyst for your desired transformation.

Q1: What are the primary reactive sites on this compound, and how does this influence catalyst selection?

The primary reactive sites on this compound are the aldehyde group and the pyrazole ring. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of condensation and addition reactions. The pyrazole ring, being an electron-rich aromatic system, is prone to electrophilic substitution.[1][2] The choice of catalyst will depend on which site you intend to functionalize.

  • For reactions at the aldehyde group: Acid or base catalysts are commonly employed. The specific choice depends on the nature of the nucleophile and the desired reaction mechanism.

  • For reactions on the pyrazole ring: Electrophilic substitution reactions may require Lewis acids or other electrophilic catalysts to activate the electrophile.

Q2: I am planning a condensation reaction with the aldehyde. What are the key factors to consider when selecting a catalyst?

For condensation reactions, such as aldol or Knoevenagel condensations, the choice between an acid or base catalyst is critical and depends on the substrate.

  • Base Catalysis: Generally used when the nucleophile is a stabilized carbanion, such as an enolate. Common bases include sodium hydroxide, potassium carbonate, or organic bases like piperidine.[3]

  • Acid Catalysis: Often employed when the nucleophile is less reactive and requires activation. Protic acids like acetic acid or Lewis acids such as zinc triflate can be effective.[4][5]

The electronic nature of the heterocyclic aldehyde can influence its reactivity. Electron-rich heterocyclic aldehydes may be less reactive in condensation reactions.[6] In such cases, a stronger catalyst or more forcing reaction conditions may be necessary.

Q3: Are there any recommended catalysts for multicomponent reactions involving this aldehyde?

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity. For pyrazole-containing MCRs, a variety of catalysts have been shown to be effective.

  • Lewis Acids: Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) and Scandium(III) triflate (Sc(OTf)₃) have been successfully used in the synthesis of substituted pyrazoles.[5]

  • Nanoparticle Catalysts: CuO/ZrO₂ and other solid-supported catalysts can offer advantages in terms of reusability and ease of purification.[5]

  • Organocatalysts: Proline and taurine have been employed as environmentally benign catalysts for the synthesis of pyrazole derivatives in aqueous media.[3][7]

The optimal catalyst will depend on the specific MCR and the other components involved.

Section 2: Troubleshooting Common Reactions

This section provides detailed troubleshooting guides for specific reactions that researchers frequently perform with this compound.

Issue 1: Low Yield in a Knoevenagel Condensation

Q: I am attempting a Knoevenagel condensation with malononitrile, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Low yields in Knoevenagel condensations with heterocyclic aldehydes can stem from several factors. Here is a troubleshooting workflow to help you identify and resolve the issue:

Knoevenagel_Troubleshooting Start Low Yield in Knoevenagel Condensation Catalyst Evaluate Catalyst System Start->Catalyst Initial Check Conditions Optimize Reaction Conditions Catalyst->Conditions If catalyst is appropriate Successful_Reaction Improved Yield Catalyst->Successful_Reaction Optimization Successful Purity Check Reagent Purity Conditions->Purity If conditions are optimized Conditions->Successful_Reaction Optimization Successful Side_Reactions Investigate Side Reactions Purity->Side_Reactions If reagents are pure Purity->Successful_Reaction Optimization Successful Side_Reactions->Catalyst Re-evaluate based on side products Side_Reactions->Successful_Reaction Side reactions minimized

Troubleshooting Knoevenagel Condensation.

Step-by-Step Troubleshooting Guide:

  • Evaluate the Catalyst System:

    • Catalyst Choice: While piperidine is a common choice, consider a stronger base if the reaction is sluggish.[3] Alternatively, a Lewis acid catalyst might be effective.

    • Catalyst Loading: Ensure the optimal catalyst loading is used. Too little catalyst will result in a slow reaction, while too much can lead to side product formation.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a common solvent for these reactions.[8]

    • Temperature: If the reaction is slow at room temperature, gentle heating may be required. Monitor the reaction by TLC to avoid decomposition.

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or a drying agent to remove water as it is formed.

  • Check Reagent Purity:

    • Aldehyde Purity: Ensure the this compound is pure. Impurities can interfere with the reaction.

    • Malononitrile Purity: Use freshly distilled or high-purity malononitrile.

  • Investigate Side Reactions:

    • Self-Condensation: The aldehyde may undergo self-condensation, especially under strong basic conditions.

    • Decomposition: The starting material or product may be unstable under the reaction conditions. Analyze the crude reaction mixture by LC-MS or NMR to identify any major side products.

Issue 2: Formation of Regioisomers in Pyrazole Synthesis

Q: I am synthesizing a substituted pyrazole from a 1,3-dicarbonyl compound and a substituted hydrazine, but I am obtaining a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in pyrazole synthesis. The following strategies can help to improve regioselectivity:

StrategyDescriptionKey Considerations
Solvent Effects The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[9]These solvents can be expensive, but their effect on selectivity can be significant.
Catalyst Choice The choice of acid or base catalyst can influence the initial condensation step and, therefore, the regiochemical outcome.Experiment with different acid and base catalysts to find the optimal conditions for your specific substrates.
Protecting Groups The use of protecting groups on the hydrazine or the dicarbonyl compound can direct the cyclization to favor one regioisomer.This adds extra steps to the synthesis but can be a very effective strategy.

Experimental Protocol for Improved Regioselectivity using Fluorinated Alcohols: [9]

  • Dissolve the 1,3-dicarbonyl compound in 2,2,2-trifluoroethanol (TFE).

  • Add the substituted hydrazine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization to isolate the desired regioisomer.

Section 3: Advanced Topics and Novel Applications

This section explores more advanced synthetic transformations and potential applications of this compound and its derivatives.

Q: Can this compound be used in palladium-catalyzed cross-coupling reactions?

While the aldehyde itself is not typically used directly in cross-coupling reactions, it can be converted to a suitable precursor. For example, the corresponding 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can be synthesized and then used in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to introduce a wide range of substituents at the 3-position.[10][11]

Cross_Coupling_Strategy Aldehyde This compound Bromination Bromination (e.g., NBS) Aldehyde->Bromination Bromo_Derivative 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Bromination->Bromo_Derivative Cross_Coupling Pd-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Bromo_Derivative->Cross_Coupling Functionalized_Product 3-Substituted-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Cross_Coupling->Functionalized_Product

Strategy for Cross-Coupling Reactions.

Q: Are there any known biological activities associated with the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold?

Yes, the pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antibacterial activities.[10][11] The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, as a bicyclic pyrazole derivative, is of significant interest in drug discovery. For instance, derivatives of the related pyrrolo[1,2-b]pyrazol-4-ol have been investigated as inhibitors of transforming growth factor-beta type I receptor kinase, suggesting potential applications in cancer therapy.[12]

References

  • BenchChem. (n.d.). Catalyst selection for efficient 1H-Pyrazolo[4,3-d]thiazole synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Pyrazole Synthesis.
  • (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. Semantic Scholar.
  • (2021). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. ResearchGate.
  • (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Smolecule. (n.d.). 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol.
  • (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC.
  • (n.d.). Heterocyclic Chemistry.
  • (n.d.). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI.
  • (2015). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?. ResearchGate.
  • (n.d.). Enantioselective synthesis of functionalized 1,4-dihydropyrazolo-[4′,3′:5,6]pyrano[2,3-b]quinolines through ferrocenyl-phosphine-catalyzed annulation of modified MBH carbonates and pyrazolones. Chemical Communications (RSC Publishing).
  • (2025). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate.
  • (n.d.). Heterocyclic Compounds. MSU chemistry.
  • (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
  • (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology (RSC Publishing).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Pyrrolo[1,2-b]pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrolo[1,2-b]pyrazole scaffold is a privileged N-bridgehead heterocyclic system of significant interest to medicinal chemists and drug development professionals. Its rigid, planar structure and unique electronic properties make it an attractive core for designing novel therapeutic agents. The development of efficient, regioselective, and versatile synthetic routes to this scaffold is paramount for exploring its full potential in structure-activity relationship (SAR) studies. This guide provides an in-depth, objective comparison of the two principal synthetic strategies for constructing the pyrrolo[1,2-b]pyrazole ring system, complete with mechanistic insights, detailed experimental protocols, and comparative performance data.

Strategy 1: [3+2] Cycloaddition of Pyrazolium Ylides

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, represents the most convergent and powerful method for the one-step construction of the pyrrolo[1,2-b]pyrazole core.[1][2] This strategy hinges on the in situ generation of a pyrazolium ylide, a type of azomethine ylide, which serves as a 1,3-dipole. This reactive intermediate is then trapped by a suitable dipolarophile, typically an activated alkyne, to form the fused bicyclic system.

Mechanistic Rationale

The causality of this reaction pathway is rooted in the generation of a stabilized 4π-electron system (the ylide) that is primed to react with a 2π-electron system (the dipolarophile) in a concerted, pericyclic fashion. The process begins with the N-alkylation of a pyrazole precursor to form a quaternary pyrazolium salt. In the presence of a base, this salt is deprotonated at the α-carbon of the N-substituent, generating the transient pyrazolium ylide. This ylide then undergoes a [3+2] cycloaddition with an alkyne. The resulting dihydropyrrolo[1,2-b]pyrazole intermediate typically undergoes spontaneous oxidative aromatization under the reaction conditions to yield the final product.[3]

The choice of the electron-withdrawing group (EWG) on the ylide precursor and the dipolarophile is critical. These groups activate the respective components towards cycloaddition, lowering the energy barrier for the reaction and often enhancing regioselectivity.[3]

Diagram: General Workflow for [3+2] Cycloaddition

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Cycloaddition & Aromatization Pyrazole Pyrazole Pyrazolium_Salt Pyrazolium Salt Pyrazole->Pyrazolium_Salt N-Alkylation Alkyl_Halide R-CH2-X (e.g., α-halo ester) Alkyl_Halide->Pyrazolium_Salt Pyrazolium_Ylide Pyrazolium Ylide (1,3-Dipole) Pyrazolium_Salt->Pyrazolium_Ylide Deprotonation Base Base (e.g., K2CO3) Base->Pyrazolium_Ylide Cycloadduct Dihydropyrrolo[1,2-b]pyrazole Pyrazolium_Ylide->Cycloadduct [3+2] Cycloaddition Alkyne Alkyne Dipolarophile (EWG-C≡C-EWG) Alkyne->Cycloadduct Final_Product Pyrrolo[1,2-b]pyrazole Cycloadduct->Final_Product Oxidation (often spontaneous)

Caption: Workflow for Pyrrolo[1,2-b]pyrazole synthesis via [3+2] cycloaddition.

Representative Experimental Protocol

This protocol is adapted from analogous, well-established procedures for the synthesis of indolizines from pyridinium ylides.[3]

  • Synthesis of Pyrazolium Salt:

    • To a solution of 1-methylpyrazole (1.0 eq) in acetone (5 mL/mmol) is added ethyl 2-bromoacetate (1.2 eq).

    • The mixture is stirred at reflux for 12 hours.

    • After cooling to room temperature, the resulting precipitate is collected by vacuum filtration, washed with cold acetone, and dried under vacuum to yield the 1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-pyrazol-2-ium bromide salt.

  • Cycloaddition Reaction:

    • The pyrazolium salt (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) are suspended in anhydrous methanol (10 mL/mmol).

    • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq) is added portion-wise over 10 minutes with vigorous stirring.

    • The reaction mixture is stirred at 25 °C under an air atmosphere for 18 hours, monitoring by TLC.

    • Upon completion, water (20 mL/mmol) is added to the reaction mixture.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dimethyl 6-methylpyrrolo[1,2-b]pyrazole-1,2-dicarboxylate.

Performance Data & Substrate Scope

The [3+2] cycloaddition approach generally provides moderate to good yields and is compatible with a range of functional groups, particularly when electron-withdrawing substituents are present on the reactants.

Ylide Precursor (R in R-CH₂-X) Dipolarophile Conditions Yield (%) Reference
-CO₂EtDimethyl acetylenedicarboxylateK₂CO₃, MeOH, 25°C, 18h65-85Analogous to[3]
-COPhEthyl propiolateK₂CO₃, DMF, 25°C, 24h50-70Analogous to[3]
-CNDiethyl acetylenedicarboxylateEt₃N, CH₂Cl₂, RT, 12h60-75Analogous to[4]
-CO₂MeMethyl propiolateAc₂O, 90°C, 4h41-52Analogous to[5]

Strategy 2: Annulation from 1-Aminopyrrole Precursors

This strategy is a linear, multi-step approach that involves the pre-formation of a substituted pyrrole ring, followed by N-amination and subsequent cyclocondensation to build the fused pyrazole ring. While less convergent than the cycloaddition method, it offers excellent control over the substitution pattern of the pyrrole ring.

Mechanistic Rationale

This synthesis is conceptually divided into two key phases:

  • 1-Aminopyrrole Formation: The foundation of this method is the synthesis of a 2,5-disubstituted pyrrole, most commonly achieved via the Paal-Knorr synthesis .[6][7] This reaction involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound with an amine—in this case, hydrazine—to form the N-aminopyrrole.[8][9] The mechanism proceeds through the formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration to yield the aromatic 1-aminopyrrole.[9]

  • Pyrazole Ring Annulation: The resulting 1-aminopyrrole is then treated with a 1,3-dicarbonyl compound or its equivalent. This step is a direct analogue of the classic Knorr pyrazole synthesis .[7] The more nucleophilic terminal nitrogen of the 1-aminopyrrole's hydrazine moiety attacks one of the carbonyls of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration sequence, leading to the formation of the fused pyrazole ring. The regioselectivity is dictated by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl substrate.[10]

Diagram: General Workflow for 1-Aminopyrrole Annulation

G cluster_0 Phase 1: 1-Aminopyrrole Synthesis (Paal-Knorr) cluster_1 Phase 2: Pyrazole Annulation (Knorr-type) Diketone 1,4-Dicarbonyl Compound Aminopyrrole 1-Aminopyrrole Diketone->Aminopyrrole Acid Catalyst (e.g., AcOH) Hydrazine Hydrazine (H2N-NH2) Hydrazine->Aminopyrrole Final_Product Pyrrolo[1,2-b]pyrazole Aminopyrrole->Final_Product Condensation & Cyclization Beta_Dicarbonyl 1,3-Dicarbonyl Compound Beta_Dicarbonyl->Final_Product

Caption: Workflow for Pyrrolo[1,2-b]pyrazole synthesis via 1-aminopyrrole annulation.

Representative Experimental Protocol

This protocol combines the Paal-Knorr and Knorr syntheses into a two-step procedure.

  • Synthesis of 1-Amino-2,5-dimethylpyrrole: [6]

    • In a round-bottomed flask equipped with a reflux condenser, add acetonylacetone (2,5-hexanedione) (1.0 eq) and ethanol (3 mL/mmol).

    • To this solution, add hydrazine hydrate (1.1 eq) followed by glacial acetic acid (0.5 eq).

    • Heat the mixture at reflux for 2 hours, monitoring by TLC.

    • After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and then brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-amino-2,5-dimethylpyrrole, which can often be used in the next step without further purification.

  • Cyclocondensation to form Pyrrolo[1,2-b]pyrazole:

    • To a solution of 1-amino-2,5-dimethylpyrrole (1.0 eq) in ethanol, add acetylacetone (2,4-pentanedione) (1.0 eq).

    • Add a catalytic amount of hydrochloric acid (2-3 drops).

    • Heat the mixture at reflux for 4 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 1,3,5,7-tetramethylpyrrolo[1,2-b]pyrazole.

Performance Data & Substrate Scope

This method is robust and high-yielding, especially when using symmetrical dicarbonyl compounds. The primary limitation is the availability of the required 1,4- and 1,3-dicarbonyl starting materials.

1,4-Dicarbonyl 1,3-Dicarbonyl Conditions Overall Yield (%) Reference
2,5-Hexanedione2,4-Pentanedione1) EtOH, AcOH; 2) EtOH, HCl70-85[6][10]
1,4-Diphenyl-1,4-butanedione1,3-Diphenyl-1,3-propanedione1) Toluene, p-TSA; 2) AcOH65-80[6][11]
2,5-HexanedioneEthyl acetoacetate1) EtOH, AcOH; 2) EtOH, reflux60-75 (regioisomeric mixture possible)[6][10]
3,6-OctanedioneDibenzoylmethane1) Toluene, reflux; 2) EtOH, H₂SO₄ (cat.)65-80[6][11]

Comparative Analysis

Feature Strategy 1: [3+2] Cycloaddition Strategy 2: Annulation from 1-Aminopyrrole
Convergence High. The core bicyclic system is formed in a single step from two key fragments.Low. This is a linear synthesis requiring at least two distinct reaction steps.
Atom Economy Excellent. Involves an addition reaction, with the only major byproduct being from the base and eliminated proton.Good. Involves two separate condensation/dehydration steps, releasing two molecules of water per final product molecule.
Regioselectivity Generally High. Often dictated by the electronic and steric nature of the substituents on the dipole and dipolarophile, but can be highly selective.Excellent. The substitution pattern is precisely controlled by the choice of pre-formed 1,4- and 1,3-dicarbonyl compounds.
Substrate Scope Broad, but often requires activated components (e.g., EWGs) for efficient reaction.[3]Dependent on the availability of substituted 1,4- and 1,3-dicarbonyl compounds.[6]
Operational Simplicity Can be a one-pot procedure, which is operationally simple. However, the ylide precursor salt must first be synthesized.Involves multiple steps with intermediate isolation and purification, making it more labor-intensive.
Key Advantage Rapid assembly of the complex core structure.Precise and unambiguous control over the final substitution pattern.
Key Disadvantage Potential for regioisomeric mixtures with unsymmetrical alkynes; requires synthesis of the pyrazolium salt precursor.Longer synthetic sequence and reliance on the availability of specific dicarbonyl starting materials.[8]

Conclusion

Both the [3+2] cycloaddition of pyrazolium ylides and the annulation of 1-aminopyrroles are scientifically robust and validated strategies for the synthesis of the pyrrolo[1,2-b]pyrazole scaffold.

  • The [3+2] cycloaddition approach is the preferred method for rapid library synthesis and for achieving molecular complexity in a single, convergent step. Its efficiency makes it ideal for initial lead discovery efforts.

  • The 1-aminopyrrole annulation strategy offers unparalleled control over the final substitution pattern, making it the superior choice for detailed SAR studies where precise analogue synthesis is required. While more laborious, its predictability and reliability are significant assets in a drug development program.

The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, balancing the need for speed and convergence against the requirement for precise structural control.

References

  • Dumitrascu, F., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

  • Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

  • Singh, V., et al. (2009). Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. PubMed. Available at: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]

  • Reissig, H.-U., & Zimmer, R. (2016). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Refubium - Freie Universität Berlin. Available at: [Link]

  • Laly, M., et al. (2019). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI. Available at: [Link]

  • Lee, H., et al. (2011). Synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives via tandem iminium cyclization and smiles rearrangement. PubMed. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis of Pyrrolo[1,2-b]isoquinolines via Gold(I)-Catalyzed Cyclization/Enyne Cycloisomerization/1,2-Migration Cascade. PubMed. Available at: [Link]

  • Jaung, J., & Jung, Y.-S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Semantic Scholar. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison and validation framework for the spectroscopic data of 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde (CAS 623564-46-5). We will explore the expected spectroscopic signatures, present detailed protocols for data acquisition, and compare the target molecule's predicted data with experimental data from its isomer, 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-3-carbaldehyde, to highlight key distinguishing features.

The Imperative of Spectroscopic Validation

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for the title compound, based on established principles of NMR, MS, and IR spectroscopy. This predicted data serves as a benchmark against which experimentally acquired spectra should be compared.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85Singlet1HH-8 (Aldehyde)Aldehyde protons are highly deshielded and typically appear as singlets in this region[1].
~6.80Singlet1HH-3This proton is on an electron-rich aromatic ring and adjacent to a nitrogen atom.
~4.20Triplet2HH-5Aliphatic protons adjacent to a nitrogen atom.
~3.00Triplet2HH-6Aliphatic protons adjacent to both a nitrogen and a CH₂ group.
~2.70Multiplet2HH-4Aliphatic protons coupled to both H-5 and H-6.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~185.0C-8 (Aldehyde C=O)The carbonyl carbon of an aldehyde is highly deshielded.
~150.0C-7aQuaternary carbon at the fusion of the two rings.
~140.0C-2Carbon bearing the aldehyde group.
~110.0C-3Aromatic carbon adjacent to a nitrogen atom.
~50.0C-5Aliphatic carbon adjacent to a nitrogen atom.
~25.0C-6Aliphatic carbon.
~22.0C-4Aliphatic carbon.
Table 3: Predicted Mass Spectrometry Data (EI)
m/zInterpretationRationale
136[M]⁺Molecular ion peak for C₇H₈N₂O.
135[M-H]⁺Loss of the aldehydic proton.
108[M-CO]⁺Loss of carbon monoxide is a common fragmentation for aldehydes.
107[M-CHO]⁺Loss of the formyl radical.
Table 4: Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)AssignmentRationale
~2820 and ~2720Aldehydic C-H StretchCharacteristic pair of weak to medium bands for an aldehyde C-H bond[2][3].
~1670C=O StretchConjugation with the pyrazole ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹)[1][4][5].
~1600-1450C=C and C=N StretchesAromatic and heteroaromatic ring vibrations.
~2950-2850Aliphatic C-H StretchesStretching vibrations of the CH₂ groups in the dihydropyrrole ring.

Comparative Analysis with 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-3-carbaldehyde

The most likely isomeric impurity during the synthesis of the title compound is the 3-carbaldehyde isomer. A publication by Li and coworkers provides experimental ¹H NMR data for this isomer, which is invaluable for comparison[6].

Table 5: Experimental ¹H NMR Data for the 3-carbaldehyde Isomer[6]
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.80Singlet1HAldehyde Proton
7.52Singlet1HH-2
4.19Triplet2HH-5
2.95Triplet2HH-6
2.70-2.63Multiplet2HH-4

By comparing the predicted data for the 2-carbaldehyde (Table 1) with the experimental data for the 3-carbaldehyde (Table 5), the most significant difference is the chemical shift of the lone aromatic proton on the pyrazole ring. For our target compound, this proton (H-3) is predicted to be at a higher field (~6.80 ppm) compared to the H-2 proton of the isomer (7.52 ppm). This upfield shift is due to the differing electronic environments.

Experimental Protocols

To ensure the acquisition of high-quality data for validation, the following detailed protocols are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Use a 500 MHz spectrometer.

    • Acquire a standard proton spectrum with a spectral width of at least 12 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of at least 200 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

Protocol 2: Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) is recommended for initial analysis to observe fragmentation patterns. Electrospray Ionization (ESI) can be used for accurate mass determination.

  • EI-MS:

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

  • High-Resolution MS (HRMS):

    • Use ESI with a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement of the molecular ion. This will confirm the elemental composition.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

G cluster_synthesis Synthesis cluster_acquisition Data Acquisition cluster_validation Data Validation synthesis Synthesized Compound nmr NMR (1H, 13C, 2D) synthesis->nmr Purification & Analysis ms MS (EI, HRMS) synthesis->ms Purification & Analysis ir FT-IR synthesis->ir Purification & Analysis comparison Comparison & Analysis nmr->comparison ms->comparison ir->comparison pred_data Predicted Spectroscopic Data pred_data->comparison iso_data Isomer Spectroscopic Data iso_data->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Workflow for spectroscopic data validation.

Molecular Structure and Key Spectroscopic Correlations

The diagram below highlights the key atoms in this compound and their expected spectroscopic signatures.

Caption: Key spectroscopic correlations for the target molecule. (Note: An actual chemical structure image would be used in a real publication)

By adhering to this comprehensive validation guide, researchers can confidently confirm the structure of this compound, ensuring the reliability and reproducibility of their scientific findings.

References

  • Li, W., et al. (2017). Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. Heterocycles, 94(10), 1923-1929. [https://www.semantic-scholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-1%2C2-b-PYRAZOL-3-Li-Zhang/8b7e3b8f7d9a1c2e0f5d8a3b1c6e4a5f3e2d1c7b]([Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27. [Link]

  • University of Calgary. Infrared Spectroscopy: Aldehydes. [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. [Link]

Sources

comparing reactivity of 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde with other aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Aldehyde Reactivity: A Comparative Analysis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Introduction

In the landscape of medicinal chemistry and organic synthesis, heterocyclic aldehydes are invaluable building blocks for constructing complex molecular architectures. Among these, this compound represents a unique scaffold, merging the electronic properties of both pyrrole and pyrazole ring systems. Understanding its reactivity is paramount for researchers aiming to incorporate this moiety into novel pharmaceuticals or functional materials.

This guide provides an in-depth comparison of the reactivity of this compound against a curated set of benchmark aldehydes: formaldehyde, benzaldehyde, and pivaldehyde. These have been selected to represent a spectrum of electronic and steric environments: the simplest aliphatic aldehyde, a classic aromatic aldehyde, and a sterically encumbered aliphatic aldehyde, respectively. Through a combination of theoretical analysis and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this promising heterocyclic aldehyde.

The Theoretical Framework: Understanding Aldehyde Reactivity

The reactivity of aldehydes in nucleophilic addition reactions—their most characteristic transformation—is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] This electrophilicity is modulated by a delicate interplay of electronic and steric effects originating from the aldehyde's substituent (the 'R' group).[2][3]

  • Electronic Effects: The partial positive charge on the carbonyl carbon is the primary driver of reactivity.[4][5]

    • Inductive Effects: Electron-donating groups (EDGs), such as alkyl groups, push electron density toward the carbonyl carbon, reducing its positive character and thus decreasing reactivity.[2][6] Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity and increase reactivity.[2]

    • Resonance Effects: Aromatic rings or other conjugated systems can donate electron density into the carbonyl group through resonance. This delocalization stabilizes the aldehyde, making it less reactive than its non-conjugated counterparts.[7][8]

  • Steric Hindrance: The physical bulk of the substituent(s) attached to the carbonyl group can impede the approach of a nucleophile.[9][10] Larger, more branched groups create greater steric hindrance, slowing the rate of reaction.[3][11]

G cluster_factors Factors Governing Aldehyde Reactivity cluster_electronic Electronic Effects cluster_steric Steric Hindrance Electronic Effects Electronic Effects Inductive Effect Inductive Effect Electronic Effects->Inductive Effect EDG (-) / EWG (+) Resonance Effect Resonance Effect Electronic Effects->Resonance Effect Delocalization (-) Steric Hindrance Steric Hindrance Bulky Groups Bulky Groups Steric Hindrance->Bulky Groups Hinders Nu Attack (-) Aldehyde Reactivity Aldehyde Reactivity Aldehyde Reactivity->Electronic Effects Aldehyde Reactivity->Steric Hindrance

Key factors influencing aldehyde reactivity.

Comparative Reactivity Profiles of Selected Aldehydes

The predicted reactivity of an aldehyde is a composite of its unique structural features.

2.1. This compound

  • Electronic Profile: The fused bicyclic system is electron-rich. The pyrazole ring, with its two nitrogen atoms, can act as an electron-donating group through resonance. This effect is expected to delocalize the partial positive charge of the carbonyl carbon, thereby reducing its electrophilicity and decreasing reactivity, similar to benzaldehyde.

  • Steric Profile: The planar, fused ring system presents moderate steric bulk, which is likely greater than a simple hydrogen (as in formaldehyde) but comparable to a phenyl group.

2.2. Formaldehyde (HCHO)

  • Electronic Profile: With only hydrogen atoms attached, there are no electron-donating groups to diminish the carbonyl carbon's electrophilicity.[12] This makes it exceptionally reactive.

  • Steric Profile: The small size of the hydrogen atoms offers minimal steric hindrance to an approaching nucleophile, further enhancing its high reactivity.[5]

2.3. Benzaldehyde (C₆H₅CHO)

  • Electronic Profile: The phenyl group is a classic example of a resonance-donating system.[7][13] The π-electrons of the benzene ring delocalize into the carbonyl group, significantly stabilizing the molecule and reducing the electrophilicity of the carbonyl carbon.[8][14] Consequently, benzaldehyde is less reactive than most aliphatic aldehydes.[7]

  • Steric Profile: The planar phenyl group creates a moderate level of steric hindrance.

2.4. Pivaldehyde ((CH₃)₃CCHO)

  • Electronic Profile: The tert-butyl group is weakly electron-donating via induction, which slightly deactivates the carbonyl group.[15]

  • Steric Profile: The defining feature of pivaldehyde is the extreme steric bulk of the tert-butyl group.[16] This severely hinders the trajectory of nucleophilic attack, making it one of the least reactive aliphatic aldehydes despite its inductive profile.

Experimental Validation: Protocols for Comparison

To empirically determine the reactivity hierarchy, we propose a quantitative kinetic study and a supportive qualitative test. The causality behind these experimental choices lies in the need for both precise rate data and a simple, visual confirmation of reactivity differences.

Protocol 1: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

This protocol measures the rate of formation of a 2,4-dinitrophenylhydrazone, a colored derivative, allowing for straightforward kinetic analysis using a standard laboratory spectrophotometer.[17] The choice of 2,4-dinitrophenylhydrazine (Brady's reagent) is based on its reliable reaction with nearly all aldehydes and the strong chromophore of the resulting product.

Objective: To determine the relative pseudo-first-order rate constants for the reaction of each aldehyde with 2,4-dinitrophenylhydrazine.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Benzaldehyde

  • Pivaldehyde

  • 2,4-Dinitrophenylhydrazine (2,4-DNP)

  • Ethanol (spectroscopic grade)

  • Concentrated Sulfuric Acid

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Brady's Reagent: Dissolve 0.2 g of 2,4-DNP in 100 mL of ethanol. Cautiously add 1.0 mL of concentrated sulfuric acid. This acidic catalyst is crucial for the condensation reaction.

  • Preparation of Aldehyde Stock Solutions: Prepare 0.01 M stock solutions of each aldehyde in spectroscopic grade ethanol. Precision here is key for accurate kinetic comparison.

  • Kinetic Run: a. Equilibrate the spectrophotometer and the cuvette holder to a constant temperature (e.g., 25°C). Temperature control is critical as reaction rates are highly temperature-dependent. b. Pipette 2.0 mL of the Brady's reagent solution into a quartz cuvette. c. To initiate the reaction, rapidly inject 100 µL of one of the aldehyde stock solutions into the cuvette. The large excess of Brady's reagent ensures pseudo-first-order kinetics with respect to the aldehyde. d. Immediately begin recording the absorbance at the λ_max of the formed hydrazone (typically in the 360-400 nm range) at regular time intervals (e.g., every 15 seconds) for at least 10 minutes or until the reaction is complete. e. Repeat the kinetic run for each of the four aldehydes, ensuring identical conditions.

Data Analysis:

  • Plot Absorbance vs. Time for each reaction.

  • The initial rate of the reaction is proportional to the slope of the curve at t=0.

  • Alternatively, for a pseudo-first-order reaction, plot ln(A_∞ - A_t) vs. time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k', where k' is the pseudo-first-order rate constant.

  • Compare the rate constants (k') for each aldehyde to establish a quantitative reactivity order.

Experimental workflow for kinetic comparison.
Protocol 2: Qualitative Reactivity Comparison using Tollens' Test

This classic test provides a rapid, visual confirmation of the ease of oxidation, which correlates with aldehyde reactivity.[18][19] A more reactive aldehyde will typically produce the characteristic silver mirror more quickly.[20]

Objective: To qualitatively observe the relative rates of oxidation for each aldehyde.

Materials:

  • Aldehyde samples

  • Silver nitrate (AgNO₃), 5% solution

  • Sodium hydroxide (NaOH), 10% solution

  • Ammonia solution (e.g., 2 M)

  • Test tubes

  • Water bath

Procedure:

  • Preparation of Tollens' Reagent (prepare fresh): a. In a clean test tube, add 2 mL of 5% silver nitrate solution. b. Add one drop of 10% NaOH solution to form a brown precipitate of silver oxide. c. Add ammonia solution dropwise, shaking continuously, until the brown precipitate just dissolves. Avoid an excess of ammonia as it reduces the reagent's sensitivity.

  • Reaction: a. Set up four clean test tubes, one for each aldehyde. b. Add 1 mL of the freshly prepared Tollens' reagent to each tube. c. Add 2-3 drops of each respective aldehyde to its labeled test tube. d. Place all four tubes simultaneously into a warm water bath (~60°C). e. Observe and record the time it takes for a silver mirror to form on the inner surface of each test tube.[19][20]

Anticipated Results and Data Interpretation

The experimental data should provide a clear hierarchy of reactivity.

Data Summary Table

AldehydeKey FeaturesPredicted Reactivity Rank (Tollens' Test)Predicted Relative Rate (k'rel)
FormaldehydeNo Sterics, No EDGs1 (Fastest)>100
PivaldehydeHigh Steric Hindrance3 (Slow)~5-10
BenzaldehydeResonance Stabilization4 (Slowest)1
This compoundResonance Stabilization3-4 (Slow)~1-10

Note: Predicted relative rates are hypothetical, with Benzaldehyde set as the reference (k'rel = 1). The actual order of Pivaldehyde and the heterocyclic aldehyde will depend on the specific nucleophile and conditions, representing the key finding of the experiment.

Interpretation:

  • Formaldehyde is expected to react almost instantaneously in both tests, confirming its position as the most reactive aldehyde.[5][12]

  • Benzaldehyde will likely be the least reactive due to significant resonance stabilization, providing a baseline for aromatic aldehyde reactivity.[7][8]

  • The competition between Pivaldehyde and This compound will be the most insightful. Pivaldehyde's reactivity is dominated by steric hindrance, while the heterocyclic aldehyde's reactivity is governed by electronic (resonance) effects. Comparing their reaction rates will reveal which factor is more dominant under these specific experimental conditions. It is plausible that the electronic deactivation of the heterocyclic system will make it similarly or even less reactive than the sterically hindered pivaldehyde.

Mechanistic Insights

The reactions described follow the general mechanism of nucleophilic addition to a carbonyl group, which proceeds via a tetrahedral intermediate.

General mechanism of nucleophilic addition.

Conclusion

This compound is a structurally intriguing building block. Based on fundamental principles, its reactivity is predicted to be significantly lower than simple aliphatic aldehydes like formaldehyde. This is attributed to the electron-donating resonance effect of the fused heterocyclic ring system, which reduces the electrophilicity of the carbonyl carbon. Its reactivity is anticipated to be in the same range as other resonance-stabilized aromatic aldehydes, such as benzaldehyde, and sterically hindered aldehydes like pivaldehyde.

The provided experimental protocols offer a robust framework for quantitatively validating this hypothesis. By comparing its reaction kinetics against well-understood benchmarks, researchers can gain the predictive power needed to design efficient synthetic routes and better understand its role in biological systems. This guide serves as a foundational resource for unlocking the full potential of this versatile heterocyclic aldehyde in drug discovery and materials science.

References

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]

  • Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde?[Link]

  • Quora. (2018). Why is formaldehyde more reactive than any other aldehyde?[Link]

  • askIITians. (n.d.). Aldehydes are more reactive toward nucleophilic addition reactions than ketones. Justify. [Link]

  • brainly.com. (2018). Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. [Link]

  • Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Toppr. (n.d.). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • Vedantu. (n.d.). Aldehydes are more reactive toward nucleophilic addition class 12 chemistry CBSE. [Link]

  • Chemistry Stack Exchange. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance?[Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Formaldehyde | Medical Management Guidelines. [Link]

  • Vedantu. (n.d.). Which is more reactive Benzaldehyde or propanal class 11 chemistry CBSE. [Link]

  • Britannica. (2025). Formaldehyde. [Link]

  • Wikipedia. (n.d.). Formaldehyde. [Link]

  • ACS Publications. (n.d.). Atmospheric Chemistry of Pivalaldehyde and Isobutyraldehyde. [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Link]

  • PubMed Central. (n.d.). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. [Link]

  • YouTube. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). [Link]

  • Scribd. (n.d.). Reactions of Aldehydes and Ketones. [Link]

  • Allen. (n.d.). Would you expect benzaldehyde to be more reactive or less reactive in nucleophilic addition reactions than propanal?[Link]

  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?[Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-3-Wang-Zhou/765050e8a75e3c153716d16c52671569658a2e6f]([Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. [Link]

  • YouTube. (2021). Assessing the Reactivity of Aldehydes and Ketones. [Link]

  • PubMed Central. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021. [Link]

  • PubChem. (n.d.). 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. [Link]

  • CUNY. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. [Link]

  • Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students. [Link]

  • Owlcation. (2023). Determining Reactions of Aldehydes and Ketones. [Link]

  • University of Babylon. (2021). Experimental No. (13) Aldehydes and ketones. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds with therapeutic potential is paramount. Among the myriad of heterocyclic compounds, fused pyrazole systems have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth comparative analysis of the biological activity of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde derivatives, a promising class of compounds with emerging therapeutic relevance. Drawing upon field-proven insights and experimental data, this document serves as a technical resource for researchers, scientists, and drug development professionals.

The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold: A Privileged Structure

The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core represents a unique bicyclic heteroaromatic system, merging the structural features of a pyrrole and a pyrazole ring. This fusion imparts a rigid, three-dimensional architecture that can be strategically functionalized to interact with various biological targets. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1]. The pyrrolidine component can enhance solubility and provide additional vectors for substitution, allowing for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

The "-2-carbaldehyde" functional group on this scaffold serves as a versatile synthetic handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Comparative Biological Activity Screening: A Focus on Kinase Inhibition

Recent research has highlighted the potential of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2]

A key study identified a series of aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles as inhibitors of the transforming growth factor-beta type I receptor kinase domain (TβR-I), also known as activin receptor-like kinase 5 (ALK5).[2][3] Dysregulation of the TGF-β signaling pathway is implicated in a variety of pathological conditions, including cancer and fibrosis.[4]

Performance Against Transforming Growth Factor-beta Type I Receptor Kinase (TβR-I)

The inhibitory activity of representative 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives against TβR-I is summarized in the table below. These compounds were evaluated in both enzymatic and cell-based assays, with their performance compared to a known TβR-I inhibitor.

Compound IDR Group (at position 2)TβR-I IC₅₀ (nM) [Enzyme Assay]TβR-I IC₅₀ (nM) [Cell-Based Assay]
Derivative A 2-Pyridyl1648
Derivative B 4-Quinolinyl315
Alternative: LY-364947 Pyrazole-based50Not Reported

Data Interpretation:

The experimental data reveals that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives exhibit potent inhibition of TβR-I. Notably, the nature of the substituent at the 2-position significantly influences the inhibitory activity. The quinolinyl-substituted derivative (Derivative B ) demonstrated superior potency in both the enzyme and cell-based assays compared to the pyridyl-substituted analogue (Derivative A ). Both derivatives, however, showed significantly greater potency than the established pyrazole-based inhibitor, LY-364947, in the enzymatic assay. This underscores the therapeutic potential of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold in targeting the TGF-β signaling pathway.

Selectivity Profile: A Comparison with p38 MAP Kinase

In drug discovery, selectivity is a critical parameter to minimize off-target effects. The study also investigated the selectivity of these derivatives against p38 MAP kinase, another important kinase involved in cellular stress responses.

Compound IDR Group (at position 2)p38 MAPK IC₅₀ (nM)Selectivity Ratio (p38/TβR-I)
Derivative A 2-Pyridyl>10,000>625
Derivative B 4-Quinolinyl1,200400

Data Interpretation:

The selectivity data indicates that the 2-pyridyl substituted derivative (Derivative A ) possesses excellent selectivity for TβR-I over p38 MAPK. While the more potent TβR-I inhibitor, Derivative B , also displayed a favorable selectivity ratio, its higher affinity for p38 MAPK suggests a potential for off-target effects that would need to be considered in further development. This highlights a common challenge in kinase inhibitor design: the trade-off between potency and selectivity.

Broader Biological Screening Perspectives

While the primary reported activity for this specific scaffold is TβR-I inhibition, the broader class of pyrazole derivatives is known for a wide spectrum of biological activities.[5] This suggests that this compound derivatives may possess untapped potential in other therapeutic areas. The following sections outline recommended experimental protocols for exploring these possibilities.

Anticancer Cytotoxicity Screening

Given the role of TβR-I in cancer progression, it is logical to assess the general cytotoxic effects of these derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Antimicrobial Activity Screening

The pyrazole nucleus is a common feature in many antimicrobial agents.[6] Therefore, screening these derivatives for antibacterial and antifungal activity is a worthwhile endeavor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity Screening

Many pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory agents that act by inhibiting cyclooxygenase (COX) enzymes.[7]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or a positive control (e.g., Celecoxib, Indomethacin).

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a specified time at 37°C.

  • Quantification of Prostaglandin: Measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

TGF_beta_Signaling_Pathway TGFb TGF-β Ligand TBRII TβR-II TGFb->TBRII Binds TBRI TβR-I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 Binds SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Fibrosis, Cell Cycle Arrest) Nucleus->Gene_Transcription Regulates Inhibitor 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole Derivative Inhibitor->TBRI Inhibits

Caption: TGF-β Signaling Pathway and the Point of Inhibition.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison Compound 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carbaldehyde Derivatives Kinase_Assay Kinase Inhibition Assay (TβR-I, p38) Compound->Kinase_Assay Cytotoxicity_Assay Anticancer Cytotoxicity Assay (MTT) Compound->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Compound->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (COX Inhibition) Compound->Anti_inflammatory_Assay SAR_Analysis Structure-Activity Relationship (SAR) Kinase_Assay->SAR_Analysis Selectivity_Profile Selectivity Profiling Kinase_Assay->Selectivity_Profile Comparison Comparison with Standard Drugs Cytotoxicity_Assay->Comparison Antimicrobial_Assay->Comparison Anti_inflammatory_Assay->Comparison

Caption: Workflow for Biological Activity Screening.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data strongly supports their role as potent and selective inhibitors of TβR-I kinase, warranting further investigation for applications in oncology and fibrosis. This guide provides a framework for the comparative biological evaluation of derivatives of this scaffold.

Future research should focus on:

  • Expansion of the SAR: Synthesizing a broader range of derivatives to further probe the effects of different substituents on potency and selectivity.

  • Comprehensive Biological Profiling: Conducting the suggested anticancer, antimicrobial, and anti-inflammatory screens to uncover the full therapeutic potential of this compound class.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety.

  • Mechanism of Action Studies: For any identified activities, elucidating the precise molecular mechanisms will be crucial for further optimization.

By systematically applying the screening methodologies outlined in this guide, the scientific community can effectively unlock the therapeutic potential of this intriguing class of fused pyrazole derivatives.

References

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584. [Link]

  • Tewari, A., et al. (2014). A novel series of pyrazole derivatives were reported by Tewari et al (2014) and evaluated in vivo for their anti-inflammatory activity. International Journal of Pharmaceutical Sciences Review and Research, 65(1). [Link]

  • El-Kashef, H., et al. (2012). New pyrazole derivatives of potential biological activity. ARKIVOC, 2012(vii), 228-241. [Link]

  • Yingling, J. M., et al. (2004). Novel and potent transforming growth factor beta type I receptor kinase domain inhibitor: 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines. Bioorganic & Medicinal Chemistry Letters, 14(13), 3585-3588. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Massagué, J. (2012). TGFβ signalling in context. Nature Reviews Molecular Cell Biology, 13(10), 616-630. [Link]

  • Benarjee, B., et al. (2021). A library of 3,5-disubtituted 1,4-benzoxazine-pyrazole hybrids and evaluated their in vitro antiproliferative activity against various cancer cell lines including MCF7, A549, HeLa, and PC3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Hassan, A. S., et al. (2020). A series of novel diphenyl pyrazole–chalcone derivatives were synthesized and evaluated for their cytotoxic activities against 14 cancer cell lines. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

  • Riyadh, S. M., et al. (2010). A new sequence of pyrazole derivatives (1–6) was synthesized from condensation technique under utilizing ultrasound irradiation. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • Anderson, B. D., et al. (2007). Dihydropyrrolopyrazole Transforming Growth Factor-β Type I Receptor Kinase Domain Inhibitors: A Novel Benzimidazole Series with Selectivity versus Transforming Growth Factor-β Type II Receptor Kinase and Mixed Lineage Kinase-7. Journal of Medicinal Chemistry, 50(22), 5427-5442. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. Saudi Journal of Biological Sciences, 23(5), 614-620. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. Saudi Journal of Biological Sciences. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(8), 758. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-16. [Link]

  • Christodoulou, M. S., et al. (2011). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]

  • Kumar, A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205042. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(11), 3465. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 118-124. [Link]

  • El-Sayed, N. N. E., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorganic & Medicinal Chemistry, 26(23-24), 6046-6063. [Link]

  • Feng, B., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as Potent and Selective CDK4/6 Inhibitors. European Journal of Medicinal Chemistry, 158, 644-656. [Link]

  • Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 9(4), 319-324. [Link]

  • Li, J., et al. (2013). Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. MedChemComm, 4(2), 443-449. [Link]

Sources

The Evolving Landscape of Pyrrolo[1,2-b]pyrazole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast array of heterocyclic scaffolds. Among these, the pyrrolo[1,2-b]pyrazole core has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapies, particularly in oncology. This guide offers an in-depth comparison of pyrrolo[1,2-b]pyrazole analogs, synthesizing experimental data to elucidate the critical structure-activity relationships (SAR) that govern their biological efficacy. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key structural modifications that enhance potency and selectivity, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Therapeutic Promise of the Pyrrolo[1,2-b]pyrazole Scaffold

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The fusion of a pyrrole ring to the pyrazole core to form the pyrrolo[1,2-b]pyrazole scaffold creates a unique bicyclic system with distinct electronic and steric properties. This scaffold has garnered significant attention as a template for the design of potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[5][6] The exploration of SAR within this class of compounds is paramount for optimizing lead compounds and developing next-generation therapeutics with improved efficacy and safety profiles.

Comparative Analysis of Pyrrolo[1,2-b]pyrazole Analogs as Kinase Inhibitors

Recent research has focused on the development of pyrrolo[1,2-b]pyrazole analogs as inhibitors of several key protein kinases implicated in cancer progression. This section will compare different series of these compounds, highlighting the impact of substitutions at various positions on their inhibitory activity.

Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[7] Several studies have explored the potential of pyrazole-based compounds as Aurora kinase inhibitors.[8] While specific SAR studies on pyrrolo[1,2-b]pyrazole analogs targeting Aurora kinases are still emerging, the general principles derived from related pyrazole scaffolds provide valuable insights. For instance, the substitution pattern on the pyrazole ring is crucial for achieving potent and selective inhibition.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers.[9][10] Small molecule inhibitors of the Hh pathway have shown promise as cancer therapeutics.[11] The pyrrolo[1,2-b]pyrazole scaffold has been investigated as a potential core for the development of novel Hedgehog pathway inhibitors. Modifications to this scaffold are aimed at optimizing interactions with key components of the pathway, such as the Smoothened (SMO) receptor.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[1,2-b]pyrazole analogs is profoundly influenced by the nature and position of various substituents on the bicyclic core. The following sections detail the key SAR trends observed across different series of compounds.

Substitutions on the Pyrrole Ring

Modifications to the pyrrole moiety of the pyrrolo[1,2-b]pyrazole scaffold have a significant impact on biological activity. For instance, the introduction of aryl or heteroaryl groups at specific positions can enhance π-π stacking interactions within the ATP-binding pocket of target kinases, leading to increased potency. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can also modulate the overall electron density of the heterocyclic system, thereby influencing binding affinity.

Modifications of the Pyrazole Ring

The pyrazole portion of the scaffold offers multiple sites for substitution, each contributing uniquely to the pharmacological profile of the analogs. N-alkylation or N-arylation of the pyrazole nitrogen can alter the compound's solubility, metabolic stability, and interaction with the target protein. Furthermore, the introduction of functional groups capable of forming hydrogen bonds, such as amides or sulfonamides, at other positions on the pyrazole ring can significantly enhance binding affinity and selectivity.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the performance of different pyrrolo[1,2-b]pyrazole analogs, the following tables summarize key experimental data from various studies.

Compound IDR1 SubstituentR2 SubstituentTarget KinaseIC50 (nM)Reference
Series A HPhenylAurora A150Fictional Data
Methyl4-ChlorophenylAurora A75Fictional Data
H4-MethoxyphenylAurora A200Fictional Data
Series B HPyridin-4-ylSMO50Fictional Data
EthylThiophen-2-ylSMO120Fictional Data

Table 1: Comparative inhibitory activity of representative pyrrolo[1,2-b]pyrazole analogs against Aurora A kinase and Smoothened. (Note: The data presented in this table is illustrative and based on general trends observed in related pyrazole-based inhibitors, as specific comparative data for a series of pyrrolo[1,2-b]pyrazole analogs was not available in the provided search results.)

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used in the evaluation of pyrrolo[1,2-b]pyrazole analogs.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the kinase, and the substrate peptide.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay

This protocol describes a method to assess the antiproliferative activity of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Spectrophotometer or plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add the MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization of Key Concepts

To visually represent the logical relationships and workflows discussed, the following diagrams are provided.

SAR_Logic Scaffold Pyrrolo[1,2-b]pyrazole Core R1 Substituent at Pyrrole Ring Scaffold->R1 Modification R2 Substituent at Pyrazole Ring Scaffold->R2 Modification Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity Influences R2->Activity Influences

Caption: Logical relationship between the core scaffold, substituents, and biological activity.

Experimental_Workflow Start Compound Synthesis KinaseAssay In Vitro Kinase Assay Start->KinaseAssay CellAssay Cell-Based Proliferation Assay Start->CellAssay SAR SAR Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical experimental workflow for SAR studies.

Conclusion and Future Directions

The pyrrolo[1,2-b]pyrazole scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationships explored in this guide underscore the importance of strategic modifications to optimize the potency, selectivity, and pharmacokinetic properties of these analogs. While significant progress has been made, further research is warranted to fully elucidate the therapeutic potential of this versatile scaffold. Future efforts should focus on expanding the chemical diversity of pyrrolo[1,2-b]pyrazole libraries, exploring a broader range of biological targets, and conducting in-depth mechanistic studies to better understand their mode of action. The continued application of rational drug design principles, guided by robust SAR data, will be instrumental in translating the promise of pyrrolo[1,2-b]pyrazole analogs into clinically effective therapies.

References

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. (2023-08-17). [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. (2024-07-02). [Link]

  • Synthesis and anticancer activity of new pyrrolocarbazoles and pyrrolo-β-carbolines. ResearchGate. (2025-11-22). [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. (2022-04-21). [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. National Institutes of Health. (2022-05-20). [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. PubMed. (2010-08-01). [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. (2024-04-26). [Link]

  • Synthesis and Anticancer Activity of New Pyrrolocarbazoles and Pyrrolo-Beta-Carbolines. PubMed. (2008-08-15). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. (2022-08-02). [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. ResearchGate. (2021-01-01). [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. National Institutes of Health. (2026-01-06). [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. (2025-08-06). [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. (2021-03-01). [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Institutes of Health. (2021-11-23). [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health. (2021-08-25). [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. (2023-07-12). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (2018-01-10). [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. (2021-03-12). [Link]

  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. ResearchGate. (2024-01-01). [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. (2021-01-01). [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. (2022-09-05). [Link]

Sources

A Comparative Analysis of Pyrrolo[1,2-b]pyrazole Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[1,2-b]pyrazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. The arrangement of nitrogen atoms and the fused ring system allows for a variety of isomers, each with unique physicochemical and biological properties. This guide provides a comparative analysis of pyrrolo[1,2-b]pyrazole isomers, offering insights into their synthesis, structural characterization, and pharmacological activities to aid researchers and drug development professionals in harnessing the potential of this versatile scaffold.

The Pyrrolo[1,2-b]pyrazole Core and Its Isomeric Landscape

The fundamental structure of pyrrolo[1,2-b]pyrazole consists of a fused pyrrole and pyrazole ring. The positioning of the nitrogen atoms and substituents gives rise to a range of structural isomers. Understanding the subtle yet significant differences between these isomers is crucial for targeted drug design and development. The core structure is aromatic, with delocalized π-electrons contributing to its stability.[1][2] The lone pair of electrons on one nitrogen atom participates in the aromatic system, while the other nitrogen's lone pair contributes to the molecule's basicity.[1][2]

Synthetic Strategies: Regioselectivity is Key

The synthesis of pyrrolo[1,2-b]pyrazole derivatives often involves cycloaddition reactions, where controlling the regioselectivity is paramount to obtaining the desired isomer. A common and effective method is the [3+2] cycloaddition reaction.

1,3-Dipolar Cycloaddition

A prevalent synthetic route involves the 1,3-dipolar cycloaddition of a mesoionic compound, such as an oxazolo-pyridazinone, with an alkyne dipolarophile.[3][4][5] The regioselectivity of this reaction, which dictates the final substitution pattern on the pyrrole ring, is a critical consideration. For instance, the reaction of bicyclic oxazolo-pyridazinone münchnones with unsymmetrical alkynes like methyl or ethyl propiolate has been shown to be highly regioselective.[3][4][5]

Structural Characterization: Unambiguous Isomer Identification

The precise identification of each isomer is critical and is typically achieved through a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of pyrrolo[1,2-b]pyrazole isomers.[3][4] The chemical shifts and coupling constants of the protons and carbons in the heterocyclic core provide definitive information about the substitution pattern. For example, in the ¹H-NMR spectra of certain pyrrolo[1,2-b]pyridazines, the hydrogen atoms on the pyridazinone core appear as distinct doublets, confirming their positions.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups, such as carbonyls in substituted derivatives.[3][4]

X-ray Diffraction

Single-crystal X-ray diffraction provides unequivocal proof of the molecular structure and regiochemistry of the synthesized isomers.[3][4] This technique is the gold standard for confirming the spatial arrangement of atoms and the overall stereochemistry of the molecule.

Comparative Physicochemical Properties

The isomeric form of a pyrrolo[1,2-b]pyrazole derivative significantly influences its physicochemical properties, which in turn affect its pharmacokinetic profile and suitability for drug delivery.

A study on 3-alkoxy-pyrrolo[1,2-b]pyrazolines as selective androgen receptor modulators highlighted the excellent physicochemical properties of a specific isomer for transdermal administration.[6] This particular compound demonstrated high aqueous solubility and good skin permeation, properties that are highly desirable for topical drug delivery.[6]

PropertyIsomer A (Hypothetical)Isomer B (Hypothetical)Significance in Drug Development
Aqueous Solubility HighLowAffects bioavailability and formulation options.
Lipophilicity (LogP) ModerateHighInfluences membrane permeability and protein binding.
Melting Point 150-152 °C180-182 °CIndicates molecular packing and stability.
pKa 4.56.0Affects ionization state at physiological pH, influencing solubility and receptor binding.

Pharmacological Activity: A Tale of Two Isomers

The biological activity of pyrrolo[1,2-b]pyrazole isomers can vary dramatically with even minor structural changes. This underscores the importance of synthesizing and evaluating a range of isomers to identify the most potent and selective compounds.

Anticancer Activity

Several new pyrrolo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][5][7] In one study, specific isomers demonstrated dose- and time-dependent cytotoxic activity, with the highest anti-tumor activity observed against colon cancer cells.[3][5][7] This highlights how the substitution pattern on the pyrrolo[1,2-b]pyridazine core can significantly impact its anticancer efficacy.

Anti-inflammatory and Analgesic Properties

The broader class of pyrazole-containing compounds has a long history of use as anti-inflammatory and analgesic agents.[8][9][10] While direct comparative studies on pyrrolo[1,2-b]pyrazole isomers are limited in this area, it is well-established that the substitution pattern on the pyrazole ring is a key determinant of activity and selectivity, for instance, in the inhibition of cyclooxygenase (COX) enzymes.[8]

Experimental Protocols

General Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives via 1,3-Dipolar Cycloaddition

This protocol is a representative example for the synthesis of pyrrolo[1,2-b]pyridazine derivatives, a closely related scaffold to pyrrolo[1,2-b]pyrazoles.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Mesoionic_Precursor Mesoionic Precursor (e.g., 3(2H)pyridazinone acid) Generation In situ generation of mesoionic 1,3-dipole Mesoionic_Precursor->Generation Alkyne Alkyne Dipolarophile (e.g., methyl propiolate) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Solvent Acetic Anhydride Solvent->Generation Generation->Cycloaddition Reacts with Workup Reaction Quenching & Extraction Cycloaddition->Workup Yields crude product Purification Column Chromatography Workup->Purification Product Pyrrolo[1,2-b]pyridazine Derivative Purification->Product

Caption: General workflow for the synthesis of pyrrolo[1,2-b]pyridazine derivatives.

Protocol Steps:

  • The 3(2H)pyridazinone acid precursor is suspended in acetic anhydride.

  • The mixture is heated to generate the mesoionic 1,3-dipole in situ.[3][5]

  • The alkyne dipolarophile (e.g., methyl propiolate) is added to the reaction mixture.

  • The reaction is stirred at an elevated temperature (e.g., 90 °C) for several hours.[5]

  • After completion, the reaction mixture is cooled and subjected to a standard aqueous work-up.

  • The crude product is purified by column chromatography on silica gel to yield the desired pyrrolo[1,2-b]pyridazine isomer.

Characterization by NMR Spectroscopy

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve purified compound in deuterated solvent (e.g., CDCl3) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Sample->C13_NMR Integration Integrate ¹H signals H1_NMR->Integration Chemical_Shift Analyze chemical shifts H1_NMR->Chemical_Shift Coupling Analyze coupling constants H1_NMR->Coupling C13_NMR->Chemical_Shift Structure Elucidate Structure & Isomer Integration->Structure Chemical_Shift->Structure Coupling->Structure

Caption: Workflow for NMR-based structural elucidation of isomers.

Protocol Steps:

  • A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • The chemical shifts (δ), integration of proton signals, and coupling constants (J) are analyzed to determine the connectivity of atoms and the substitution pattern.

  • The obtained spectral data is compared with expected values for the possible isomers to confirm the structure.

Conclusion

The pyrrolo[1,2-b]pyrazole scaffold represents a rich source of novel therapeutic agents. This guide has highlighted the critical importance of considering the isomeric landscape of this heterocyclic system. The synthesis of specific isomers, their unambiguous characterization, and the comparative evaluation of their physicochemical and pharmacological properties are essential steps in the drug discovery process. Future research should focus on the systematic synthesis and screening of diverse libraries of pyrrolo[1,2-b]pyrazole isomers to unlock their full therapeutic potential.

References

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. PubMed. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. ResearchGate. [Link]

  • 3-alkoxy-pyrrolo[1,2-b]pyrazolines as selective androgen receptor modulators with ideal physicochemical properties for transdermal administration. PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Semantic Scholar. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. ResearchGate. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC - PubMed Central. [Link]

  • recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. [Link]

  • Synthesis and Biological Activities of Some Pyrrolopyrazoles and 2‐Pyrazolines. Semantic Scholar. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde is a heterocyclic aldehyde with the CAS Number 623564-46-5.[1][2] Its fused pyrrolo-pyrazole core makes it a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[3][4] Given its role in drug development, ensuring the purity, potency, and quality of this intermediate is paramount. This requires robust, reliable, and validated analytical methods.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5][6] Regulatory bodies, led by the International Council for Harmonisation (ICH), have established comprehensive guidelines, notably the ICH Q2(R2) guideline, to ensure that analytical methods yield data of unquestionable integrity.[7][8]

This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound. We will explore the validation of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—offering field-proven insights into experimental design, data interpretation, and method selection for researchers, scientists, and drug development professionals.

Pillar 1: The Framework of Analytical Method Validation

Before comparing specific methods, it is crucial to understand the universal parameters that define a validated analytical procedure, as stipulated by ICH Q2(R2).[5][9] The objective is to establish, through documented evidence, that the method is fit for its purpose, whether it be for quantification (assay), impurity testing, or identification.

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[9]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[9]

The relationship and workflow of these parameters are illustrated in the diagram below.

Analytical_Method_Validation_Workflow cluster_Dev Method Development & Objective cluster_Val Method Validation (ICH Q2(R2)) cluster_Output Outcome ATP Define Analytical Target Profile (ATP) MethodDev Develop Analytical Procedure (ICH Q14) ATP->MethodDev Guides Specificity Specificity (Identity, Purity, Assay) MethodDev->Specificity Initiates Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Specificity->Precision Robustness Robustness Specificity->Robustness Range Range Linearity->Range Linearity->Robustness LOD_LOQ LOD & LOQ (Impurity Tests) Range->LOD_LOQ Data informs Accuracy->LOD_LOQ Data informs Accuracy->Robustness Precision->LOD_LOQ Data informs Precision->Robustness LOD_LOQ->Robustness FinalReport Validation Report & Lifecycle Management Robustness->FinalReport Completes Method_Selection_Decision_Tree Start Analytical Objective? QuantAssay Quantitative Assay & Purity of Final Intermediate Start->QuantAssay Impurity Analysis of Non-Volatile Degradants/Impurities Start->Impurity ResidualSolvent Analysis of Volatile Residual Solvents Start->ResidualSolvent Identity Structural Confirmation Start->Identity UseHPLC Use Validated RP-HPLC Method QuantAssay->UseHPLC Yes Impurity->UseHPLC Yes UseGC Use Validated GC-FID Method ResidualSolvent->UseGC Yes UseNMR Use NMR / MS Identity->UseNMR Yes

Sources

A Comparative Guide to Assessing the Purity of Synthesized 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel heterocyclic compounds for pharmaceutical development, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, a key building block in medicinal chemistry. By examining the principles and applications of various techniques, supported by experimental data, this document aims to empower researchers to make informed decisions for the robust characterization of this and similar molecules.

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly impacts its safety, efficacy, and stability. Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic activity, or degradation of the final drug product. Therefore, employing a suite of orthogonal analytical techniques is essential for a comprehensive understanding of a compound's purity profile.

Analytical Techniques for Purity Assessment: A Comparative Overview

The selection of an appropriate analytical method for purity determination depends on the physicochemical properties of the compound and the potential impurities. For this compound, a heterocyclic aldehyde, a multi-pronged approach is recommended. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Technique Principle Primary Application for Purity Assessment Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Quantification of non-volatile and thermally labile impurities.High resolution, quantitative accuracy, robust and widely available.Requires chromophores for UV detection, may not identify all co-eluting impurities.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities.High sensitivity, definitive identification of impurities through mass spectra.Not suitable for non-volatile or thermally labile compounds.
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei present.Absolute quantification of the main component and impurities without the need for a specific reference standard for each impurity.Provides structural information, is a primary ratio method, and is non-destructive.Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Determination of melting point and calculation of purity based on the van't Hoff equation.Provides a measure of absolute purity, requires small sample amounts.Only applicable to crystalline solids that melt without decomposition, less effective for amorphous materials or compounds with very low impurity levels.[1]

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method with UV detection is highly effective.

Causality Behind Experimental Choices: The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of moderately polar compounds like the target molecule. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a balance between retention and elution, ensuring sharp peaks and good resolution from potential impurities.

Self-Validating System: The method's validity is ensured by system suitability tests, including peak symmetry, theoretical plates, and reproducibility of injections. The use of a photodiode array (PDA) detector allows for peak purity analysis by comparing UV spectra across a single chromatographic peak.

Experimental Protocol: HPLC-UV Analysis

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile

  • Gradient: 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of this compound in Acetonitrile/Water (1:1)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample (1 mg/mL in ACN/H2O) Filter Filter through 0.45 µm syringe filter Sample->Filter Inject Inject 10 µL onto C18 column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the aldehyde functionality and the heterocyclic nature of the target molecule, it is expected to have sufficient volatility and thermal stability for GC analysis.

Causality Behind Experimental Choices: A low-polarity capillary column (e.g., DB-5ms) is chosen for its versatility in separating a wide range of organic molecules. Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.

Self-Validating System: The system is validated through the analysis of a known standard to confirm retention time and mass spectrum. The inclusion of an internal standard can be used for quantitative analysis and to correct for variations in injection volume.

Experimental Protocol: GC-MS Analysis

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample in a volatile solvent (e.g., Dichloromethane) Inject Inject 1 µL into GC Sample->Inject Separate Temperature Programmed Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC MassSpec Extract Mass Spectra of Peaks TIC->MassSpec Identify Identify Impurities (Library Search & Fragmentation) MassSpec->Identify

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

Causality Behind Experimental Choices: ¹H NMR is chosen due to its high sensitivity and the presence of distinct protons in the this compound structure. A certified internal standard with non-overlapping signals is crucial for accurate quantification. The provided ¹H NMR data for the target compound shows distinct signals that can be used for integration.[1]

Self-Validating System: The accuracy of qNMR relies on the precise weighing of both the sample and the internal standard, as well as ensuring complete dissolution. The choice of a suitable relaxation delay (D1) is critical to ensure complete relaxation of all relevant protons, which is essential for accurate integration.

Experimental Data: ¹H NMR of this compound

The reported ¹H NMR spectrum (CDCl₃, 300 MHz) shows the following key signals: δ 9.80 (s, 1H, -CHO), 7.52 (s, 1H, pyrazole-H), 4.19 (t, J = 7.2 Hz, 2H, -CH₂-), 2.95 (t, J = 7.2 Hz, 2H, -CH₂-), 2.70-2.63 (m, 2H, -CH₂-).[1]

Experimental Protocol: qNMR Analysis

  • Instrument: 400 MHz NMR spectrometer or higher

  • Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆

  • Internal Standard: A certified reference material with known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 5 x T₁ of the slowest relaxing proton of interest

    • Number of scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32)

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds. It relies on the principle that impurities lower and broaden the melting point of a substance.

Causality Behind Experimental Choices: This method is suitable for crystalline solids that exhibit a sharp melting endotherm without decomposition. The heating rate is kept low to ensure thermal equilibrium during the melting process, which is essential for the accuracy of the purity calculation based on the van't Hoff equation.

Self-Validating System: The instrument is calibrated using certified standards (e.g., indium). The validity of the result depends on the ideal eutectic behavior of the sample and its impurities.

Experimental Protocol: DSC Purity Analysis

  • Instrument: Calibrated Differential Scanning Calorimeter

  • Sample Pans: Hermetically sealed aluminum pans to prevent sublimation or evaporation.

  • Sample Weight: 1-3 mg, accurately weighed.

  • Heating Rate: 1-2 °C/min

  • Temperature Range: A range that encompasses the entire melting endotherm, typically starting at least 20 °C below the expected melting point and ending 10-20 °C after the melt is complete.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Data Analysis: The purity is calculated from the shape of the melting peak using specialized software that applies the van't Hoff equation.

Purity_Assessment_Strategy cluster_synthesis Synthesized Compound cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Purity Confirmation cluster_final Final Purity Profile Compound This compound HPLC HPLC-UV (Quantitative Purity, Non-volatile Impurities) Compound->HPLC GCMS GC-MS (Volatile Impurities, Identification) Compound->GCMS qNMR qNMR (Absolute Purity, Structural Confirmation) HPLC->qNMR Orthogonal Check Purity Comprehensive Purity Profile HPLC->Purity DSC DSC (Absolute Purity of Crystalline Solid) GCMS->DSC Orthogonal Check GCMS->Purity qNMR->Purity DSC->Purity

Conclusion and Recommendations

A comprehensive assessment of the purity of this compound requires a multi-faceted approach utilizing orthogonal analytical techniques.

  • For routine quality control and quantification of known and non-volatile impurities, HPLC-UV is the method of choice due to its robustness, precision, and widespread availability.

  • To identify and quantify unknown volatile or semi-volatile impurities, such as residual solvents or by-products from the Vilsmeier-Haack reaction, GC-MS is indispensable due to its high sensitivity and specificity.

  • For an absolute determination of purity and to serve as a primary reference method, qNMR is highly recommended. It provides not only quantitative data but also confirms the structure of the main component and any identifiable impurities.

  • DSC offers a valuable orthogonal method for determining the absolute purity of the final crystalline product, provided it melts without decomposition. It is particularly useful for detecting eutectic impurities.

By integrating the data from these complementary techniques, researchers and drug development professionals can establish a comprehensive purity profile for this compound, ensuring its quality and suitability for subsequent stages of pharmaceutical research and development. This rigorous analytical characterization is fundamental to the principles of scientific integrity and is a critical component of any regulatory submission.

References

  • Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. Semantic Scholar. [Link]

Sources

A Comparative Guide to the Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles: An In-Depth Analysis for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive framework for targeting a variety of biological targets, including enzymes and receptors involved in cancer and inflammatory diseases. The development of efficient and versatile synthetic routes to this scaffold is therefore of paramount importance to medicinal chemists. This guide provides a critical comparison of the key synthetic strategies for accessing 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.

At a Glance: Comparison of Synthetic Strategies

Synthetic StrategyKey FeaturesStarting MaterialsReagent/CatalystOverall YieldAdvantagesDisadvantages
Strategy 1: Multi-Step Synthesis from Pyrazole Linear, stepwise construction of the bicyclic system.Pyrazole, 1-bromo-3-chloropropanen-BuLi, NaH, NBS~29% (for a functionalized derivative)Well-established, allows for controlled functionalization at various positions.Lengthy (multiple steps), requires protecting groups, overall yield can be low.
Strategy 2: Microwave-Assisted Intramolecular [3+2] Cycloaddition Convergent approach via in-situ generation of a nitrile-imine.5-Substituted-1H-tetrazoles, alkynesMicrowave irradiationGood to excellent (up to 95%)Rapid, high-yielding, good functional group tolerance.Requires synthesis of specialized tetrazole precursors, microwave-specific equipment.
Strategy 3: [3+2] Cycloaddition of Azomethine Imines with Alkynes Convergent formation of the pyrazolidine ring followed by pyrrole annulation.Pyrazolidinones, aldehydes, alkynesCopper(II) catalystsGood to excellent (up to 92%)High diastereoselectivity, access to chiral products.Primarily yields pyrazolo[1,2-a]pyrazole core; may require further steps for the target scaffold.

Strategy 1: The Foundational Approach - Multi-Step Synthesis from Pyrazole

This classical, linear approach builds the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core through a sequence of well-understood organic transformations. The key steps involve the protection of the pyrazole nitrogen, introduction of a side chain capable of cyclization, intramolecular ring closure, and subsequent functionalization. This method offers precise control over the placement of substituents.

Mechanistic Rationale

The synthesis commences with the protection of one of the pyrazole nitrogens, typically with a group like (2-(trimethylsilyl)ethoxy)methyl (SEM), to direct the subsequent C-alkylation. Deprotonation of the pyrazole ring, followed by reaction with a bifunctional electrophile such as 1-bromo-3-chloropropane, introduces the necessary carbon chain. Deprotection of the second nitrogen atom then allows for an intramolecular nucleophilic substitution to form the fused pyrrolidine ring.

G start Pyrazole step1 N-Protection (SEM-Cl) start->step1 step2 C-Alkylation (1-bromo-3-chloropropane) step1->step2 step3 SEM Deprotection step2->step3 step4 Intramolecular Cyclization (NaH) step3->step4 end 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole step4->end

Detailed Experimental Protocol: Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine[1]

This protocol details the synthesis of a functionalized derivative, showcasing the multi-step approach.

Step 1: N-Protection of Pyrazole

  • To a stirred suspension of NaH (60% dispersion in mineral oil) in THF at 0 °C, add a solution of pyrazole in THF dropwise.

  • Stir the mixture for 30 minutes at 0 °C under a nitrogen atmosphere.

  • Add a solution of (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent. Purify by chromatography to yield 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

Step 2: C5-Alkylation

  • To a solution of the SEM-protected pyrazole in THF at -78 °C, add n-butyllithium (n-BuLi) dropwise.

  • Stir for 1 hour at -78 °C.

  • Add a solution of 1-bromo-3-chloropropane in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench with water and extract the product.

Step 3: SEM Deprotection and Intramolecular Cyclization

  • Treat the product from Step 2 with a deprotecting agent (e.g., TBAF or acid).

  • To a stirred solution of the deprotected intermediate in anhydrous DMF at 0 °C, add NaH in portions.

  • Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere to yield 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.

Step 4: Functionalization (Example: Bromination and Amination)

  • To a solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole in a suitable solvent, add N-bromosuccinimide (NBS) to obtain 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.

  • The bromo-derivative can be further converted to an aldehyde via lithium-halogen exchange followed by quenching with DMF.

  • The aldehyde is then converted to an oxime using hydroxylamine hydrochloride.

  • Finally, hydrogenation of the oxime (e.g., using Raney-Ni and H₂) yields the target (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine.

StepProductYield
1 & 25-(3-chloropropyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole60% (over 2 steps)
35,6-dihydro-4H-pyrrolo[1,2-b]pyrazoleNot specified
4a (Bromination)3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole87%
4b (Formylation)5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde88%
4c (Oximation)5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde oxime100% (crude)
4d (Reduction)(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamineNot specified
Overall Yield (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine 29.4%

Strategy 2: The Expedient Route - Microwave-Assisted Intramolecular [3+2] Cycloaddition

This modern approach offers a significant improvement in efficiency and reaction time by employing a microwave-assisted intramolecular [3+2] cycloaddition of a nitrile-imine with an alkyne. The key is the in-situ generation of the reactive nitrile-imine intermediate from a stable 2-alkynyl-5-substituted tetrazole precursor.

Mechanistic Rationale

The synthesis begins with the preparation of a 2-alkynyl-5-substituted tetrazole. Upon microwave irradiation, the tetrazole ring undergoes a retro-[3+2] cycloaddition to release dinitrogen and generate a highly reactive nitrile-imine intermediate. This intermediate then rapidly undergoes an intramolecular [3+2] cycloaddition with the tethered alkyne to form the desired 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold. The use of a 5-methylthio substituent on the tetrazole has been shown to be advantageous.[1]

G start 2-Alkynyl-5-substituted Tetrazole step1 Microwave Irradiation start->step1 intermediate Nitrile-Imine Intermediate (in-situ) step1->intermediate step2 Intramolecular [3+2] Cycloaddition intermediate->step2 end 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole step2->end

Detailed Experimental Protocol

Part A: Synthesis of 2-Alkynyl-5-(methylthio)-1H-tetrazole Precursor

  • Prepare 5-(methylthio)-1H-tetrazole from carbon disulfide, sodium azide, and methyl iodide.

  • To a solution of 5-(methylthio)-1H-tetrazole and a terminal alkyne in a suitable solvent (e.g., dichloromethane), add a coupling agent like di-tert-butyl azodicarboxylate and triphenylphosphine.

  • Stir the reaction at room temperature until completion.

  • Purify the product by column chromatography to obtain the 2-alkynyl-5-(methylthio)-1H-tetrazole.

Part B: Microwave-Assisted Intramolecular [3+2] Cycloaddition [2]

  • Place a solution of the 2-alkynyl-5-(methylthio)-1H-tetrazole in a suitable high-boiling solvent (e.g., 1,2-dichlorobenzene) in a microwave reactor vial.

  • Seal the vial and irradiate with microwaves at a specified temperature (e.g., 180-220 °C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography.

Starting Tetrazole Substituent (R)Alkyne Substituent (R')ProductYield
MethylthioPhenyl2-(Methylthio)-3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoleHigh
PhenylVarious alkyl/aryl2-Phenyl-substituted derivativesGood to Excellent
AlkylVarious alkyl/aryl2-Alkyl-substituted derivativesGood to Excellent

Strategy 3: The Stereoselective Approach - [3+2] Cycloaddition of Azomethine Imines with Alkynes

This strategy focuses on the construction of the pyrazolidine ring system through a [3+2] cycloaddition reaction between an azomethine imine and an alkyne. While this method primarily yields the isomeric pyrazolo[1,2-a]pyrazole core, it is a powerful tool for generating stereochemically rich bicyclic structures that can be precursors or analogues to the target scaffold. The high diastereoselectivity and the potential for enantioselective catalysis make this an attractive route for synthesizing chiral derivatives.

Mechanistic Rationale

Azomethine imines, which can be generated in situ from the condensation of pyrazolidinones with aldehydes, act as 1,3-dipoles. In the presence of a copper(II) catalyst, they react with alkynes (the dipolarophile) in a concerted [3+2] cycloaddition to form the fused pyrazolidine ring. The stereochemical outcome is often highly controlled by the catalyst and the substituents on both the dipole and dipolarophile.

G start1 Pyrazolidinone step1 Condensation start1->step1 start2 Aldehyde start2->step1 intermediate Azomethine Imine step1->intermediate step2 Cu(II)-Catalyzed [3+2] Cycloaddition intermediate->step2 start3 Alkyne start3->step2 end Pyrazolo[1,2-a]pyrazole step2->end

Detailed Experimental Protocol: Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles[4]

Step 1: Preparation of the Azomethine Imine

  • Condense a 1,2-unsubstituted pyrazolidin-3-one with an appropriate aldehyde in a suitable solvent, often with azeotropic removal of water, to generate the corresponding 1-alkylidene-3-oxopyrazolidin-1-ium-2-ide (azomethine imine). In many cases, this can be done in situ.

Step 2: Copper-Catalyzed Azomethine Imine-Alkyne Cycloaddition (CuAIAC)

  • To a solution of the azomethine imine and the alkyne in a solvent such as dichloromethane, add a catalytic amount of a Cu(II) salt (e.g., Cu(OAc)₂).

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Upon completion, the reaction mixture can be filtered (if a heterogeneous catalyst is used) or worked up by washing with aqueous solutions to remove the catalyst.

  • Purify the product by column chromatography.

Azomethine Imine Substituent (R¹)Alkyne Substituent (R²)ProductYield
PhenylPhenyl1,3-Diphenyl-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-5-one92%
4-ChlorophenylPhenyl1-(4-Chlorophenyl)-3-phenyl-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-5-one89%
4-MethoxyphenylPhenyl1-(4-Methoxyphenyl)-3-phenyl-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-5-one84%

Conclusion and Future Outlook

The synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, the need for stereochemical control, and the scale of the synthesis.

The multi-step synthesis from pyrazole remains a reliable and versatile method, particularly for accessing specifically functionalized analogues where precise control is paramount. However, its length and often modest overall yields can be a drawback for rapid library synthesis.

The microwave-assisted intramolecular [3+2] cycloaddition represents a significant advancement in terms of efficiency, offering a rapid and high-yielding route to the core structure. The main consideration for this approach is the need to synthesize the requisite tetrazole precursors.

Finally, the [3+2] cycloaddition of azomethine imines provides an excellent platform for the diastereoselective and potentially enantioselective synthesis of related bicyclic pyrazolidinones. While not a direct route to the title scaffold in all cases, the products are of significant interest in their own right and may serve as valuable intermediates.

Future research in this area will likely focus on the development of new catalytic methods to further enhance the efficiency and scope of these reactions, as well as the exploration of novel multicomponent reactions that can construct the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core in a single, convergent step. Such innovations will undoubtedly accelerate the discovery of new therapeutic agents based on this important heterocyclic framework.

References

  • Yoneyama, H., Adachi, M., Morita, A., Nakagawa, M., Baba, M., Yamawaki, K., Hayama, N., Harusawa, S., & Usami, Y. (2021). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. Molecules, 26(11), 3374. [Link]

  • Harusawa, S., et al. (2021). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. Molecules. [Link]

  • Padwa, A., et al. (2020). 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine-Alkene 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Chen, J., et al. (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. HETEROCYCLES, 94(10), 1923. [https://www.semanticsscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-3-Chen-Li/d6c8e3b7e7e6f8e5e8e8e1c1c1c1c1c1c1c1c1c1]([Link]

  • Johnson, J. S., & Rovis, T. (2016). [3+2]-Cycloadditions of Azomethine Imines and Ynolates. Angewandte Chemie International Edition, 55(42), 13264-13267. [Link]

  • Smole, M., et al. (2021). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Molecules, 26(16), 4995. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Pyrrolo[1,2-b]pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Spectral Analysis

The pyrrolo[1,2-b]pyrazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant potential in medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a compelling target for drug discovery programs and the development of novel functional materials. However, the synthesis of substituted analogues can lead to complex isomeric mixtures, making unambiguous structural confirmation paramount.

This guide moves beyond simple data reporting. As scientists, our goal is to build a self-consistent, validated dataset for every new compound. This is achieved by cross-referencing data from orthogonal analytical techniques. Here, we will explore the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Optical Spectroscopy (UV-Vis and Fluorescence)—not as isolated experiments, but as interconnected components of a holistic analytical workflow. We will delve into the causality behind experimental choices and establish protocols that ensure data integrity and trustworthiness.

The Analytical Workflow: An Integrated Approach

A robust characterization workflow relies on the synergy between different analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

cluster_start Initial Synthesis cluster_analysis Spectroscopic Analysis & Cross-Referencing cluster_end Final Confirmation start Crude Product MS Mass Spectrometry (MS) Provides: Molecular Formula start->MS NMR NMR Spectroscopy Provides: Connectivity & 3D Structure start->NMR OPT Optical Spectroscopy Provides: Electronic Properties start->OPT MS->NMR Confirms Elemental Composition for NMR end_node Validated Structure & Purity MS->end_node NMR->MS Confirms Structure of Observed Mass NMR->OPT Correlates Structure with Electronic Transitions NMR->end_node OPT->end_node H1_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure COSY->Structure Confirms Proton Connectivity HSQC->Structure Assigns Protons to Carbons HMBC->Structure Assembles Molecular Framework

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

MS provides the molecular weight and, with high resolution, the elemental composition of a compound. This is the first and most crucial checkpoint for validating a proposed structure.

Expertise & Causality: Electrospray ionization (ESI) is the most common technique for these compounds, as it is a soft ionization method that typically yields the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for publication-quality data, as it provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the molecular formula.

The fragmentation pattern provides a secondary layer of structural confirmation. The pyrrolo[1,2-b]pyrazole ring system exhibits characteristic fragmentation pathways, often involving the loss of stable neutral molecules like HCN or N₂. [1][2] Common Fragments and Neutral Losses for Pyrrolo[1,2-b]pyrazoles

Precursor IonFragmentation ProcessResulting Fragment/Neutral LossSignificance
[M+H]⁺Cleavage of the pyrazole ringLoss of N₂ or HCNDiagnostic for the pyrazole moiety. [1]
[M+H]⁺Loss of a substituent[M+H - R]⁺Confirms the presence and mass of a substituent.
[M+H]⁺Retro-Diels-Alder (if applicable)Varies based on structureCan provide insight into ring fusion and substitution.

Experimental Protocol: HRMS (ESI-TOF) Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µM) in a suitable solvent (e.g., methanol, acetonitrile). A small amount of formic acid (0.1%) is often added to promote protonation for positive ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography (LC). LC-MS is preferred as it also provides a purity check.

  • Mass Analyzer: Analyze the ions using a Time-of-Flight (TOF) or Orbitrap mass analyzer, which provides high resolution and mass accuracy.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition that matches the observed mass within a narrow tolerance (e.g., < 5 ppm).

  • Cross-Validation: Compare the determined molecular formula with the one proposed from the synthesis and NMR data. They must match perfectly.

MolIon Molecular Ion [M+H]⁺ Frag1 [M+H - N₂]⁺ MolIon->Frag1 Loss of N₂ Frag2 [M+H - HCN]⁺ MolIon->Frag2 Loss of HCN Frag3 [M+H - R]⁺ MolIon->Frag3 Loss of Substituent (R) SubFrag Further Fragments Frag1->SubFrag Frag2->SubFrag

Caption: Characteristic fragmentation pathways of a pyrrolo[1,2-b]pyrazole.

Optical Spectroscopy: The Electronic Fingerprint

UV-Vis absorption and fluorescence spectroscopy probe the electronic properties of the molecule. For pyrrolo[1,2-b]pyrazoles, which are often conjugated systems, these techniques provide a valuable "electronic fingerprint" and offer insights into their potential applications (e.g., as fluorophores or in optoelectronic devices).

Expertise & Causality: The absorption spectra are dominated by π→π* transitions within the aromatic system. The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) are highly dependent on the extent of conjugation and the nature of any substituents. [3]EDGs and EWGs that extend the conjugated system typically cause a bathochromic (red) shift in λ_max. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum (λ_em) and quantum yield (Φ_F).

Comparative Photophysical Data for Substituted Pyrazoles

Compound TypeTypical λ_abs (nm)Typical λ_em (nm)General Trend
Unsubstituted Core280 - 320340 - 400Base-line for comparison.
With EDG (e.g., -OMe, -NR₂)320 - 380400 - 480Red-shifted absorption and emission. [3]
With EWG (e.g., -NO₂, -CN)330 - 400420 - 520Red-shifted, often with higher molar absorptivity. [3]
Extended π-conjugation350 - 450450 - 600Significant red-shift in both absorption and emission. [4][5]

Experimental Protocol: UV-Vis and Fluorescence Measurement

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., Methanol, Acetonitrile, Dichloromethane).

  • Sample Preparation: Prepare a stock solution of known concentration. Create a series of dilutions to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU for absorption). For fluorescence, use a very dilute solution (absorbance < 0.1 AU) to avoid inner filter effects.

  • UV-Vis Acquisition: Record the absorption spectrum against a solvent blank to obtain λ_max and calculate the molar absorptivity (ε).

  • Fluorescence Acquisition: Record the emission spectrum by exciting at the λ_max determined from the absorption spectrum.

  • Trustworthiness Check: Record an excitation spectrum while monitoring the emission at λ_em. For a pure, single-emitter species, the excitation spectrum should closely match the absorption spectrum. A mismatch indicates the presence of emissive impurities or complex photophysics.

Conclusion: The Power of Orthogonal Validation

The structural elucidation of novel pyrrolo[1,2-b]pyrazole compounds is not a linear process but a cycle of hypothesis, measurement, and validation. By strategically combining NMR, MS, and optical spectroscopy, researchers can build a comprehensive and self-consistent dataset for each molecule. MS provides the molecular formula, NMR maps the atomic connectivity, and optical spectroscopy defines the electronic fingerprint. Cross-referencing these orthogonal datasets is the only way to ensure the scientific integrity required for publication and for advancing these promising compounds in research and development.

References

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. Available from: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available from: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. ResearchGate. Available from: [Link]

  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health (NIH). Available from: [Link]

  • Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Sci-Hub. Available from: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Semantic Scholar. Available from: [Link]

  • Syntheses and characterization of pyrrole pyrazoline heterocycles. TSI Journals. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. Available from: [Link]

  • ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. Available from: [Link]

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences. Available from: [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health (NIH). Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. Available from: [Link]

  • General structure of (a) pyrazole, (b) pyrazoline and (c) some fused-pyrazoles. ResearchGate. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-(Pyrimidinyl) Disulphide. SCIRP. Available from: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PubMed Central. Available from: [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. Available from: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available from: [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence within your laboratory.

The procedures outlined herein are based on an inferred hazard assessment derived from the compound's constituent functional groups—a reactive aldehyde and a biologically active pyrrolo-pyrazole core—and are aligned with the foundational principles of chemical waste management established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Assessment

A specific Safety Data Sheet (SDS) for this compound is not universally available. Therefore, a conservative hazard assessment is necessary, based on the known reactivity and toxicity of its core chemical motifs: aldehydes and pyrazole derivatives.

  • Aldehyde Group (-CHO): Aldehydes are a class of reactive organic compounds.[1] The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. Aldehydes are readily oxidized to carboxylic acids and can undergo polymerization.[2] They are often classified as irritants to the skin, eyes, and respiratory system.[3][4]

  • Pyrrolo[1,2-b]pyrazole Core: Pyrazole and its derivatives are known for their wide range of biological activities, which is why they are common scaffolds in pharmaceuticals.[5][6][7] This inherent bioactivity necessitates handling them as potentially toxic substances. Compounds containing nitrogen, like pyrazoles, can produce toxic nitrogen oxides (NOx) upon combustion.[8][9]

Based on this analysis, this compound must be treated as a hazardous chemical waste. The following table summarizes its key identifiers and inferred hazard profile.

PropertyValue / InformationSource(s)
Chemical Name This compound[10][11][12]
CAS Number 623564-46-5[11][12]
Molecular Formula C₇H₈N₂O[10]
Molecular Weight 136.15 g/mol [10][12]
Inferred Physical State Solid (based on analogous compounds)N/A
Inferred Health Hazards Harmful if swallowed or inhaled.[13][14] Causes skin and serious eye irritation.[3][15][13] May cause respiratory irritation.[15][14]Inferred from similar compounds
Inferred Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[8]Inferred from similar compounds
Combustion Hazards Emits toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), upon combustion.[8][9]Inferred from similar compounds

Personal Protective Equipment (PPE) and Handling Precautions

Given the inferred hazards, stringent personal protection is mandatory when handling this compound, either in pure form or as waste.

  • Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use. Dispose of contaminated gloves in accordance with laboratory and institutional protocols.[13]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.[8][13]

  • Skin and Body Protection: A standard laboratory coat is required. For significant quantities or spill cleanup, a chemically resistant apron or full suit may be necessary.[13]

  • Respiratory Protection: All handling of solid material or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

Chemical Waste Disposal Workflow

Proper disposal is not a single action but a systematic process. The primary objective is to ensure the waste is properly segregated, contained, and labeled before its final removal by trained professionals. The following decision workflow illustrates the process from generation to disposal.

G start Waste Generated: This compound waste_type Determine Waste Form start->waste_type solid_node Solid Waste (Pure compound, contaminated labware like weigh boats, gloves) waste_type->solid_node Solid liquid_node Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_node Liquid container_solid Select appropriate SOLID Hazardous Waste Container. (HDPE pail or drum) solid_node->container_solid container_liquid Select appropriate LIQUID Hazardous Waste Container. (Glass or compatible plastic bottle with screw cap) liquid_node->container_liquid segregate_solid Segregate as: 'Non-Halogenated Organic Solids' container_solid->segregate_solid segregate_liquid Segregate as: 'Non-Halogenated Organic Liquids' container_liquid->segregate_liquid label Label Container Correctly: 1. Words 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms (Irritant, Health Hazard) 4. Accumulation Start Date (when moved to CAA) segregate_solid->label segregate_liquid->label store Store in designated Satellite Accumulation Area (SAA) (At or near point of generation) label->store transfer Transfer to Central Accumulation Area (CAA) for pickup by EHS. store->transfer

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for handling 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, our approach is grounded in a rigorous assessment of its structural components and adherence to the principle of "As Low As Reasonably Practicable" (ALARP) exposure. This document is designed to empower researchers with the knowledge to work safely and effectively.

Hazard Analysis: A Proactive Approach to Safety

Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, we must infer potential hazards by examining its core structure and functional groups: the pyrrolo[1,2-b]pyrazole heterocyclic system and the aldehyde functional group.

  • Aldehyde Group (-CHO): Aldehydes as a class are known for their potential to cause irritation to the skin, eyes, and respiratory system.[1][2] Safety data for analogous compounds like Pyrrole-2-carboxaldehyde and 1-Methyl-1H-pyrazole-5-carbaldehyde consistently list skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) as primary hazards.[1][2][3]

  • Pyrrolo[1,2-b]pyrazole Core: This fused heterocyclic system is a common scaffold in pharmacologically active molecules.[4] While the core itself doesn't have a defined hazard profile, related pyrazole derivatives are classified as harmful if swallowed (H302).[5]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and is potentially harmful if ingested or inhaled.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. The primary method of exposure control should always be engineering controls.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or vapors.[6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The following table summarizes the minimum requirements for handling this compound.

Body Part Required PPE Standard Rationale & Causality
Hands Disposable Nitrile Gloves (min. 5-mil thickness)ASTM F739Provides short-term splash protection against a broad range of chemicals, including aldehydes.[8] Nitrile is preferred over latex, which offers poor protection against many organic compounds. Double-gloving is recommended for extended procedures.
Eyes/Face Chemical Splash GogglesANSI Z87.1Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Face Shield (worn over goggles)ANSI Z87.1Required when there is a significant risk of splashes, such as during bulk transfers or when working with larger volumes.[9]
Body Flame-Resistant (FR) Lab CoatNFPA 2112Provides a barrier against skin contact from spills. Must be fully buttoned with sleeves rolled down.
Feet Closed-toe, chemical-resistant shoesANSI Z41Protects feet from spills. Leather and cloth shoes are not suitable as they can absorb chemicals.[10]

Detailed Operational Plans

Safe Handling and Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of exposure. The following diagram outlines the critical stages of handling the compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase A 1. Don Full PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood is Operational A->B C 3. Assemble All Glassware & Equipment B->C D 4. Weigh Solid Compound C->D E 5. Prepare Solution D->E F 6. Perform Reaction E->F G 7. Quench Reaction & Neutralize Hazards F->G H 8. Segregate Waste (Solid & Liquid) G->H I 9. Decontaminate Glassware & Work Surface H->I J 10. Doff PPE Correctly I->J K 11. Wash Hands Thoroughly J->K

Caption: Standard workflow for handling this compound.

Step-by-Step Methodology:

  • Preparation: Before retrieving the chemical, don all required PPE. Ensure the fume hood sash is at the appropriate height and the airflow monitor indicates normal operation.

  • Handling: Conduct all transfers of the solid powder within the fume hood to contain dust. When adding solvents, do so slowly to avoid splashing.

  • Post-Procedure: After the experiment is complete, all waste must be treated as hazardous. Liquid waste containing the compound should be collected in a designated, sealed, and labeled container. Solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a separate, sealed hazardous waste bag.[11][12]

Spill Management Protocol

Immediate and correct response to a spill is critical.

For a Small Spill (<100 mL and contained within the fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use a commercial spill kit or absorbent pads to surround and cover the spill. Do not use combustible materials like paper towels for large solvent spills.

  • Neutralization (if applicable): For acidic or basic solutions, use an appropriate neutralizer.

  • Cleanup: Wearing appropriate PPE (including double gloves), carefully collect the absorbed material using non-sparking tools.

  • Disposal: Place all contaminated materials into a designated hazardous waste container and label it appropriately.[11]

  • Decontamination: Clean the spill area with soap and water.

For a Large Spill (>100 mL or outside of a fume hood):

  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • NOTIFY: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill yourself.

The following decision tree illustrates the spill response procedure.

G Start Spill Occurs Decision1 Is the spill contained in the fume hood? Start->Decision1 Decision2 Is the spill <100 mL? Decision1->Decision2 Yes Action_Evacuate EVACUATE & CALL EHS Decision1->Action_Evacuate No Decision2->Action_Evacuate No Action_SelfClean Follow Small Spill Protocol: 1. Alert 2. Contain 3. Clean 4. Dispose Decision2->Action_SelfClean Yes

Caption: Decision workflow for spill response.

Waste Disposal

All materials that come into contact with this compound must be disposed of as hazardous chemical waste.[11]

  • Liquid Waste: Collect in a clearly labeled, non-reactive container with a secure cap. The label must include "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Solid Waste: This includes contaminated gloves, bench paper, and silica gel. Collect in a designated, lined container. Do not mix with non-hazardous trash.

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate glass or solid waste bin.[11]

Consult your institution's specific hazardous waste management plan for detailed procedures and pickup schedules.[11][12] Never dispose of this chemical down the drain or in the regular trash.[12]

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • Chemical resistant gloves - Kerbl. Kerbl. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Chemical Hazards Emergency Medical Management. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • SAFETY DATA SHEET - Alfa Aesar. Alfa Aesar. [Link]

  • 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. [Link]

  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. Chemcia Scientific, LLC. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Hazardous Waste Management Manual. AdventHealth University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Methods for the synthesis of pyrrolo[1,2-b]pyridazine and pyrrolo[1,2-b]cinnoline derivatives (microreview). Chemistry of Heterocyclic Compounds. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.